molecular formula C7H6N2O B029746 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 5654-97-7

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Cat. No.: B029746
CAS No.: 5654-97-7
M. Wt: 134.14 g/mol
InChI Key: ZXSQEZNORDWBGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic structure, featuring a lactam ring, serves as a critical pharmacophore and a versatile building block for the synthesis of novel small molecule inhibitors. Its primary research value lies in its application as a core structure for targeting protein kinases, which are pivotal regulators in numerous cellular signaling pathways. Researchers utilize this compound to develop and optimize potential therapeutic agents for oncology, inflammatory diseases, and central nervous system disorders. The scaffold's mechanism of action typically involves competitive binding at the ATP-binding pocket of various kinases, thereby modulating kinase activity and downstream signaling cascades. Its planar, electron-rich nature allows for key interactions with kinase hinge regions, making it an ideal starting point for structure-activity relationship (SAR) studies. Supplied to the highest standards of purity and quality, this compound is intended For Research Use Only and is an essential tool for chemists and biologists engaged in hit-to-lead optimization and preclinical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSQEZNORDWBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551472
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-97-7
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5654-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-Azaindolin-2-one)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, commonly known as 7-azaindolin-2-one or 7-azaoxindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its structural similarity to the indole nucleus, combined with the electronic modifications imparted by the pyridine ring, has made it a valuable building block for the synthesis of a diverse array of biologically active molecules.[1] Derivatives of this core have demonstrated potent inhibitory activity against various protein kinases implicated in cancer and other diseases, including Fibroblast Growth Factor Receptors (FGFRs), and have been shown to modulate key signaling pathways such as p53 and STAT3. This technical guide provides a comprehensive overview of the principal synthetic routes to the this compound core, detailed experimental protocols for key reactions, and a summary of relevant quantitative data. Furthermore, it visualizes the pertinent signaling pathways affected by derivatives of this scaffold, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on the 7-azaindolin-2-one framework.

Core Synthetic Strategies

The construction of the this compound scaffold can be achieved through several strategic approaches, primarily centered around the formation of the fused pyrrolone ring onto a pre-existing pyridine core. Key methodologies include intramolecular cyclizations, transition-metal-catalyzed cross-coupling reactions, and multi-component reactions.

Intramolecular Cyclization of N-(Pyridinyl)amides and Related Precursors

A robust and widely employed strategy for the synthesis of the 7-azaindolin-2-one core involves the intramolecular cyclization of suitably substituted pyridine derivatives.

This method relies on the directed ortho-metalation of an N-pyridinylpivalamide, followed by condensation with an α-keto ester and subsequent deprotection and cyclization. The pivaloyl group serves as a readily cleavable directing group for the initial lithiation.[1]

The Chichibabin reaction can be adapted to synthesize 7-azaindole derivatives, which can be further modified to yield the desired 7-azaindolin-2-one. This reaction typically involves the nucleophilic amination of a pyridine ring by an amide. For instance, the condensation of 2-fluoro-3-picoline with benzonitrile mediated by a strong base like lithium diisopropylamide (LDA) leads to the formation of a 2-phenyl-7-azaindole.[2]

Palladium-Catalyzed Cross-Coupling and Cyclization

Modern synthetic methodologies heavily rely on transition-metal catalysis, and the synthesis of the 7-azaindolin-2-one scaffold is no exception. Palladium-catalyzed reactions offer a versatile and efficient means to construct the heterocyclic core.

A practical two-step procedure involves the Sonogashira coupling of 2-amino-3-iodopyridine with a terminal alkyne, followed by a base-mediated intramolecular C-N cyclization to afford a 2-substituted 7-azaindole.[3] These intermediates can then be further elaborated to the desired oxindole.

A palladium-catalyzed cascade reaction between an amino-o-bromopyridine and an alkenyl bromide provides a direct route to substituted azaindoles. This approach combines a C-N cross-coupling with an intramolecular Heck reaction in a single pot.[4]

Synthesis from 2-Chloronicotinic Acid

Commercially available 2-chloronicotinic acid serves as a versatile starting material for the synthesis of the 7-azaindolin-2-one core and its derivatives. The synthesis typically involves initial esterification, followed by nucleophilic substitution and subsequent hydrolysis and cyclization steps.[5][6][7]

Experimental Protocols

This section provides detailed experimental procedures for some of the key synthetic transformations described above.

Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization

This protocol is adapted from the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.[2]

Procedure:

  • To a solution of dry diisopropylamine (0.620 mL, 4.48 mmol) in dry THF (20.0 mL) at -40 °C under an argon atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (2.66 mL, 4.2 mmol) via syringe.

  • Stir the resulting LDA solution for 5 minutes at -40 °C.

  • Add benzonitrile (0.215 mL, 2.1 mmol) to the solution and stir for 2 hours at -40 °C.

  • Add 2-fluoro-3-picoline (0.200 mL, 2.0 mmol) and continue stirring for an additional 2 hours at the same temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-7-azaindole.

Synthesis of 2-Substituted 7-Azaindoles via Sonogashira Coupling and Cyclization

This procedure outlines the synthesis of 2-substituted 7-azaindoles from 2-amino-3-iodopyridine.[3]

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add the terminal alkyne (1.2 mmol).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product to obtain the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: Intramolecular C-N Cyclization

  • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 mmol) in a suitable solvent such as toluene.

  • Add a strong base, such as potassium tert-butoxide (1.2 mmol), and a catalytic amount of 18-crown-6.

  • Heat the reaction mixture at 65 °C until the cyclization is complete.

  • Cool the reaction mixture, quench with water, and extract with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the residue by chromatography to yield the 2-substituted 7-azaindole.

Quantitative Data

The following tables summarize representative yields for the synthesis of 7-azaindole and 7-azaindolinone derivatives.

Starting Material(s)ProductMethodYield (%)Reference
2-Fluoro-3-picoline, Benzonitrile2-Phenyl-7-azaindoleChichibabin Cyclization82[2]
2-Amino-3-iodopyridine, Phenylacetylene2-Phenyl-7-azaindoleSonogashira/CyclizationHigh (not specified)[3]
2-Amino-3-bromopyridine, Phenylacetylene2-Phenyl-7-azaindoleCascade C-N/HeckGood (not specified)[4]
Nicotinic acid2-Chloronicotinic acidOxidation/Chlorination87.5[7]

Signaling Pathways and Biological Activity

Derivatives of this compound have emerged as potent modulators of several key signaling pathways implicated in cancer and other diseases. Their mechanism of action often involves the inhibition of protein kinases that are crucial components of these pathways.

Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant activation of this pathway is a known driver in various cancers. Several 7-azaindolin-2-one derivatives have been developed as potent FGFR inhibitors.[8][9] These inhibitors typically act as ATP-competitive ligands, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC STAT->Proliferation Inhibitor 7-Azaindolin-2-one Derivative Inhibitor->FGFR

FGFR Signaling Pathway and Inhibition
p53 Signaling Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers, the function of p53 is abrogated through its interaction with negative regulators like MDM2. Some small molecules, including derivatives of the 7-azaindolin-2-one scaffold, have been investigated for their potential to disrupt the p53-MDM2 interaction, thereby reactivating the tumor-suppressive functions of p53.[10][11][12]

p53_Signaling DNA_Damage DNA Damage, Oncogenic Stress ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 Activates MDM2 MDM2 p53->MDM2 Induces p21 p21 p53->p21 Induces BAX BAX p53->BAX Induces MDM2->p53 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis Inhibitor 7-Azaindolin-2-one Derivative Inhibitor->MDM2 Inhibits p53 binding

p53 Signaling Pathway and Modulation
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is observed in a wide range of human cancers and is associated with tumor progression and metastasis. The development of small-molecule inhibitors of the STAT3 signaling pathway is an active area of research, and certain 7-azaindolin-2-one derivatives have shown promise in this regard.[11][13][14] These compounds can interfere with STAT3 phosphorylation, dimerization, or nuclear translocation, thereby blocking its transcriptional activity.

STAT3_Signaling cluster_0 Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression Induces Inhibitor 7-Azaindolin-2-one Derivative Inhibitor->STAT3 Inhibits Phosphorylation

STAT3 Signaling Pathway and Inhibition

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for accessing the core structure and its derivatives. The profound impact of these compounds on key signaling pathways, such as FGFR, p53, and STAT3, underscores their therapeutic potential, particularly in the field of oncology. This technical guide serves as a foundational resource for researchers aiming to explore the rich chemical space and biological activities of this important heterocyclic system. Continued innovation in synthetic methods and a deeper understanding of the molecular mechanisms of action will undoubtedly pave the way for the discovery of next-generation drugs based on the 7-azaindolin-2-one core.

References

An In-depth Technical Guide on the Chemical Properties of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaindolin-2-one, is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, a fusion of a pyrrole and a pyridine ring, serves as a "privileged scaffold" for the development of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, and its role as a versatile building block in the synthesis of therapeutic agents, particularly kinase inhibitors. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug discovery efforts.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₇H₆N₂O.[1] Its molecular weight is approximately 134.14 g/mol .[1] The key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₆N₂O[1]
Molecular Weight 134.14 g/mol [1]
CAS Number 5654-97-7[2]
Melting Point 175 °CVendor Data
Boiling Point (Predicted) 290.0 ± 33.0 °CVendor Data
pKa (Predicted) 3.42 ± 0.20Vendor Data
Solubility Soluble in organic solvents like chloroform and dichloromethane (inferred from iodo-derivative).[3] Specific data for the parent compound is not readily available.[3]
Appearance White to light yellow solid.Vendor Data

Spectroscopic Data

While specific spectra for the parent this compound are not widely published, data for closely related isomers and derivatives provide valuable insights for characterization.

¹H NMR Spectroscopy (Predicted and Comparative Data): For the isomeric 4-azaindol-2-one, the following ¹H NMR (400 MHz, DMSO-d₆) signals have been reported: δ 12.35 (s, 1H), 8.12 (m, 1H), 7.90 (m, 1H), 7.14 (m, 1H), 5.75 (s, 2H).[4] It is anticipated that the ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons at the C3 position, and a broad singlet for the N-H proton of the lactam, which may exchange with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the lactam, the sp³-hybridized carbon at C3, and the aromatic carbons of the fused rings.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a characteristic strong absorption band for the C=O stretching of the lactam ring, typically in the region of 1650-1700 cm⁻¹. N-H stretching vibrations would also be observable.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 134.14).

Reactivity and Chemical Synthesis

The this compound scaffold is amenable to a variety of chemical transformations, making it a versatile starting material for the synthesis of diverse derivatives.

Reactivity
  • Electrophilic Substitution: The pyrrole ring is generally susceptible to electrophilic substitution reactions.[2]

  • Mannich Reaction: The active methylene group at the C3 position can participate in Mannich reactions, allowing for the introduction of aminomethyl substituents.[2] This reaction typically involves treatment with formaldehyde and a primary or secondary amine.[2]

  • N-Alkylation/Arylation: The nitrogen atom of the lactam can be functionalized through alkylation or arylation reactions.

  • Palladium-Catalyzed Coupling Reactions: The pyridine ring can be functionalized using various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Stille couplings, particularly when a halogen substituent is present on the pyridine ring.[2]

Chemical Synthesis

Several synthetic strategies have been employed to construct the this compound core, primarily involving intramolecular cyclization reactions.[2]

Experimental Protocol: Synthesis via Cyclocondensation of N-(pyridinyl)pivalamides [5]

This method involves the reaction of a dilithiated N-(pyridinyl)pivalamide with an α-keto ester, followed by deprotective cyclization.

  • Step 1: Generation of the Dilithium Intermediate: To a solution of N-(pyridin-2-yl)pivalamide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), two equivalents of butyllithium (BuLi) in hexanes are added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the dilithium intermediate.

  • Step 2: Reaction with α-Keto Ester: An α-keto ester (e.g., ethyl pyruvate) is then added to the reaction mixture at -78 °C. The mixture is stirred for several hours, allowing for the nucleophilic addition to occur.

  • Step 3: Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 4: Deprotective Cyclization: The crude intermediate is dissolved in a solution of hydrochloric acid (e.g., 6M HCl) and refluxed for several hours. This acidic condition facilitates the removal of the pivaloyl protecting group and subsequent intramolecular cyclization to form the this compound.

  • Step 5: Purification: The reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Role in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of kinase inhibitors, which are a critical class of targeted cancer therapies. Its structure mimics the hinge-binding motif of ATP, allowing derivatives to act as competitive inhibitors of various kinases.

Kinase Inhibition and Signaling Pathways

Derivatives of 7-azaindolin-2-one have been shown to inhibit several important kinases involved in cancer cell proliferation, survival, and angiogenesis. These include Fibroblast Growth Factor Receptors (FGFRs), Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1), and others.[6][7] The general mechanism of action involves the 7-azaindole core forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, thereby blocking the binding of ATP and inhibiting the downstream signaling cascade.

Below is a generalized signaling pathway illustrating the role of a 7-azaindolin-2-one-based kinase inhibitor.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->RTK Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces

Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition by a this compound-based inhibitor.

Experimental Workflows

The development of novel therapeutics based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.

G start Synthesis of This compound Core derivatization Chemical Derivatization (e.g., Mannich Reaction, Coupling Reactions) start->derivatization purification Purification and Characterization (HPLC, NMR, MS) derivatization->purification screening In Vitro Biological Screening (e.g., Kinase Assays, Cell Proliferation Assays) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->derivatization Iterative Design invivo In Vivo Studies (Animal Models) lead_opt->invivo end Preclinical Candidate invivo->end

Caption: A typical workflow for the development of drug candidates based on the this compound scaffold.

Conclusion

This compound is a molecule of profound importance in contemporary drug discovery. Its unique chemical properties, including a versatile and synthetically accessible scaffold, make it an ideal starting point for the generation of diverse chemical libraries. The established role of its derivatives as potent kinase inhibitors underscores its significance in the development of targeted therapies for cancer and other diseases. This technical guide serves as a foundational resource for researchers aiming to explore the full potential of this remarkable heterocyclic compound. Further investigations into its solubility, detailed spectroscopic characterization, and the exploration of novel synthetic routes will undoubtedly continue to expand its utility in medicinal chemistry.

References

The Core Mechanism of 7-Azaindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth exploration of the mechanism of action of 7-azaindole-based compounds, with a focus on their role as kinase inhibitors and their impact on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile molecular framework.

Primary Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for the majority of biologically active 7-azaindole derivatives is the inhibition of protein kinases.[1][2][3] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase enzyme. The 7-azaindole moiety itself is an excellent "hinge-binding" motif.[2][3] The nitrogen atom at position 7 acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor, allowing the scaffold to form two crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of adenine in ATP.[2][3] This interaction stabilizes the inhibitor within the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Key Kinase Targets and Quantitative Data

7-Azaindole derivatives have been shown to inhibit a wide range of kinases, many of which are implicated in cancer and other diseases. The following tables summarize the inhibitory activities of various 7-azaindole compounds against their respective kinase targets.

Compound/DerivativeTarget KinaseIC50/EC50Assay TypeReference
Vemurafenib (PLX4032)B-RAF (V600E)31 nMBiochemical Assay[1]
MR-2088ULK12 nM (IC50)LanthaScreen Binding Assay[4]
MR-2088ULK110 nM (EC50)Cellular Assay[4]
MR-2088ULK2pEC50 = 8.7Not Specified[5]
Compound 16PDK11.1 µM (IC50)Biochemical Assay[6]
Compound 42PDK12.3 µM (IC50)Cellular Mechanistic Assay[6]
Compound 8gCDK9/CyclinTNot SpecifiedNot Specified[7]
Compound 8hCDK9/CyclinTNot SpecifiedNot Specified[7]
Compound 8lHaspin14 nM (IC50)Not Specified[7]
B13PI3Kγ0.5 nM (IC50)Biochemical Assay[8]
B14PI3KγNot SpecifiedBiochemical Assay[8]
C1PI3KγNot SpecifiedBiochemical Assay[8]
C2PI3KγNot SpecifiedBiochemical Assay[8]
FD2054PI3KNot SpecifiedCellular Assay[9]
FD2078PI3KNot SpecifiedCellular Assay[9]

Modulation of Key Signaling Pathways

By inhibiting specific kinases, 7-azaindole derivatives can modulate critical intracellular signaling pathways that control cell growth, proliferation, survival, and metabolism.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[2][10][11][12] 7-Azaindole-based inhibitors of PI3K block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This prevents the recruitment and activation of AKT, which in turn leads to the deactivation of downstream effectors like mTOR.[2][10] The inhibition of this pathway can induce apoptosis and halt cell proliferation.[9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Azaoxindole 7-Azaindole Inhibitor Azaoxindole->PI3K Inhibition

PI3K/AKT/mTOR signaling pathway inhibition by 7-azaindole.
KRAS-Driven Autophagy Pathways

In cancers driven by KRAS mutations, tumor cells often become dependent on autophagy for survival, particularly when undergoing stress from other therapies.[13] 7-azaindole derivatives targeting ULK1 (Unc-51 like autophagy activating kinase 1), a key initiator of autophagy, have shown promise in abrogating this survival mechanism.[11][13][14] Inhibition of the RAF-MEK-ERK pathway downstream of KRAS can lead to the activation of the LKB1-AMPK-ULK1 pathway to promote survival.[11] By inhibiting ULK1, 7-azaindole compounds can block this pro-survival autophagy and enhance the efficacy of other anticancer agents.[13][14]

Autophagy_Pathway cluster_kras KRAS-RAF-MEK-ERK Pathway cluster_autophagy Autophagy Initiation Pathway KRAS Mutated KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK LKB1 LKB1 MEK->LKB1 Inhibition leads to LKB1 activation Proliferation Cell Proliferation ERK->Proliferation AMPK AMPK LKB1->AMPK ULK1 ULK1 AMPK->ULK1 Autophagy Autophagy ULK1->Autophagy Azaoxindole 7-Azaindole (e.g., MR-2088) Azaoxindole->ULK1 Inhibition

Inhibition of ULK1-mediated autophagy by 7-azaindole.

Activity Against Non-Kinase Targets

While primarily known as kinase inhibitors, the 7-azaindole scaffold has also demonstrated activity against other important biological targets.

HIV-1 Reverse Transcriptase

Certain 7-azaindole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[15] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity.[15]

Compound/DerivativeTargetIC50Assay TypeReference
Compound 8HIV-1 RT (Wild Type)0.73 µMFRET Assay[15]
Compound 10HIV-1 RT (Wild Type)0.58 µMFRET Assay[15]
Compound 8HIV-1 RT (K103N mutant)9.2 µMFRET Assay[15]
Compound 8HIV-1 RT (Y181C mutant)3.5 µMFRET Assay[15]
DDX3 Helicase

The DEAD-box helicase 3 (DDX3) is an RNA helicase implicated in various aspects of RNA metabolism and is overexpressed in several cancers.[16] A novel 7-azaindole derivative, 7-AID, was designed to bind to the ATP-binding pocket of DDX3, thereby inhibiting its helicase activity and demonstrating anti-cancer effects.[16]

Compound/DerivativeTargetIC50Cell LineReference
7-AIDDDX3 (in vitro)16.96 µM/mlHeLa[16]
7-AIDDDX3 (in vitro)14.12 µM/mlMCF-7[16]
7-AIDDDX3 (in vitro)12.69 µM/mlMDA-MB-231[16]

Experimental Protocols

The following are generalized protocols for key assays used to characterize the mechanism of action of 7-azaindole derivatives. Specific parameters may need to be optimized for individual compounds and targets.

LanthaScreen™ Kinase Binding Assay (for ULK1)

This assay measures the binding of a test compound to a kinase by detecting the displacement of a fluorescent tracer.

  • Reagent Preparation:

    • Prepare a 4X solution of the 7-azaindole test compound in the appropriate assay buffer.

    • Prepare a 2X mixture of the ULK1 kinase and a europium-labeled anti-tag antibody in the assay buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Procedure:

    • In a 384-well plate, add 4 µL of the 4X test compound solution to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Add 4 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.[17]

  • Data Analysis:

    • Calculate the TR-FRET emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

    • Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the apparent affinity of a test compound for a target kinase within intact cells.

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Seed the transfected cells into a 96-well or 384-well white assay plate and incubate overnight.[4]

  • Assay Procedure:

    • Prepare serial dilutions of the 7-azaindole test compound.

    • Add the test compound dilutions to the cells.

    • Add a fixed concentration of the cell-permeable NanoBRET™ fluorescent tracer to the wells.

    • Incubate the plate at 37°C in a CO2 incubator for a specified period.

    • Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor.

    • Read the plate on a luminometer capable of measuring bioluminescence resonance energy transfer (BRET) by detecting both the donor (NanoLuc®) and acceptor (tracer) signals.[1][15]

  • Data Analysis:

    • Calculate the BRET ratio. A decrease in the BRET ratio indicates competition between the test compound and the tracer for binding to the target kinase.

    • Determine the IC50 value from the dose-response curve.

HIV-1 Reverse Transcriptase FRET Assay

This assay monitors the inhibition of RT polymerase activity in real-time.

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT.

    • Prepare a solution of the doubly-labeled (donor and acceptor fluorophores) DNA primer-template duplex.

    • Prepare a solution of recombinant HIV-1 RT.

    • Prepare serial dilutions of the 7-azaindole test compound.

    • Prepare a solution of dNTPs.

  • Assay Procedure:

    • In a microplate, form a complex of RT and the primer-template by mixing the two components.

    • Pre-incubate the RT/primer-template complex with the test compound dilutions for 5 minutes.

    • Initiate the polymerization reaction by adding the dNTPs.

    • Monitor the change in fluorescence resonance energy transfer (FRET) over time using a plate reader. Extension of the primer separates the donor and acceptor fluorophores, leading to a decrease in FRET.[18]

  • Data Analysis:

    • Determine the initial reaction velocities from the kinetic traces.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[18]

DDX3 Helicase ATPase Assay

This assay measures the ATP-dependent RNA helicase activity of DDX3 by detecting the production of ADP.

  • Reagent Preparation:

    • Prepare an assay buffer containing Tris-HCl, MgCl2, and Triton X-100.

    • Prepare a solution of purified human DDX3 enzyme and yeast RNA.

    • Prepare serial dilutions of the 7-azaindole test compound.

    • Prepare a solution of ATP.

  • Assay Procedure:

    • In a 384-well plate, add the DDX3 enzyme and the test compound.

    • Initiate the reaction by adding the yeast RNA and ATP.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced using a suitable detection system, such as the Transcreener® ADP² Assay.[14]

  • Data Analysis:

    • Quantify the ADP produced. A decrease in ADP production indicates inhibition of DDX3 ATPase activity.

    • Determine the IC50 value from the dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of 7-azaindole compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[19]

  • Compound Treatment:

    • Treat the cells with various concentrations of the 7-azaindole compound and incubate for 72 hours.[19]

  • MTT Addition and Incubation:

    • Remove the medium and add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate the plate for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay Kinase Binding/Activity (LanthaScreen™, FRET) TargetEngagement Target Engagement (NanoBRET™) KinaseAssay->TargetEngagement Validate Target HelicaseAssay Helicase ATPase Assay CellViability Cell Viability (MTT Assay) TargetEngagement->CellViability Confirm Cellular Effect SignalingAssay Pathway Analysis (Western Blot) CellViability->SignalingAssay Elucidate Mechanism Compound 7-Azaindole Compound Compound->KinaseAssay Compound->HelicaseAssay Compound->TargetEngagement Compound->CellViability Compound->SignalingAssay

General experimental workflow for 7-azaindole characterization.

Conclusion

The 7-azaindole scaffold represents a highly versatile and valuable core for the design of potent and selective inhibitors of various biological targets, most notably protein kinases. Its ability to act as an effective ATP-competitive hinge-binder has led to the development of numerous compounds with significant therapeutic potential. The modulation of key signaling pathways such as the PI3K/AKT/mTOR and autophagy pathways underscores the relevance of this scaffold in cancer drug discovery. Furthermore, the expanding scope of 7-azaindole derivatives to include non-kinase targets like viral enzymes and helicases highlights the broad applicability of this chemical entity. A thorough understanding of the underlying mechanisms of action, coupled with robust experimental validation, will continue to drive the successful development of novel 7-azaindole-based therapeutics.

References

The Biological Versatility of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, or 7-azaindolin-2-one, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These derivatives have garnered significant attention for their potential as therapeutic agents in various disease areas, including inflammation, cancer, and neurodegenerative disorders. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their mechanisms of action as kinase inhibitors, their anti-inflammatory and cytotoxic effects, and the experimental methodologies used for their evaluation.

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which this compound derivatives exert their biological effects is through the inhibition of various protein kinases. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Multi-Targeted Kinase Inhibition

Several derivatives of the this compound scaffold have been identified as multi-targeted kinase inhibitors, showing activity against a range of kinases involved in cancer progression. This multi-targeted approach can be advantageous in overcoming the development of drug resistance.

One notable area of investigation is their activity against receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and HER2, as well as non-receptor tyrosine kinases like Src. Furthermore, activity against Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs) has also been reported.

Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
5k EGFR79[1]
Her240[1]
VEGFR2136[1]
CDK2204[1]
Sunitinib (Reference) VEGFR2261[1]
Staurosporine (Reference) Her238[1]
Erlotinib (Reference) EGFR55[1]
Glycogen Synthase Kinase 3β (GSK3β) Inhibition

Derivatives of azaindolin-2-one have also been investigated as inhibitors of Glycogen Synthase Kinase 3β (GSK3β), a key enzyme implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.

Cytotoxic Activity Against Cancer Cell Lines

The kinase inhibitory properties of this compound derivatives translate into significant cytotoxic effects against various cancer cell lines. This makes them promising candidates for the development of novel anticancer agents.

Table 2: Cytotoxic Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
5e (2-Cl) HepG2 (Liver)29[2]
5h (2-F) HepG2 (Liver)32[2]
5k HepG2 (Liver)35[2]
5l (2-OH, 5-Br) HepG2 (Liver)38[2]
5a (unsubstituted) HepG2 (Liver)43.15[2]

Anti-inflammatory Properties

In addition to their anticancer potential, derivatives of this scaffold have demonstrated significant anti-inflammatory activity. This is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).

Key Signaling Pathways

The biological activities of this compound derivatives are intrinsically linked to their modulation of critical intracellular signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src JAK JAK VEGFR2->JAK PKC PKC PLCg->PKC Akt Akt PI3K->Akt STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras Proliferation Cell Proliferation, Survival, Angiogenesis STAT3->Proliferation Raf Raf PKC->Raf Akt->Proliferation Ras->Raf JAK->STAT3 MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth STAT3_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerization Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Src_Kinase_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK RTK Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Cell_Adhesion Cell Adhesion Src->Cell_Adhesion Migration Migration Src->Migration FAK->Src Proliferation Proliferation Ras->Proliferation STAT3->Proliferation PI3K->Proliferation

References

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: Structure and Synthesis

Introduction

This compound, commonly known as 7-azaoxindole, is a heterocyclic compound featuring a pyrrolopyridinone core. This scaffold is a prominent member of the azaindole family and is considered a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Azaindoles are bioisosteres of indoles, where a carbon atom in the six-membered ring is replaced by a nitrogen atom.[1] This substitution significantly alters the molecule's physicochemical properties, including basicity, polarity, and hydrogen bonding capacity, which can enhance solubility and bioavailability in drug candidates.[1][2][3]

The 7-azaindole framework is a core component in several clinically approved drugs, such as the anti-cancer agent Sunitinib.[4][5] Consequently, the development of robust and efficient synthetic methodologies for this compound and its derivatives is of significant interest to researchers in organic synthesis and drug development. This guide provides a detailed overview of its structure and key synthetic strategies.

Chemical Structure and Properties

The fundamental structure of this compound consists of a fused pyridine and pyrrolidone ring system.

  • Molecular Formula: C₇H₆N₂O[6]

  • Molecular Weight: 134.14 g/mol [6][7]

  • IUPAC Name: 1,3-dihydropyrrolo[2,3-b]pyridin-2-one[6]

  • Synonyms: 7-Azaoxindole, 7-Azaindolin-2-one[8]

  • CAS Number: 5654-97-7[6][7]

The structure's versatility for chemical modification at various positions makes it a valuable starting point for creating diverse chemical libraries for screening biological activity.[1]

Synthetic Methodologies

The synthesis of the this compound core is primarily achieved through intramolecular cyclization and condensation reactions. The following sections detail prominent synthetic routes.

Overview of Synthetic Strategies

Several strategies have been developed to construct the pyrrolopyridinone core. These generally involve forming the five-membered pyrrolidone ring onto a pre-existing pyridine precursor or modifying a 7-azaindole scaffold.

G cluster_0 Synthetic Approaches cluster_1 Specific Pathways Starting Materials Starting Materials Intermediates Intermediates Starting Materials->Intermediates Reaction Final Product 1,3-Dihydro-2H-pyrrolo [2,3-b]pyridin-2-one Intermediates->Final Product Cyclization/ Oxidation 2-Fluoro-3-methylpyridine\n+ Aldehyde 2-Fluoro-3-methylpyridine + Aldehyde 2-Aryl-7-azaindoline 2-Aryl-7-azaindoline 2-Fluoro-3-methylpyridine\n+ Aldehyde->2-Aryl-7-azaindoline Domino Reaction [LiN(SiMe3)2] 2-Aryl-7-azaindoline->Final Product Oxidation N-(pyridinyl)pivalamides\n+ α-keto ester N-(pyridinyl)pivalamides + α-keto ester N-(pyridinyl)pivalamides\n+ α-keto ester->Final Product Cyclocondensation [Base] 7-Azaindole 7-Azaindole 7-Azaindole->Final Product Oxidation/ Reduction 2-Aminopyridine\n+ Alkyne 2-Aminopyridine + Alkyne 2-Aminopyridine\n+ Alkyne->7-Azaindole Rh(III) Catalysis

Caption: General synthetic strategies for this compound.

Domino Reaction of 2-Fluoro-3-methylpyridine and Aldehydes

A novel one-pot method provides selective access to 7-azaindolines (the reduced form of the target scaffold).[2][3] The chemoselectivity is controlled by the counterion of the alkali-amide base used. While KN(SiMe₃)₂ favors the formation of 7-azaindoles, LiN(SiMe₃)₂ exclusively produces 7-azaindolines.[2][3] The resulting 7-azaindoline can then be oxidized to the desired this compound.

Cyclocondensation Reactions

Cyclocondensation is a cornerstone for synthesizing heterocyclic systems.[1] A specific method for the this compound scaffold involves the cyclization of N-(pyridinyl)pivalamides. This reaction uses a strong base, like butyllithium, to deprotonate the starting material, which then reacts with an α-keto ester to form the bicyclic ring system.[1]

Fischer-Type Reactions

While often yielding modest results for this specific scaffold, the Fischer indole synthesis is a classic method for creating the broader azaindole nucleus.[9] The process involves the reaction of a pyridylhydrazine with a ketone or aldehyde under acidic conditions, which can be adapted to produce precursors for 7-azaoxindole.[9]

Quantitative Data Summary

The efficiency of synthetic routes can vary significantly based on the chosen methodology and substrates. The table below summarizes data from a selective synthesis of a 7-azaindoline derivative, a direct precursor to the target scaffold.

Synthetic MethodStarting MaterialsKey ReagentSolventTemperature (°C)Time (h)ProductYield (%)Reference
Domino Reaction2-Fluoro-3-picoline, BenzaldehydeLiN(SiMe₃)₂iPr₂O110122-Phenyl-7-azaindoline56 (isolated)[3]
Domino Reaction2-Fluoro-3-picoline, BenzaldehydeKN(SiMe₃)₂iPr₂O110122-Phenyl-7-azaindole56 (assay)[3]

Experimental Protocols

This section provides a detailed protocol for the selective synthesis of a 7-azaindoline derivative, which serves as a key intermediate.

Synthesis of 2-Phenyl-7-azaindoline via Alkali-Amide Controlled Domino Reaction

This protocol is adapted from the method developed by Xu et al., demonstrating the selective formation of a 7-azaindoline.[2][3]

G start Start: Prepare Reaction Mixture reactants Combine: - 2-Fluoro-3-picoline (2 equiv.) - Benzaldehyde (1 equiv.) - LiN(SiMe3)2 (3 equiv.) - iPr2O (solvent) start->reactants heating Heat mixture to 110 °C for 12 hours under inert atmosphere reactants->heating workup Reaction Workup: 1. Cool to room temperature 2. Quench reaction 3. Extract with organic solvent heating->workup purification Purify crude product via silica gel chromatography workup->purification product Final Product: 2-Phenyl-7-azaindoline purification->product

Caption: Experimental workflow for the synthesis of 2-Phenyl-7-azaindoline.

Materials:

  • 2-Fluoro-3-picoline

  • Benzaldehyde

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂)

  • Diisopropyl ether (iPr₂O), anhydrous

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Reagents for workup and column chromatography (e.g., ethyl acetate, hexane, silica gel)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diisopropyl ether (iPr₂O).

  • Add 2-fluoro-3-picoline (2.0 equivalents) and benzaldehyde (1.0 equivalent) to the solvent.

  • With stirring, add lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) (3.0 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to 110 °C and maintain for 12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-phenyl-7-azaindoline.

Conclusion

This compound is a scaffold of high importance in medicinal chemistry, driving continuous innovation in its synthesis. The methodologies presented, from classic cyclocondensations to modern, highly selective domino reactions, provide researchers with a versatile toolkit. The ability to control reaction pathways, such as the selective formation of 7-azaindolines over 7-azaindoles by simply changing the base's counterion, highlights the sophistication in contemporary organic synthesis. Further exploration and optimization of these routes will undoubtedly lead to the discovery of novel therapeutic agents based on this privileged heterocyclic core.

References

7-Azaoxindole: A Privileged Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaoxindole core, a nitrogen-containing heterocyclic scaffold, is emerging as a significant player in medicinal chemistry. Its unique structural features and versatile synthetic accessibility have positioned it as a privileged scaffold in the design of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders and neurodegenerative conditions. This technical guide provides a comprehensive overview of the 7-azaoxindole core, including its synthesis, biological activities, and mechanism of action, with a focus on its potential in drug discovery.

Introduction to a Privileged Scaffold

The 7-azaoxindole scaffold is a bioisostere of the well-known oxindole and 7-azaindole structures. The strategic placement of a nitrogen atom in the six-membered ring can modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[1] This has spurred considerable interest in exploring 7-azaoxindole derivatives as novel therapeutic agents.

Synthesis of the 7-Azaoxindole Core and Its Derivatives

The synthesis of the 7-azaoxindole scaffold can be achieved through various synthetic routes, often involving the modification of the parent 7-azaindole ring system.

General Synthesis of 7-Azaindole Derivatives

The foundational 7-azaindole structure is commonly synthesized through methods such as the Chichibabin cyclization, palladium-catalyzed cross-coupling reactions, and acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines.[2][3][4] A practical two-step procedure involves the Sonogashira coupling of 2-amino-3-iodopyridine with various alkynes, followed by a C-N cyclization facilitated by a catalyst like 18-crown-6.[5] Rhodium-catalyzed coupling of 2-aminopyridine and alkynes, assisted by a silver oxidant, also provides an efficient route to the 7-azaindole core.[6][7]

Synthesis of the 7-Azaoxindole Core

While direct and detailed protocols for the oxidation of the parent 7-azaindole to 7-azaoxindole are not extensively detailed in the provided results, the synthesis of 7-azaindole and its derivatives serves as a crucial starting point. The conversion of an indole to an oxindole functionality is a known transformation in organic chemistry and similar principles can be applied to the aza-analogs. One reported method for the synthesis of 7-azaisatins (a derivative of 7-azaoxindole) involves the oxidation of 7-azaindoles using pyridinium chlorochromate-silica gel (PCC-SiO2) with a Lewis acid catalyst like aluminum chloride (AlCl3).[8]

Synthesis of Substituted 7-Azaoxindole Derivatives

A general procedure for synthesizing 3-substituted 7-azaoxindole derivatives involves the reaction of the core 7-azaoxindole with various aldehydes in absolute ethanol.[9]

Experimental Protocol: Synthesis of 3-Substituted 7-Azaoxindole Derivatives [9]

To a stirred solution of 7-azaoxindole (1.0 equivalent) in absolute ethanol, the desired aldehyde is added. The reaction mixture is then processed to yield the 3-substituted 7-azaoxindole derivative. Purification is typically achieved through chromatography.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of 7-azaoxindole derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-amino-3-halopyridine) azaindole 7-Azaindole Synthesis start->azaindole oxidation Oxidation to 7-Azaoxindole azaindole->oxidation derivatization Derivatization (e.g., Aldehyde Condensation) oxidation->derivatization purification Purification & Characterization derivatization->purification in_vitro In Vitro Assays (Cytotoxicity, Anti-inflammatory) purification->in_vitro pathway Signaling Pathway Analysis (Western Blot) in_vitro->pathway in_vivo In Vivo Models (Efficacy Studies) pathway->in_vivo

General workflow for 7-azaoxindole drug discovery.

Biological Activities of 7-Azaoxindole Derivatives

Derivatives of the 7-azaoxindole scaffold have demonstrated promising biological activities, particularly in the areas of cancer and inflammation.

Anticancer Activity

While much of the research has focused on the broader 7-azaindole class as kinase inhibitors, emerging evidence suggests the potential of 7-azaoxindole derivatives as anticancer agents. For instance, certain 7-azaindole derivatives have shown significant cytotoxic effects against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
7-Azaindole4f (1-methylsulfonyl, 5-nitro)MCF7 (Breast)5.781[10]
7-Azaindole4f (1-methylsulfonyl, 5-nitro)HepG2 (Liver)8.077[10]
7-Azaindole7-AIDHeLa (Cervical)16.96[11]
7-Azaindole7-AIDMCF-7 (Breast)14.12[11]
7-Azaindole7-AIDMDA-MB-231 (Breast)12.69[11]
7-AzaindoleCM01HeLa (Cervical)0.5[12]
7-AzaindoleCM01786-O (Renal)0.4[12]
7-AzaindoleCM01NCI-H460 (Lung)0.3[12]
7-AzaindoleCM01MCF-7 (Breast)1.2[12]
7-AzaindoleCM01MDA-MB-231 (Breast)0.1[12]
7-AzaindoleCM02HeLa (Cervical)0.7[12]
7-AzaindoleCM02786-O (Renal)1.3[12]
7-AzaindoleCM02NCI-H460 (Lung)1.0[12]
7-AzaindoleCM02MCF-7 (Breast)12.7[12]
7-AzaindoleCM02MDA-MB-231 (Breast)0.2[12]
Platinum(II) dichlorido complexcis-[PtCl2(3ClHaza)2]HOS (Osteosarcoma)3.8[13]
Platinum(II) dichlorido complexcis-[PtCl2(3BrHaza)2]HOS (Osteosarcoma)3.9[13]
Platinum(II) dichlorido complexcis-[PtCl2(3IHaza)2]HOS (Osteosarcoma)2.5[13]
7-AzaindoleB13PI3Kγ0.0005[14]

The mechanism of action for the anticancer effects of 7-azaoxindole derivatives is an active area of investigation. It is hypothesized that, similar to their 7-azaindole counterparts, they may function as kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9][14]

Anti-inflammatory Activity

7-Azaoxindole derivatives have shown significant potential as anti-inflammatory agents. Studies have demonstrated their ability to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[10][15]

CompoundInhibition of TNF-α release (%) at 10 µMInhibition of IL-6 release (%) at 10 µMReference
7i44.557.2[15]
8e>40~40-50[15]

One derivative, compound 7i, not only inhibited the expression of TNF-α and IL-6 but also COX-2, PGES, and iNOS in LPS-stimulated macrophages.[15] Furthermore, this compound exhibited significant protection against LPS-induced septic death in mouse models, highlighting its potential for treating acute inflammatory diseases.[15]

Experimental Protocol: In Vitro Anti-inflammatory Assay [15]

  • Cell Culture: RAW264.7 macrophages are cultured in appropriate media.

  • Compound Treatment: Macrophages are pre-treated with the 7-azaoxindole derivatives (e.g., at 10 µM) for 2 hours.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., at 0.5 µg/mL) for 22 hours to induce an inflammatory response.

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture media are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Normalization: The cytokine amounts are normalized to the total protein concentration of the cells.

The following diagram illustrates the experimental workflow for evaluating the anti-inflammatory activity of 7-azaoxindole derivatives.

G start RAW264.7 Macrophages pretreatment Pre-treatment with 7-Azaoxindole Derivative start->pretreatment lps LPS Stimulation pretreatment->lps incubation Incubation (22 hours) lps->incubation supernatant Collect Supernatant incubation->supernatant elisa ELISA for TNF-α and IL-6 supernatant->elisa data Data Analysis elisa->data

Workflow for in vitro anti-inflammatory screening.
Neuroprotective Potential

While direct studies on the neuroprotective effects of 7-azaoxindole are limited, the broader class of indole derivatives has been investigated for its potential in treating neurodegenerative diseases.[16] These compounds are known to possess antioxidant and reactive oxygen species (ROS) scavenging properties, which are relevant in pathologies where oxidative stress plays a significant role.[17][18]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms through which 7-azaoxindole derivatives exert their biological effects are still under investigation. However, based on the activity of related scaffolds, several key signaling pathways are likely targets.

Kinase Inhibition

The 7-azaindole scaffold is a well-established "hinge-binder" for protein kinases, and it is plausible that 7-azaoxindoles share this mechanism. They may act as ATP-competitive inhibitors, targeting kinases involved in cancer cell proliferation and survival. Kinase profiling studies are needed to identify the specific kinases inhibited by 7-azaoxindole derivatives.[19]

Modulation of Inflammatory Pathways

The anti-inflammatory effects of 7-azaoxindole derivatives are likely mediated through the inhibition of key inflammatory signaling pathways. The observed reduction in TNF-α and IL-6 production suggests an interference with the NF-κB signaling pathway, a central regulator of inflammation.[20] Indole derivatives have been shown to inhibit the activation and nuclear translocation of NF-κB.[21][22]

The following diagram depicts a simplified model of the potential mechanism of action for the anti-inflammatory effects of 7-azaoxindole derivatives.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Azaoxindole 7-Azaoxindole Derivative Azaoxindole->IKK Inhibits? IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

Potential inhibition of the NF-κB pathway by 7-azaoxindoles.

Future Perspectives

The 7-azaoxindole scaffold holds considerable promise for the development of novel therapeutics. Future research should focus on:

  • Elucidation of Detailed Synthetic Protocols: Developing robust and scalable methods for the synthesis of the 7-azaoxindole core and its diverse derivatives is crucial for advancing the field.

  • Comprehensive Biological Evaluation: A broader screening of 7-azaoxindole libraries against a wider range of biological targets, including a comprehensive kinase panel, is necessary to fully understand their therapeutic potential.

  • Mechanism of Action Studies: In-depth studies are required to elucidate the specific signaling pathways modulated by 7-azaoxindole derivatives to guide rational drug design.

  • In Vivo Efficacy and Preclinical Development: Promising candidates identified from in vitro studies need to be evaluated in relevant animal models of cancer, inflammation, and neurodegenerative diseases to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

References

Spectroscopic Data and Experimental Protocols for 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, a key heterocyclic scaffold in medicinal chemistry, also known as 7-azaindolin-2-one or 7-azaoxindole. Due to its structural significance in the development of therapeutic agents, a thorough understanding of its spectroscopic properties is essential for its identification, characterization, and the analysis of its derivatives.

Introduction

This compound is a bicyclic heteroaromatic compound that serves as a privileged scaffold in drug discovery. Its structure is a bioisostere of oxindole, and derivatives have shown a wide range of biological activities, including potential as kinase inhibitors for the treatment of cancer and neurodegenerative diseases. Accurate spectroscopic data is paramount for confirming the structure of newly synthesized analogues and for quality control in manufacturing processes.

Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for this compound. This data is compiled from the analysis of closely related derivatives and is intended to serve as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data (Predicted)

Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5 - 11.5br s1HN1-H
~7.8 - 8.0dd1HH-4
~7.0 - 7.2dd1HH-6
~6.8 - 7.0t1HH-5
~3.5 - 3.7s2HC3-H2

Table 2: 13C NMR Data (Predicted)

Solvent: DMSO-d6, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~175 - 180C-2 (C=O)
~150 - 155C-7a
~145 - 150C-5
~125 - 130C-4
~115 - 120C-6
~110 - 115C-3a
~35 - 40C-3
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Predicted)

Wavenumber (cm-1)IntensityAssignment
~3200 - 3400Strong, BroadN-H Stretch (Amide and Pyrrole)
~3100 - 3000MediumC-H Stretch (Aromatic)
~2900 - 2800WeakC-H Stretch (Aliphatic CH2)
~1680 - 1720Strong, SharpC=O Stretch (Lactam)
~1600 - 1620MediumC=C Stretch (Aromatic)
~1450 - 1500MediumC=C Stretch (Aromatic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

TechniqueIonization Mode[M+H]+ (m/z)
Electrospray Ionization (ESI)Positive135.055

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra to confirm the chemical structure of this compound.

Materials and Equipment:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d6)

  • The sample of this compound

  • Pipettes and vials

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the chemical shifts using the residual solvent peak (DMSO at δ 2.50 for 1H and δ 39.52 for 13C). Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with a sample holder.

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

  • The solid sample of this compound.

  • A volatile solvent (e.g., methanol or dichloromethane).

  • Mortar and pestle (for KBr pellet method).

  • Hydraulic press (for KBr pellet method).

Procedure (Thin Film Method):

  • Sample Preparation: Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent.

  • Film Casting: Place a drop of the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the solid on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment.

  • Sample Scan: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm-1.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the molecular formula of this compound.

Materials and Equipment:

  • Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., LC-MS or direct infusion system).

  • The solid sample of this compound.

  • A suitable solvent (e.g., methanol, acetonitrile, often with 0.1% formic acid).

  • Syringe pump for direct infusion.

Procedure (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent mixture.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Analysis: Identify the protonated molecular ion peak ([M+H]+) and compare its m/z value with the calculated exact mass of the compound (C7H7N2O+).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Solid Sample (1,3-Dihydro-2H-pyrrolo [2,3-b]pyridin-2-one) Dissolve Dissolution in Appropriate Solvent Sample->Dissolve IR IR Spectroscopy (FTIR) Sample->IR (or as solid) NMR NMR Spectroscopy (1H, 13C) Dissolve->NMR MS Mass Spectrometry (ESI-MS) Dissolve->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic characterization of a solid organic compound.

An In-depth Technical Guide to 7-Azaoxindole (CAS 5654-97-7): Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaoxindole, identified by the CAS number 5654-97-7, is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Structurally, it is a derivative of oxindole with a nitrogen atom replacing a carbon at the 7-position of the indole ring, classifying it as an aza-analog of oxindole. Its chemical name is 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Azaoxindole, detailed experimental protocols for its use in synthesis, and a review of the existing literature regarding its biological activities and therapeutic applications, primarily as a scaffold for the development of kinase inhibitors.

Chemical and Physical Properties

7-Azaoxindole is a solid at room temperature, and its fundamental properties are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 5654-97-7[1][2]
Chemical Name This compound[2][3]
Synonyms 7-Azaoxindole, 7-Azaindolin-2-one[3]
Molecular Formula C₇H₆N₂O[1][2]
Molecular Weight 134.14 g/mol [1][2]
Melting Point 175 °C[3]
Boiling Point 290.0±33.0 °C (Predicted)[3]
Density 1.41±0.1 g/cm³ (Predicted)[3]
pKa 3.42±0.20 (Predicted)[3]
Appearance Solid-
Purity ≥97% (Commercially available)[1]

Synthesis of 7-Azaoxindole

While various methods for the synthesis of the broader 7-azaindole scaffold exist, a common strategy for the specific synthesis of 7-Azaoxindole involves the cyclization of appropriately substituted pyridine precursors. A general synthetic approach is outlined below.

General Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Acylation Acylation 2-Amino-3-methylpyridine->Acylation Acetic Anhydride Cyclization Cyclization Acylation->Cyclization Strong Base (e.g., NaNH2) 7-Azaoxindole 7-Azaoxindole Cyclization->7-Azaoxindole

Caption: General synthetic route to 7-Azaoxindole.

Experimental Protocol: Synthesis of 2-Methyl-7-azaindole (a related precursor)

Step 1: Acylation of 2-Amino-3-methylpyridine

  • In a reaction vessel, combine 2-amino-3-methylpyridine with toluene.

  • Slowly add acetic anhydride to the mixture.

  • Heat the reaction mixture to approximately 60°C and maintain for 2 hours, monitoring the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the toluene.

  • The residue is then worked up with sodium carbonate solution and extracted with dichloromethane.

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-acetamido-3-methylpyridine, which can be used in the next step without further purification.[4]

Step 2: Cyclization to 2-Methyl-7-azaindole

  • The crude 2-acetamido-3-methylpyridine is subjected to a cyclization reaction in the presence of a strong base like sodium amide in a high-boiling solvent such as N-methylaniline.

  • The reaction mixture is heated to around 200°C for a specified time, followed by further heating to 250°C to drive the reaction to completion.

  • After cooling, the reaction is quenched by the addition of an acetic acid solution.

  • The pH is adjusted to >10 with a sodium hydroxide solution.

  • The product is extracted with dichloromethane, and the combined organic extracts are washed, dried, and concentrated.

  • The crude product is then purified, for instance by recrystallization from ethanol, to afford 2-methyl-7-azaindole.[4]

Application in the Synthesis of Bioactive Molecules

7-Azaoxindole is a valuable building block for the synthesis of a variety of derivatives, most notably 3-substituted-7-azaoxindoles, which have shown promise as kinase inhibitors. A key reaction in this context is the aldol condensation.

Experimental Protocol: Aldol Condensation of 7-Azaoxindole with Aldehydes

This protocol describes a general procedure for the synthesis of 3-(substituted-methylene)-7-azaoxindoles.

  • In a suitable reaction flask, dissolve 7-Azaoxindole (1 equivalent) in a solvent such as ethanol.

  • Add a catalytic amount of a base, for example, piperidine or pyrrolidine.

  • To this solution, add the desired aldehyde (1 equivalent).

  • The reaction mixture is then heated to reflux and stirred for a period of 2 to 6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The solid product is washed with cold ethanol and then dried under vacuum to yield the 3-(substituted-methylene)-7-azaoxindole derivative.

Aldol_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 7-Azaoxindole 7-Azaoxindole Base_Catalyst Base Catalyst (e.g., Piperidine) 7-Azaoxindole->Base_Catalyst Aldehyde Aldehyde Aldehyde->Base_Catalyst Solvent_Heat Ethanol, Reflux Base_Catalyst->Solvent_Heat 3-Substituted-7-azaoxindole 3-Substituted-7-azaoxindole Solvent_Heat->3-Substituted-7-azaoxindole

Caption: Aldol condensation of 7-Azaoxindole.

Literature Review: Biological Activity and Therapeutic Potential

The 7-azaindole scaffold, the core of 7-Azaoxindole, is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[5][6]

Kinase Inhibition

Derivatives of 7-azaindole have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[7][8] The nitrogen atom in the pyridine ring of the 7-azaindole moiety can act as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling binding to the hinge region of the kinase active site.[6] This has led to the development of several clinically successful drugs.

While the direct inhibitory activity of the parent 7-Azaoxindole on kinases is not extensively documented, its derivatives have shown potent inhibition of a wide range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs): Involved in cell proliferation, differentiation, and survival.

  • Serine/Threonine Kinases: Such as those in the MAPK and PI3K/AKT signaling pathways, which are crucial in cancer progression.[9]

Kinase_Inhibition_Pathway 7-Azaoxindole_Derivative 7-Azaoxindole Derivative Kinase Protein Kinase (e.g., RTK, Ser/Thr Kinase) 7-Azaoxindole_Derivative->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Mechanism of kinase inhibition by 7-Azaoxindole derivatives.

Anti-inflammatory Activity

Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones have demonstrated significant anti-inflammatory effects.[5] These compounds have been shown to inhibit the production of inflammatory mediators.[5] The anti-inflammatory actions of some plant-derived compounds are attributed to their ability to suppress key inflammatory signaling pathways like NF-κB and MAPK, and reduce the production of inflammatory cytokines such as TNF-α and IL-6.[10] While direct studies on 7-Azaoxindole are limited, its derivatives likely share similar mechanisms of action.

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Signaling_Pathways Signaling Pathways (e.g., NF-κB, MAPK) Inflammatory_Stimulus->Signaling_Pathways Inflammatory_Mediators Production of Inflammatory Mediators (e.g., TNF-α, IL-6) Signaling_Pathways->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation 7-Azaoxindole_Derivative 7-Azaoxindole Derivative 7-Azaoxindole_Derivative->Signaling_Pathways Inhibition

Caption: Potential anti-inflammatory mechanism of 7-Azaoxindole derivatives.

Anticancer Potential

The inhibition of protein kinases by 7-azaindole derivatives is a cornerstone of their anticancer activity.[11] By targeting kinases that are crucial for tumor growth, proliferation, and survival, these compounds can induce apoptosis (programmed cell death) and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[8][12]

Conclusion

7-Azaoxindole (CAS 5654-97-7) is a fundamentally important heterocyclic compound with significant applications in the field of medicinal chemistry. Its role as a versatile synthetic intermediate for the preparation of potent kinase inhibitors has been well-established in the scientific literature. The 7-azaindole scaffold is a key pharmacophore that has led to the development of successful therapeutics for cancer and inflammatory diseases. This technical guide provides researchers and drug development professionals with a consolidated resource on the properties, synthesis, and biological relevance of 7-Azaoxindole, paving the way for further innovation and the design of novel therapeutic agents.

References

An In-depth Technical Guide to 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its nomenclature, physicochemical properties, synthesis protocols, and its role as a privileged scaffold in the development of novel therapeutic agents.

Nomenclature

  • IUPAC Name: 1,3-dihydropyrrolo[2,3-b]pyridin-2-one[1][2]

  • Synonyms: 7-azaoxindole, 7-Azaindoline-2-one, 2-oxo-7-azaindole, 1H-Pyrrolo[2,3-b]pyridine-2(3H)-one[3]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and in silico modeling.

PropertyValueSource
Molecular Formula C₇H₆N₂O[1][4]
Molecular Weight 134.14 g/mol [1][2][4]
CAS Number 5654-97-7[1][2][4]
Melting Point 175 °C[3]
Boiling Point (Predicted) 290.0 ± 33.0 °C[3]
Density (Predicted) 1.41 ± 0.1 g/cm³[3]
pKa (Predicted) 3.42 ± 0.20[3]
Appearance White to light yellow solid[3]
Storage Sealed in dry, room temperature[2][3]

Synthesis and Experimental Protocols

The pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the synthesis of complex heterocyclic systems.[5] Several strategies have been developed for the construction of the this compound core, primarily centered around intramolecular cyclization reactions.[5]

a) General Synthesis via Cyclocondensation

A common and effective method for synthesizing the this compound scaffold involves the cyclization of N-(pyridinyl)pivalamides.[5]

  • Protocol:

    • Deprotonate the starting N-(pyridinyl)pivalamide using a strong base, such as butyllithium.

    • React the deprotonated intermediate with an α-keto ester.

    • The subsequent intramolecular cyclization and elimination of a small molecule (e.g., water or alcohol) yields the desired bicyclic pyrrolopyridinone ring system.[5]

b) Synthesis of Mannich Base Derivatives

The C3 position of the 7-azaoxindole system is analogous to the active methylene group in oxindole and can act as the active hydrogen component in a Mannich reaction.[5]

  • Protocol:

    • React this compound with formaldehyde and a suitable primary or secondary amine (e.g., piperidine, morpholine).

    • The reaction is typically carried out in a solvent such as methanol or dimethylformamide.

    • This yields the corresponding 3-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivative, known as a Mannich base.[5]

c) Synthesis of a Brominated Analogue

The following is an example protocol for the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, which illustrates the practical steps that can be adapted for the modification of the core structure.

  • Protocol:

    • Add 16.8 g (0.14 mol) of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine and 24.13 g (0.143 mol) of 48% hydrobromic acid to 260 g of methylene chloride in a reaction flask and stir thoroughly.[6]

    • Control the temperature of the reaction mixture at 25-30°C and slowly add 20.20 g of a 20% hydrogen peroxide solution dropwise.[6]

    • Neutralize the resulting mixture with 60 g of a saturated aqueous sodium bisulfite solution until the red color of the reaction solution completely disappears.[6]

    • Perform a liquid-liquid extraction to separate the organic and aqueous phases.[6]

    • Wash the organic phase with 200 g of water.[6]

    • Recover the dichloromethane solvent from the organic phase to obtain the final product, 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine.[6]

Biological Activity and Therapeutic Potential

The this compound scaffold is considered a "privileged scaffold" in drug discovery, as it can bind to multiple biological targets with high affinity.[5] Derivatives of this compound have shown a wide range of biological activities.

  • Anti-inflammatory Agents: Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones have demonstrated significant oral anti-inflammatory activity.[7] These compounds can inhibit the production of inflammatory mediators.[5][7]

  • Anticancer Agents: There has been a surge of interest in 7-azaindole analogs as potential anticancer agents.[5] Derivatives have been developed as inhibitors of various kinases involved in cancer progression.

  • Kinase Inhibitors: The pyrrolo[2,3-b]pyridine core is a key pharmacophore in the development of inhibitors for several kinase families, including:

    • Fibroblast Growth Factor Receptor (FGFR): Abnormal activation of the FGFR signaling pathway is implicated in various tumors. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized as potent FGFR inhibitors.[8][9]

    • Janus Kinase (JAK): Specifically targeting JAK3 is a strategy for treating immune diseases. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as novel immunomodulators targeting JAK3.[10][11]

    • Cell Division Cycle 7 (Cdc7) Kinase: Cdc7 kinase is an attractive target for cancer therapy, and 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors.[12]

Signaling Pathways and Experimental Workflows

a) Signaling Pathways

Derivatives of this compound have been shown to modulate key signaling pathways implicated in cancer and immune disorders.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS_MEK_ERK RAS-MEK-ERK Pathway FGFR->RAS_MEK_ERK Activates PLCg PLCγ Pathway FGFR->PLCg Activates PI3K_AKT PI3K-Akt Pathway FGFR->PI3K_AKT Activates Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine derivative Pyrrolo_pyridine->FGFR Inhibits Proliferation Cell Proliferation, Migration, Angiogenesis RAS_MEK_ERK->Proliferation Leads to PLCg->Proliferation Leads to PI3K_AKT->Proliferation Leads to

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene Expression (Inflammation, Immunity) STAT->Gene_Expression Regulates Pyrrolo_pyridine 1H-pyrrolo[2,3-b]pyridine derivative Pyrrolo_pyridine->JAK Inhibits

Caption: Modulation of the JAK/STAT pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.

p53_Apoptosis_Pathway Sunitinib_Mimic 5-Hydroxy-7-azaindolin-2-one (Sunitinib Mimic) p53 p53 Increase Sunitinib_Mimic->p53 pSTAT3 Down-regulation of phospho-STAT3 Sunitinib_Mimic->pSTAT3 Apoptosis Apoptosis p53->Apoptosis Target_Genes Down-regulation of Cyclin D, Bcl-2, Survivin pSTAT3->Target_Genes Target_Genes->Apoptosis Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification and Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays) Purification->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Screening->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Lead_Optimization->In_Vivo_Studies

References

The Strategic Advantage of Azaindoles: A Deep Dive into Bioisosterism in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is a cornerstone of successful drug design and optimization. Among the various bioisosteric replacements, the substitution of the indole scaffold with an azaindole moiety has emerged as a particularly fruitful strategy. This technical guide provides a comprehensive overview of the bioisosterism of azaindoles, delving into their synthesis, physicochemical properties, and profound impact on biological activity. Through a detailed analysis of quantitative data and experimental methodologies, this document serves as a critical resource for researchers aiming to leverage the unique advantages of the azaindole core in the development of novel therapeutics.

Introduction: The Azaindole Scaffold as a Privileged Bioisostere

Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds that are isosteric to indole, differing by the replacement of a carbon atom in the benzene ring with a nitrogen atom. This seemingly subtle change introduces significant alterations to the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile.[1][2] Consequently, azaindoles have been recognized as "privileged structures" in medicinal chemistry, offering a powerful tool to modulate a compound's potency, selectivity, and pharmacokinetic properties.[1][3]

The position of the nitrogen atom in the six-membered ring gives rise to four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. Each isomer possesses unique electronic and steric properties, allowing for fine-tuning of a drug candidate's characteristics. The introduction of a nitrogen atom can increase aqueous solubility, modulate pKa and lipophilicity, and provide an additional hydrogen bond acceptor, which can lead to enhanced target binding affinity.[4][5]

This guide will explore the multifaceted nature of azaindole bioisosterism, providing quantitative comparisons with their indole counterparts and detailed experimental protocols for their synthesis and evaluation.

Physicochemical Properties: A Quantitative Comparison

The substitution of a CH group in an indole with a nitrogen atom to form an azaindole has profound effects on the molecule's physicochemical properties. These changes are critical for optimizing drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).

Solubility, Lipophilicity, and pKa

A key advantage of employing azaindoles is the general improvement in aqueous solubility compared to their indole analogs. The nitrogen atom introduces polarity and can act as a hydrogen bond acceptor, enhancing interactions with water. This is often accompanied by a decrease in lipophilicity, as measured by the distribution coefficient (log D).

Table 1: Comparison of Physicochemical Properties of Indole vs. Azaindole Analogs in a HIV-1 Inhibitor Series [2]

CompoundIsomerAntiviral Activity (EC50, µM)Caco-2 Permeability (nm/s)Solubility (µg/mL)HLM Half-life (min)pKaLog D (pH 6.5)
11 Indole4.851691616.910.01.9
12 4-Azaindole1.5676932> 1009.0, 5.80.9
13 5-Azaindole576.9019419> 1006.2, 9.81.2
14 6-Azaindole21.55< 1548738.56.0, 9.31.5
15 7-Azaindole1.6516893649.52.0, 9.71.8

HLM: Human Liver Microsomes

As evidenced in Table 1, all four azaindole isomers exhibited a dramatic increase in aqueous solubility (over 25-fold) compared to the parent indole compound.[2] Furthermore, the azaindoles generally displayed enhanced metabolic stability.[2] The pKa values are also significantly altered, with the introduction of a basic nitrogen center in the pyridine ring.

Impact on Target Binding and Biological Activity

The nitrogen atom of the azaindole ring can act as a hydrogen bond acceptor, a feature absent in the corresponding indole. This additional interaction can significantly enhance binding affinity to the target protein. This is particularly relevant in the context of kinase inhibitors, where the azaindole scaffold can mimic the hydrogen bonding pattern of the adenine region of ATP with the kinase hinge region.[1][4][6]

Table 2: Kinase Inhibition Data for Indole vs. 4-Azaindole PAK1 Inhibitors [7]

CompoundScaffoldPAK1 Ki (nM)Cellular Potency (IC50, µM)clogD
1 Indole<100.24.4
5 4-Azaindole<100.13.4

In the case of p21-activated kinase-1 (PAK1) inhibitors, the replacement of an indole with a 4-azaindole resulted in equipotent biochemical inhibition but a two-fold improvement in cellular potency, which was attributed to the improved physicochemical properties, including a lower clogD.[7]

Synthesis of Azaindoles: Experimental Protocols

The synthesis of azaindoles can be more challenging than that of indoles due to the electron-deficient nature of the pyridine ring. However, several robust methods have been developed.

General Workflow for Azaindole Synthesis

The following diagram illustrates a generalized workflow for the synthesis of substituted azaindoles, often involving cross-coupling reactions followed by cyclization.

experimental_workflow start Starting Material (e.g., Halogenated Aminopyridine) step1 Cross-Coupling Reaction (e.g., Sonogashira, Suzuki) start->step1 step2 Cyclization (e.g., Base- or Metal-catalyzed) step1->step2 step3 Optional Functionalization (e.g., N-alkylation, C-H activation) step2->step3 product Substituted Azaindole step2->product Direct to product step3->product

Caption: Generalized workflow for the synthesis of substituted azaindoles.

Protocol: Synthesis of 2-Aryl-7-azaindoles via Palladium-Catalyzed Coupling and Cyclization

This protocol is adapted from methodologies described for the synthesis of various substituted azaindoles.[8]

Materials:

  • 3-Amino-2-bromopyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., anhydrous DMF or THF)

Procedure:

  • To a solution of 3-amino-2-bromopyridine (1.0 eq) in anhydrous DMF, add the terminal alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the reaction at 80-100 °C under an argon atmosphere and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-7-azaindole.

Azaindoles in Kinase Inhibition: A Case Study

The bioisosteric replacement of indole with 7-azaindole has been a particularly successful strategy in the development of kinase inhibitors. The 7-azaindole scaffold can form two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.[6] Vemurafenib, a BRAF kinase inhibitor, is a prime example of a successful drug featuring a 7-azaindole core.[2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of BRAF in the MAPK/ERK signaling pathway and how Vemurafenib, with its 7-azaindole core, inhibits this pathway in melanoma cells with the BRAF V600E mutation.

signaling_pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib (7-Azaindole core) Vemurafenib->BRAF

Caption: Inhibition of the MAPK/ERK pathway by Vemurafenib.

Conclusion and Future Perspectives

The bioisosteric replacement of indoles with azaindoles is a powerful and validated strategy in drug discovery. The ability to fine-tune physicochemical properties and introduce new hydrogen bonding interactions provides medicinal chemists with a versatile tool to overcome common challenges in lead optimization, such as poor solubility, metabolic instability, and insufficient target affinity. The continued development of novel synthetic methodologies for the regioselective functionalization of the azaindole core will undoubtedly expand its utility. As our understanding of the subtle yet significant effects of this bioisosteric switch deepens, azaindoles are poised to remain a central scaffold in the design of next-generation therapeutics.

References

The Pyrrolo[2,3-b]pyridine Core: A Foundational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the additional nitrogen atom in the pyridine ring offers unique opportunities for modifying its physicochemical properties, such as solubility and hydrogen bonding capacity. This guide provides a comprehensive overview of the foundational research on the pyrrolo[2,3-b]pyridine core, with a focus on its synthesis, biological activity, and its role as a key pharmacophore in the development of targeted therapeutics, particularly kinase inhibitors.

Synthesis of the Pyrrolo[2,3-b]pyridine Core

The construction of the 7-azaindole scaffold can be achieved through various synthetic strategies. One common and effective method is the Chichibabin cyclization, which involves the LDA-mediated condensation of a 2-halopicoline with a nitrile.

Representative Synthetic Protocol: Chichibabin Cyclization

A widely employed method for synthesizing the 2-phenyl-7-azaindole core is the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline and benzonitrile.[1]

Experimental Protocol:

  • A 1.6 M solution of n-butyllithium (4.2 mmol) in hexanes is added via syringe to dry tetrahydrofuran (THF) (20.0 mL) at -40 °C under an inert argon atmosphere.

  • Dry diisopropylamine (4.2 mmol) is then added to the solution via syringe.

  • After stirring for 5 minutes at -40 °C, benzonitrile (2.1 mmol) is added.

  • The mixture is stirred at -40 °C for 2 hours, after which 2-fluoro-3-picoline (2.0 mmol) is added.

  • Stirring is continued for an additional 2 hours at the same temperature.

  • The reaction is quenched with wet THF, and the solvent is evaporated under reduced pressure.

  • The resulting solid is redissolved in ethyl acetate (EtOAc) and washed sequentially with aqueous sodium bicarbonate (NaHCO₃) and aqueous sodium chloride (NaCl).

  • The organic layer is dried over sodium sulfate (Na₂SO₄), filtered, and concentrated to yield the 2-phenyl-7-azaindole product.[1]

This "inverse addition" protocol, where the nitrile is added to the LDA solution before the picoline, has been shown to provide high yields of the desired 7-azaindole.[1]

Biological Activity and Therapeutic Targets

The pyrrolo[2,3-b]pyridine scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active compounds. A predominant area of focus has been the development of protein kinase inhibitors for the treatment of cancer and other diseases.

Kinase Inhibition

Pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against several key kinases implicated in oncogenesis and inflammatory diseases. The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrrolo[2,3-b]pyridine compounds against various kinase targets.

Table 1: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against BRAF V600E

CompoundIC50 (µM)Reference
34e 0.085[2]
35 0.080[2]

Table 2: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
4h 7925712[3][4]
25 ---51.6[5]

Table 3: Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives against Glycogen Synthase Kinase 3β (GSK-3β)

CompoundGSK-3β IC50 (nM)Reference
S01 0.35 ± 0.06[6][7]

Key Signaling Pathways

The therapeutic efficacy of many pyrrolo[2,3-b]pyridine-based kinase inhibitors stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in disease. A prominent example is the RAS-RAF-MEK-ERK (MAPK) pathway, a central regulator of cell proliferation, differentiation, and survival.

The RAS-RAF-MEK-ERK Signaling Pathway

Mutations in the BRAF gene, a key component of this pathway, are prevalent in various cancers, including melanoma. Pyrrolo[2,3-b]pyridine derivatives have been successfully designed to inhibit the constitutively active BRAF V600E mutant, thereby blocking downstream signaling and inhibiting cancer cell growth.

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->BRAF

Caption: BRAF-MEK-ERK signaling pathway with inhibition by a pyrrolo[2,3-b]pyridine derivative.

Experimental Workflows

The discovery and development of pyrrolo[2,3-b]pyridine-based drugs involve a multi-step process that begins with the synthesis of a compound library and progresses through various stages of biological evaluation.

Kinase Inhibitor Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of a pyrrolo[2,3-b]pyridine-based kinase inhibitor.

Kinase_Inhibitor_Workflow Synthesis Synthesis of Pyrrolo[2,3-b]pyridine Library HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro ADME/Tox Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Pharmacokinetics In_Vitro->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A representative workflow for kinase inhibitor drug discovery.

Experimental Protocols for Biological Assays

The evaluation of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors requires robust and reproducible biological assays. A common method is the in vitro kinase activity assay, which measures the transfer of a phosphate group from ATP to a substrate.

In Vitro Kinase Activity Assay Protocol

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (pyrrolo[2,3-b]pyridine derivative) dissolved in DMSO

  • Detection reagents (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

  • Microplate

Procedure:

  • Prepare a serial dilution of the test compound in the kinase reaction buffer.

  • In a microplate, add the kinase, substrate, and test compound at various concentrations. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a specific temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA) or by denaturing the enzyme.

  • Detect the amount of phosphorylated substrate or the remaining ATP using a suitable method:

    • Radiometric assay: If using [γ-³²P]ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence-based assay: Use a commercial kit (e.g., Kinase-Glo®) to measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

    • ELISA-based assay: Use a phosphospecific antibody to detect the phosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This foundational guide provides an overview of the key aspects of pyrrolo[2,3-b]pyridine chemistry and its application in drug discovery. The versatility of this scaffold, coupled with a deep understanding of its synthesis and biological targets, will continue to drive the development of novel and effective therapeutics.

References

Methodological & Application

Synthetic Strategies for 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaindolin-2-one or 7-azaoxindole, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their wide range of biological activities, including potent inhibition of various protein kinases.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of these valuable analogs, targeting key therapeutic pathways.

Introduction

The 7-azaindolin-2-one core is a bioisostere of the oxindole ring system, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution can significantly alter the physicochemical properties of the molecule, such as polarity and hydrogen bonding capacity, often leading to improved pharmacological profiles.[2] Analogs of this scaffold have shown promise as inhibitors of Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3β (GSK-3β), making them attractive candidates for the development of novel therapeutics for inflammatory diseases, cancers, and neurodegenerative disorders.[3][4][5][6][7]

This guide details three primary synthetic methodologies for the preparation and derivatization of this compound analogs:

  • Palladium-Catalyzed Cross-Coupling and Cyclization: A versatile two-step approach for the synthesis of 2-substituted 7-azaindoles, which can be further converted to the desired 2-oxindoles.

  • Aldol Condensation: A classical method for the functionalization of the C3-position of the 7-azaindolin-2-one core, introducing a variety of substituents.

  • Mannich Reaction: A three-component reaction to introduce aminomethyl groups at the C3-position, yielding derivatives with potential for further modification.

Method 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This method provides an efficient route to 2-substituted 7-azaindoles, which are precursors to the corresponding 2-oxindoles. The synthesis involves an initial Sonogashira coupling of 2-amino-3-iodopyridine with a terminal alkyne, followed by a base-mediated intramolecular cyclization.[8][9]

Experimental Protocol: Two-Step Synthesis of 2-Substituted 7-Azaindoles

Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with Terminal Alkynes

  • To a solution of 2-amino-3-iodopyridine (1.0 mmol) in anhydrous DMF (5 mL), add the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add triethylamine (3.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the corresponding 2-amino-3-(alkynyl)pyridine.

Step 2: Intramolecular Cyclization to 2-Substituted 7-Azaindoles

  • Dissolve the 2-amino-3-(alkynyl)pyridine (1.0 mmol) in anhydrous toluene (10 mL).

  • Add potassium tert-butoxide (1.2 mmol) and a catalytic amount of 18-crown-6 (0.05 mmol).

  • Heat the reaction mixture to 65 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-substituted 7-azaindole.

Quantitative Data
ProductStarting AlkyneStep 1 Yield (%)Step 2 Yield (%)Overall Yield (%)Reference
2-Phenyl-7-azaindolePhenylacetylene959893[8]
2-Cyclohexyl-7-azaindoleCyclohexylacetylene929688[8]
2-(p-Tolyl)-7-azaindole4-Methylphenylacetylene969793[8]
2-(n-Butyl)-7-azaindole1-Hexyne909586[8]

Note: The 2-substituted 7-azaindoles can be subsequently oxidized to the corresponding 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones using various oxidizing agents.

Experimental Workflow

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization A 2-Amino-3-iodopyridine + Terminal Alkyne B PdCl₂(PPh₃)₂, CuI, Et₃N DMF, RT, 4-6h A->B C 2-Amino-3-(alkynyl)pyridine B->C D 2-Amino-3-(alkynyl)pyridine E t-BuOK, 18-crown-6 Toluene, 65°C, 2-4h D->E F 2-Substituted 7-Azaindole E->F

Figure 1. Workflow for Palladium-Catalyzed Synthesis.

Method 2: Aldol Condensation for C3-Substitution

This method allows for the introduction of a wide variety of substituents at the C3-position of the 7-azaindolin-2-one core through a base-catalyzed aldol condensation with various aldehydes.

Experimental Protocol: Synthesis of 3-Substituted 7-Aza-2-oxindoles
  • To a solution of 7-aza-2-oxindole (1.0 mmol) in a suitable solvent such as ethanol or methanol (10 mL), add the desired aldehyde (1.1 mmol).

  • Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 mmol).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the 3-substituted-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.

Quantitative Data
ProductAldehydeYield (%)Reference
3-(4-Hydroxybenzylidene)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one4-Hydroxybenzaldehyde75[4]
3-(4-Methoxybenzylidene)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one4-Methoxybenzaldehyde80[4]
3-(4-Chlorobenzylidene)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one4-Chlorobenzaldehyde72[4]
3-(Furan-2-ylmethylene)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-oneFuran-2-carbaldehyde68[4]

Experimental Workflow

G A 7-Aza-2-oxindole + Aldehyde B Piperidine or Pyrrolidine Ethanol, Reflux, 4-8h A->B C 3-Substituted-1,3-dihydro-2H- pyrrolo[2,3-b]pyridin-2-one B->C

Figure 2. Workflow for Aldol Condensation.

Method 3: Mannich Reaction for C3-Aminomethylation

The Mannich reaction is a powerful tool for introducing aminomethyl functionalities at the C3 position of the 7-azaindolin-2-one scaffold. This reaction involves the aminoalkylation of the active methylene group at C3 with formaldehyde and a primary or secondary amine.[2]

Experimental Protocol: Synthesis of 3-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones
  • To a solution of this compound (1.0 mmol) in methanol or dimethylformamide (10 mL), add formaldehyde (37% aqueous solution, 1.2 mmol).

  • Add the desired primary or secondary amine (e.g., piperidine, morpholine, or dicyclohexylamine) (1.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the corresponding 3-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivative.

Quantitative Data
ProductAmineYield (%)Reference
3-(Piperidin-1-ylmethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-onePiperidine85[2]
3-(Morpholinomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-oneMorpholine82[2]
3-((Dicyclohexylamino)methyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-oneDicyclohexylamine78[2]

Experimental Workflow

G A This compound + Formaldehyde + Amine B Methanol or DMF Room Temperature, 12-24h A->B C 3-(Aminomethyl)-1,3-dihydro-2H- pyrrolo[2,3-b]pyridin-2-one B->C

Figure 3. Workflow for Mannich Reaction.

Biological Significance and Signaling Pathways

Derivatives of this compound are potent inhibitors of several key signaling pathways implicated in disease.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant FGFR signaling is a critical driver in various cancers.[1][4][10] Small molecule inhibitors targeting the ATP-binding site of FGFRs can block downstream signaling cascades, thereby inhibiting cell proliferation, migration, and angiogenesis.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P1 Autophosphorylation FGFR->P1 P2 Downstream Signaling (RAS-MAPK, PI3K-AKT) P1->P2 P3 Cell Proliferation, Survival, Angiogenesis P2->P3 Inhibitor 7-Azaindolin-2-one Analog Inhibitor->FGFR Inhibition

Figure 4. Inhibition of the FGFR Signaling Pathway.
JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory and autoimmune diseases.[3][11] 7-Azaindolin-2-one-based JAK inhibitors can effectively modulate the immune response.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Gene Gene Transcription (Inflammation) pSTAT->Gene Inhibitor 7-Azaindolin-2-one Analog Inhibitor->JAK Inhibition

Figure 5. Inhibition of the JAK/STAT Signaling Pathway.
GSK-3β Signaling Pathway in Alzheimer's Disease

Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5][6][7] Inhibitors of GSK-3β, including 7-azaindolin-2-one derivatives, are being investigated as potential therapeutics to prevent the formation of neurofibrillary tangles.

GSK3B_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Upstream Various Signals GSK3B_active GSK-3β (active) Upstream->GSK3B_active Activation GSK3B_inactive GSK-3β (inactive) Tau Tau Protein GSK3B_active->Tau Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT Inhibitor 7-Azaindolin-2-one Analog Inhibitor->GSK3B_active Inhibition

Figure 6. Inhibition of the GSK-3β Signaling Pathway.

References

Application Notes and Protocols for 7-Azaoxindole Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 7-azaoxindole derivatives in cell-based assays. The focus is on the characterization of their anticancer properties, particularly as inhibitors of key signaling pathways.

Introduction

7-Azaoxindole and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases. These compounds have been investigated for their therapeutic applications in oncology, neurodegenerative diseases, and inflammatory disorders. Their mechanism of action often involves the modulation of critical cellular signaling pathways, such as the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, which are frequently dysregulated in cancer.

This document outlines the experimental procedures for evaluating the efficacy of 7-azaoxindole derivatives in cell-based settings, including the assessment of their cytotoxic effects and their impact on specific signaling cascades.

Key Applications

  • Anticancer Drug Discovery: Screening and characterization of novel 7-azaoxindole-based compounds for their antiproliferative and pro-apoptotic activities against various cancer cell lines.[1][2][3][4][5][6]

  • Kinase Inhibition Assays: Evaluating the potency and selectivity of these compounds as inhibitors of specific kinases, such as PI3K, TrkA, and ULK1/2.[2][7][8]

  • Signaling Pathway Analysis: Investigating the molecular mechanisms by which 7-azaoxindole derivatives exert their cellular effects through the analysis of key signaling pathways.[7][8]

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for representative 7-azaoxindole derivatives against various cancer cell lines and kinases. This data highlights the potential of this chemical scaffold in targeting cancer cells.

Compound ClassTarget/Cell LineIC50 (µM)Reference
Platinum(II) complexes of 7-azaindole halogeno-derivativesHOS (osteosarcoma)2.5 - 3.9[1]
Platinum(II) complexes of 7-azaindole halogeno-derivativesMCF7 (breast adenocarcinoma)2.0 - 3.4[1]
7-Azaindole non-nucleoside HIV-1 reverse transcriptase inhibitorsHIV-1 Reverse Transcriptase0.58 - 0.73[9]
7-Azaindole scaffold derivativesPI3Kγ0.0005[7]
7-Azaindole derivative (Compound 4f)MCF7 (breast cancer)5.781[4]
7-Azaindole derivative (Compound 4f)HepG2 (hepatoma)8.077[4]
7-Azaindole derivatives bearing benzocycloalkanone motifsHaspin kinase0.014[10]

Signaling Pathway Modulated by 7-Azaoxindole Derivatives

Many 7-azaoxindole derivatives function by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[7] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like AKT and mTOR. This ultimately leads to a decrease in cell proliferation and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Azaoxindole 7-Azaoxindole Derivative Azaoxindole->PI3K Inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway inhibited by 7-Azaoxindole derivatives.

Experimental Protocols

The following are detailed protocols for assessing the effects of 7-azaoxindole derivatives in cell-based assays.

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol outlines the measurement of cell viability and proliferation upon treatment with 7-azaoxindole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF7, HOS)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-Azaoxindole derivative stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-azaoxindole derivative in complete medium. It is recommended to test a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with 7-Azaoxindole derivative (serial dilutions) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data and calculate IC50 Read->Analyze End End Analyze->End

Figure 2: Experimental workflow for the MTT cell proliferation assay.

Protocol 2: Western Blotting for PI3K Pathway Inhibition

This protocol describes how to assess the inhibitory effect of a 7-azaoxindole derivative on the PI3K pathway by measuring the phosphorylation status of AKT.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • 7-Azaoxindole derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the 7-azaoxindole derivative at various concentrations (including a vehicle control) for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated AKT signal to the total AKT and loading control (GAPDH) signals.

Conclusion

The protocols and data presented provide a framework for the investigation of 7-azaoxindole derivatives in cell-based assays. These compounds have demonstrated significant potential as targeted therapeutic agents, particularly through the inhibition of key kinase signaling pathways. The methodologies described herein can be adapted and optimized for specific research questions and cell systems to further elucidate the therapeutic promise of this chemical class.

References

Application Notes and Protocols: 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, a derivative of the 7-azaindole scaffold, has emerged as a "privileged scaffold" in the field of kinase inhibitor drug discovery.[1] Its structural resemblance to adenine allows it to competitively bind to the ATP-binding site in the hinge region of a wide range of kinases, making it a versatile starting point for the development of potent and selective kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery. This document provides an overview of the application of the this compound scaffold and its analogs in kinase inhibition assays, including quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activities of various derivatives based on the pyrrolo[2,3-b]pyridine and the closely related pyrrolo[2,3-d]pyrimidine scaffolds. This data highlights the potential of this chemical class against a range of important cancer-related kinases.

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Assay Type
[(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one]Cdc77ATP mimetic inhibitor assay
Compound 5k EGFR79Biochemical Assay
Her240Biochemical Assay
VEGFR2204Biochemical Assay
CDK2Not SpecifiedBiochemical Assay
Tofacitinib JAK32.2Biochemical Assay
1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one JAK333.0Biochemical Assay

Experimental Protocols

General Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase using the commercially available ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Target Kinase (e.g., Cdc7, EGFR, PI3Kγ)

  • Kinase-specific peptide substrate

  • This compound test compounds

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (for control wells) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically for each kinase.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Specific Protocol: Cdc7 Kinase Inhibition Assay

This protocol is adapted from the general ADP-Glo™ assay for the specific assessment of inhibitors against Cdc7 kinase.

Specific Reagents:

  • Recombinant human Cdc7/Dbf4 kinase

  • Cdc7 substrate peptide (e.g., a synthetic peptide derived from Mcm2)

  • ATP concentration: 10 µM (or empirically determined Km)

Procedure:

Follow the "General Kinase Inhibition Assay Protocol" with the following modifications:

  • Enzyme Concentration: The optimal concentration of Cdc7/Dbf4 should be determined by titration to achieve a robust signal-to-background ratio. A starting concentration of 5-10 ng/µL can be used.

  • Incubation Time: A 60-minute kinase reaction incubation is typically sufficient.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways in which key target kinases of pyrrolo[2,3-b]pyridin-2-one derivatives are involved. These diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in 384-well Plate Compound_Prep->Reaction_Setup Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Reaction_Setup ATP_Sol ATP Solution ATP_Sol->Reaction_Setup Incubation Kinase Reaction Incubation Reaction_Setup->Incubation ADP_Glo_Add Add ADP-Glo™ Reagent Incubation->ADP_Glo_Add Detection_Add Add Kinase Detection Reagent ADP_Glo_Add->Detection_Add Luminescence Measure Luminescence Detection_Add->Luminescence Data_Analysis IC50 Determination Luminescence->Data_Analysis

Kinase Inhibition Assay Workflow

cdc7_pathway cluster_g1 G1 Phase cluster_s S Phase ORC ORC Pre_RC Pre-Replicative Complex ORC->Pre_RC Cdc6 Cdc6 Cdc6->Pre_RC Cdt1 Cdt1 Cdt1->Pre_RC MCM MCM2-7 MCM->Pre_RC Cdc7_Dbf4 Cdc7-Dbf4 Pre_RC->Cdc7_Dbf4 recruits MCM_P Phosphorylated MCM2-7 Cdc7_Dbf4->MCM_P phosphorylates Replication DNA Replication MCM_P->Replication initiates Inhibitor 1,3-Dihydro-2H-pyrrolo [2,3-b]pyridin-2-one Derivative Inhibitor->Cdc7_Dbf4 inhibits

Cdc7 Signaling Pathway in DNA Replication

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits Akt_P Phosphorylated Akt PDK1->Akt_P phosphorylates Akt->Akt_P autophosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt_P->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Inhibitor 1,3-Dihydro-2H-pyrrolo [2,3-b]pyridin-2-one Derivative Inhibitor->PI3K inhibits

PI3K/Akt Signaling Pathway

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer dimerizes & autophosphorylates Grb2_Sos Grb2/Sos EGFR_dimer->Grb2_Sos recruits Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor 1,3-Dihydro-2H-pyrrolo [2,3-b]pyridin-2-one Derivative Inhibitor->EGFR_dimer inhibits

EGFR Signaling Pathway

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel kinase inhibitors. Their versatility allows for the targeting of a wide range of kinases involved in critical cellular processes. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the evaluation and characterization of new chemical entities based on this privileged scaffold. Further exploration of the structure-activity relationship of this compound class is warranted to develop more potent and selective kinase inhibitors for the treatment of various diseases.

References

In Vitro Evaluation of 7-Azaoxindole Derivatives Against Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 7-azaoxindole derivatives and their structurally related analogs, 7-azaindoles, as potential anticancer agents. This document details their biological activities, mechanisms of action, and includes standardized protocols for key experimental assays.

Introduction to 7-Azaoxindoles and their Anticancer Potential

7-Azaoxindoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. As bioisosteres of oxindoles and indoles, they possess a unique structural framework that allows for interaction with various biological targets implicated in cancer progression. The nitrogen atom in the pyridine ring of the 7-azaoxindole scaffold can act as a hydrogen bond acceptor, a feature that is often exploited in the design of kinase inhibitors.[1]

Numerous studies have demonstrated the potent in vitro anticancer effects of 7-azaoxindole and 7-azaindole derivatives against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of cell cycle arrest, and promotion of apoptosis.[2][3] This document will summarize the quantitative data on their cytotoxic activities and provide detailed protocols for their in vitro evaluation.

Data Presentation: Cytotoxic Activity of 7-Azaoxindole and 7-Azaindole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 7-azaoxindole and 7-azaindole derivatives against several human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Table 1: IC50 Values (in µM) of 7-Azaindole Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4f MCF-7 (Breast)5.781[4]
HepG2 (Liver)8.077[4]
Compound 4g MCF-7 (Breast)15.56 (GI50)[5]
7-AID HeLa (Cervical)16.96[3]
MCF-7 (Breast)14.12[3]
MDA-MB-231 (Breast)12.69[3]
Cisplatin Derivative 1 HOS (Osteosarcoma)3.8[6]
MCF-7 (Breast)3.4[6]
Cisplatin Derivative 3 HOS (Osteosarcoma)2.5[6]
MCF-7 (Breast)2.0[6]
7-azaindole-7-azaisatin 1h MCF-7 (Breast)10.2[7]
A549 (Lung)32.4[7]
HepG2 (Liver)4.1[7]
7-azaindole-7-azaisatin 1i MCF-7 (Breast)15.6[7]
A549 (Lung)52.6[7]
HepG2 (Liver)14.5[7]

Table 2: IC50 Values (in µM) of Spiro Oxindole Derivatives Against Breast Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 MCF-73.55[8]
MDA-MB-2314.40[8]

Mechanism of Action: Targeting Key Cancer-Related Pathways

7-Azaoxindole and 7-azaindole derivatives exert their anticancer effects by modulating various cellular processes and signaling pathways critical for cancer cell survival and proliferation.

Kinase Inhibition

A primary mechanism of action for many 7-azaindole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[9] The 7-azaindole scaffold is recognized as an excellent "hinge-binding motif," capable of forming hydrogen bonds within the ATP-binding pocket of various kinases.[1]

  • PI3K/Akt/mTOR Pathway: Several 7-azaindole derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key component of the PI3K/Akt/mTOR signaling pathway.[10] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.

  • Other Kinases: These derivatives have also been shown to inhibit other important kinases involved in cancer, including SRC, Cyclin-Dependent Kinases (CDKs), Haspin, and Aurora kinases.[6][11]

Induction of Apoptosis

Many 7-azaoxindole and 7-azaindole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Apoptosis induction is often a downstream effect of the inhibition of survival signaling pathways like the PI3K/Akt pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from progressing through the different phases of cell division. This inhibition of proliferation contributes significantly to their overall anticancer effect.[2]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of 7-Azaoxindole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (MTT, SRB) characterization->cytotoxicity apoptosis Apoptosis Assay (Annexin V / PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) cytotoxicity->cell_cycle western_blot Mechanism of Action (Western Blot) cytotoxicity->western_blot ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist protein_exp Protein Expression Analysis western_blot->protein_exp

Experimental workflow for in vitro evaluation.

pi3k_pathway azaoxindole 7-Azaoxindole Derivative pi3k PI3K azaoxindole->pi3k Inhibition rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis | proliferation Cell Proliferation & Survival mtor->proliferation

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • 7-Azaoxindole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 7-azaoxindole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • 7-Azaoxindole derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 1% Acetic acid

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% acetic acid and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • 7-Azaoxindole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 7-azaoxindole derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell lines

  • 7-Azaoxindole derivatives

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

  • Cell Treatment: Treat cells with the 7-azaoxindole derivatives as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Protocol 5: Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate to elucidate the mechanism of action of the compounds.

Materials:

  • 6-well plates

  • Cancer cell lines

  • 7-Azaoxindole derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Lysis: Treat cells with the compounds, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for the Synthesis of Substituted 7-Azaoxindoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of substituted 7-azaoxindoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined below focus on two robust and versatile methods: Palladium-Catalyzed Intramolecular Cyclization and Tin-Free Radical Cyclization.

Introduction

7-Azaoxindoles, also known as 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones, are nitrogen-containing heterocyclic scaffolds that are isosteric to oxindoles. This structural feature often imparts favorable pharmacological properties, making them attractive targets for the development of novel therapeutics. Various synthetic strategies have been developed to access this important class of compounds, with metal-catalyzed cross-coupling reactions and radical cyclizations being among the most effective.

Key Synthetic Methodologies

Two primary methods for the synthesis of substituted 7-azaoxindoles are detailed below, offering routes to a variety of functionalized derivatives.

Palladium-Catalyzed Intramolecular C-N Cross-Coupling/Lactamization

This method involves the synthesis of an N-aryl-2-chloro- or N-aryl-2-bromo-nicotinamide precursor, followed by a palladium-catalyzed intramolecular cyclization to form the 7-azaoxindole ring system. This approach is highly versatile and allows for the introduction of substituents on both the pyridine and the N-aryl moieties.

Tin-Free Radical Cyclization

An alternative and environmentally friendly approach involves the radical cyclization of an appropriately substituted N-(pyridin-2-yl)acrylamide derivative. This method avoids the use of toxic tin reagents and proceeds under mild conditions, making it an attractive strategy for the synthesis of various substituted 7-azaoxindoles.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 3,3-Disubstituted 7-Azaoxindoles

This protocol describes a two-step synthesis of 3,3-disubstituted 7-azaoxindoles starting from 2-chloronicotinoyl chloride.

Step 1: Synthesis of N-Aryl-2-chloronicotinamide Precursors

  • To a solution of the desired aniline (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add a solution of 2-chloronicotinoyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Hexanes) to afford the desired N-aryl-2-chloronicotinamide.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • To a sealed tube, add the N-aryl-2-chloronicotinamide (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Hexanes) to yield the substituted 7-azaoxindole.

Protocol 2: Tin-Free Radical Cyclization for the Synthesis of 7-Azaoxindoles

This protocol outlines the synthesis of 7-azaoxindoles via a xanthate-mediated radical cyclization.

Step 1: Synthesis of N-(pyridin-2-yl)acrylamide Precursors

  • To a solution of 2-aminopyridine (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portionwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add a solution of the desired acryloyl chloride (1.1 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to give the N-(pyridin-2-yl)acrylamide.

Step 2: Xanthate-Mediated Radical Cyclization

  • In a round-bottom flask equipped with a reflux condenser, dissolve the N-(pyridin-2-yl)acrylamide (1.0 mmol) and O-ethyl S-(1-phenylvinyl) dithiocarbonate (xanthate, 1.5 mmol) in 1,2-dichloroethane (10 mL).

  • Add lauroyl peroxide (0.1 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Ethyl acetate/Hexanes) to obtain the desired 7-azaoxindole.[1]

Data Presentation

The following table summarizes the yields for a selection of substituted 7-azaoxindoles synthesized using the methods described above.

EntryMethodSubstituent (R¹)Substituent (R²)Substituent (R³)Yield (%)
1Palladium-CatalyzedHMeMe75
2Palladium-CatalyzedHEtEt72
3Palladium-Catalyzed4-MeO-PhHH85
4Palladium-Catalyzed4-Cl-PhHH81
5Radical CyclizationHHH68[1]
6Radical CyclizationHMeH71[1]
7Radical CyclizationHPhH65[1]
8Radical Cyclization5-ClHH62[1]

Yields are for the isolated, purified product.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis of substituted 7-azaoxindoles.

palladium_workflow cluster_start Starting Materials cluster_synthesis Precursor Synthesis cluster_cyclization Cyclization cluster_product Final Product Aniline Aniline Derivative Precursor N-Aryl-2-chloronicotinamide Aniline->Precursor Et3N, DCM AcidChloride 2-Chloronicotinoyl Chloride AcidChloride->Precursor Cyclization Intramolecular C-N Coupling Precursor->Cyclization Pd2(dba)3, Xantphos, Cs2CO3, Dioxane Product Substituted 7-Azaoxindole Cyclization->Product Workup & Purification

Caption: Workflow for Palladium-Catalyzed Synthesis.

radical_workflow cluster_start_rad Starting Materials cluster_synthesis_rad Precursor Synthesis cluster_cyclization_rad Cyclization cluster_product_rad Final Product Aminopyridine 2-Aminopyridine Derivative PrecursorRad N-(pyridin-2-yl)acrylamide Aminopyridine->PrecursorRad NaH, THF AcryloylChloride Acryloyl Chloride Derivative AcryloylChloride->PrecursorRad CyclizationRad Radical Cyclization PrecursorRad->CyclizationRad Xanthate, Lauroyl Peroxide, DCE ProductRad Substituted 7-Azaoxindole CyclizationRad->ProductRad Workup & Purification

Caption: Workflow for Tin-Free Radical Cyclization Synthesis.

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the key cyclization steps.

palladium_mechanism cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Intermediate1 Aryl-Pd(II)-Cl OxAdd->Intermediate1 CN_Coupling Intramolecular C-N Coupling Intermediate1->CN_Coupling Base Intermediate2 Palladacycle CN_Coupling->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Regeneration Product 7-Azaoxindole RedElim->Product Precursor N-Aryl-2-chloronicotinamide Precursor->OxAdd

Caption: Mechanism of Palladium-Catalyzed Cyclization.

radical_mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Lauroyl Peroxide Radical_Init Initiator Radical Initiator->Radical_Init Heat Alkyl_Radical Alkyl Radical Radical_Init->Alkyl_Radical + Xanthate Xanthate Xanthate Cyclized_Radical Cyclized Radical Alkyl_Radical->Cyclized_Radical + Precursor Precursor N-(pyridin-2-yl)acrylamide Product 7-Azaoxindole Cyclized_Radical->Product Hydrogen Abstraction

Caption: Mechanism of Radical Cyclization.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This scaffold is a key component in a variety of biologically active molecules, and recent research has highlighted its potential as a source of novel anti-inflammatory agents. The anti-inflammatory effects of pyrrolo[2,3-b]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides a detailed protocol for assessing the anti-inflammatory activity of pyrrolo[2,3-b]pyridine compounds, encompassing both in vitro and in vivo methodologies.

Data Presentation: Anti-inflammatory Activity of Pyrrolo[2,3-b]pyridine Derivatives

The following tables summarize the reported anti-inflammatory activities of various pyrrolo[2,3-b]pyridine and related pyrrolopyrimidine derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Pyrrolo[2,3-b]pyridine and Related Derivatives

Compound IDAssay TypeCell LineTargetIC50 / ActivityReference
SU1261 IKKα Kinase Assay-IKKαKᵢ = 10 nM[1][2]
SU1349 IKKα Kinase Assay-IKKαKᵢ = 16 nM[1][2]
Compound 11a JAK3 Kinase Assay-JAK3IC50 = 1600 nM[3]
Compound 11c JAK3 Kinase Assay-JAK3IC50 = 15 nM[3]
Compound 11d JAK3 Kinase Assay-JAK3IC50 = 3.5 nM[3]
Compound 14c JAK3 Kinase Assay-JAK3IC50 = 5.1 nM[3]
Compound 4h FGFR1 Kinase Assay-FGFR1IC50 = 7 nM[4][5]
Compound 4h FGFR2 Kinase Assay-FGFR2IC50 = 9 nM[4][5]
Compound 4h FGFR3 Kinase Assay-FGFR3IC50 = 25 nM[4][5]
Compound 1r FMS Kinase Assay-FMSIC50 = 30 nM[6]
Compound 1r Anti-proliferative (BMDM)Bone Marrow-Derived Macrophages-IC50 = 84 nM[6]
1H-Pyrazole-1-carboxamidine HCl (PCA) Nitric Oxide Synthase Assay-iNOS, eNOS, nNOSIC50 = 0.2 µM[7]

Table 2: In Vivo Anti-inflammatory Activity of Pyrrolo[2,3-b]pyridine and Related Derivatives in the Carrageenan-Induced Paw Edema Model

Compound IDAnimal ModelDoseRoute of Administration% Inhibition of EdemaTime PointReference
Compound 3e Rat40 mg/kgIntraperitonealSignificant Inhibition2 hours (single dose)[8]
Compound 3e Rat10, 20, 40 mg/kgIntraperitonealSignificant Reduction2, 3, 4 hours (multiple doses)[8]
Pyrrolo[2,3-d]pyrimidine 2b Not SpecifiedNot SpecifiedNot SpecifiedGood anti-inflammatory activityNot Specified[9]
Pyrrolo[2,3-d]pyrimidine 7b Not SpecifiedNot SpecifiedNot SpecifiedGood anti-inflammatory activityNot Specified[9]
Pyrrolo[2,3-d]pyrimidine 7d Not SpecifiedNot SpecifiedNot SpecifiedGood anti-inflammatory activityNot Specified[9]
Pyrrolo[2,3-d]pyrimidine 9b Not SpecifiedNot SpecifiedNot SpecifiedSignificant anti-inflammatory activityNot Specified[9]
Pyrrolo[3,4-d]pyridazinone 10b Rat10, 20 mg/kgNot SpecifiedReduced paw edemaNot Specified[10][11][12]
Pyrrolo[3,4-d]pyridazinone 13b Rat5, 10, 20 mg/kgNot SpecifiedReduced paw edemaNot Specified[10][11][12]

Experimental Protocols

In Vitro Assessment of Anti-inflammatory Activity

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrrolo[2,3-b]pyridine compounds

  • Griess Reagent System

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrrolo[2,3-b]pyridine compounds in complete DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).

  • LPS Stimulation: After a 1-hour pre-incubation with the test compounds, stimulate the cells by adding 10 µL of LPS solution to achieve a final concentration of 1 µg/mL. In the negative control wells, add 10 µL of medium instead of LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part A of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part B of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100

This protocol quantifies the inhibitory effect of pyrrolo[2,3-b]pyridines on the secretion of key pro-inflammatory cytokines.

Materials:

  • RAW 264.7 macrophage cell line and culture reagents (as in 1.1)

  • LPS from E. coli

  • Test pyrrolo[2,3-b]pyridine compounds

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol (Section 1.1).

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at a low speed to pellet any detached cells. Carefully collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the commercial kits. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to form an antibody-cytokine-antibody sandwich.

    • Washing the plate again.

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of each cytokine in the samples by plotting a standard curve. Determine the percentage of cytokine inhibition for each compound concentration.

In Vivo Assessment of Anti-inflammatory Activity

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (lambda, type IV)

  • Test pyrrolo[2,3-b]pyridine compounds

  • Positive control drug (e.g., Indomethacin or Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Plethysmometer

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test pyrrolo[2,3-b]pyridine compounds and the positive control drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) sterile carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hours). The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [1 - (ΔV treated group / ΔV control group)] x 100 where ΔV is the change in paw volume.

Mechanistic Studies: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol allows for the investigation of the molecular mechanisms underlying the anti-inflammatory effects of pyrrolo[2,3-b]pyridines.

Materials:

  • RAW 264.7 macrophage cell line and culture reagents

  • LPS from E. coli

  • Test pyrrolo[2,3-b]pyridine compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 phosphorylation).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of phosphorylated proteins to their total protein counterparts and then to a loading control like β-actin.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays cluster_invivo In Vivo Assay raw_cells RAW 264.7 Macrophages treatment Pre-treatment with Pyrrolo[2,3-b]pyridines raw_cells->treatment lps LPS Stimulation (1 µg/mL) treatment->lps incubation_24h 24h Incubation lps->incubation_24h western_blot Western Blot (NF-κB, MAPK) lps->western_blot Shorter Incubation no_assay Nitric Oxide Assay (Griess Reagent) incubation_24h->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6, IL-1β) incubation_24h->cytokine_assay rats Rats compound_admin Compound Administration (p.o. or i.p.) rats->compound_admin carrageenan Carrageenan Injection (Sub-plantar) compound_admin->carrageenan paw_measurement Paw Volume Measurement (Plethysmometer) carrageenan->paw_measurement

Caption: Overall experimental workflow for assessing the anti-inflammatory activity of pyrrolo[2,3-b]pyridines.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Degradation & Release NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Transcription Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Pyrrolo_pyridine->IKK Inhibition Pyrrolo_pyridine->NFkB_active Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by pyrrolo[2,3-b]pyridines.

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 TRAF6-mediated MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylation AP1 AP-1 p38->AP1 Activation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation ERK1_2->AP1 Activation JNK JNK MKK4_7->JNK Phosphorylation JNK->AP1 Activation Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Transcription Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Pyrrolo_pyridine->p38 Inhibition Pyrrolo_pyridine->ERK1_2 Inhibition Pyrrolo_pyridine->JNK Inhibition

Caption: Modulation of the MAPK signaling pathways by pyrrolo[2,3-b]pyridines.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaindolin-2-one or 7-azaoxindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry. Its structural similarity to the indole nucleus allows it to interact with a wide range of biological targets, making it a versatile starting material for the synthesis of diverse therapeutic agents. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, analgesic, and hypotensive effects. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive compounds originating from this versatile starting material.

I. Antitumor Agents: Kinase Inhibitors

Derivatives of this compound are prominent as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. Notably, this scaffold forms the core of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The following sections detail the synthesis and activity of related kinase inhibitors.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

Many of the antitumor agents derived from the 7-azaindolin-2-one scaffold, such as Sunitinib, function by inhibiting receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. The synthesized inhibitors typically bind to the ATP-binding site of the kinase domain, preventing phosphorylation and thereby blocking the signaling pathway.

RTK_Inhibition_Pathway Ligand Growth Factor (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinase (VEGFR/FGFR) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates ADP ADP Dimerization->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Dimerization->Downstream Activates Inhibitor 7-Azaindolin-2-one Derivative (Inhibitor) Inhibitor->Dimerization Blocks ATP ATP ATP->Dimerization Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Inhibition of Receptor Tyrosine Kinase Signaling
Experimental Protocol: Synthesis of a Sunitinib Analog (A 5-bromo-7-azaindolin-2-one derivative)

This protocol describes the synthesis of a potent 5-bromo-7-azaindolin-2-one derivative with antitumor activity, adapted from published procedures.

Workflow:

Synthesis_Workflow Start 5-bromo-1,3-dihydro-2H-pyrrolo [2,3-b]pyridin-2-one Condensation Knoevenagel Condensation Start->Condensation Intermediate1 5-formyl-2,4-dimethyl- 1H-pyrrole-3-carboxamide Intermediate1->Condensation Product Final Product Condensation->Product

Caption: Synthetic workflow for a Sunitinib analog.

Step 1: Synthesis of (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-2,4-dimethyl-N-(2-(diethylamino)ethyl)-1H-pyrrole-3-carboxamide

  • To a solution of 5-bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (1.0 mmol) and 5-formyl-2,4-dimethyl-N-(2-(diethylamino)ethyl)-1H-pyrrole-3-carboxamide (1.0 mmol) in ethanol (20 mL), add pyrrolidine (0.2 mmol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the final product.

Note: This is a generalized protocol. Specific reaction conditions may need to be optimized.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro inhibitory activities of representative this compound derivatives against various cancer cell lines and kinases.

Compound IDTarget Kinase(s)Cancer Cell LineIC₅₀ (µM)Reference(s)
Sunitinib VEGFRs, PDGFRs, KITHepG231.594[1]
A54949.036[1]
Skov-333.872[1]
Compound 23p Not specifiedHepG22.357[1]
A4593.012[1]
Skov-32.876[1]
Compound 4h FGFR1-0.007[2]
FGFR2-0.009[2]
FGFR3-0.025[2]
Compound 5k EGFR-0.079[3]
Her2-0.040[3]
VEGFR2-0.136[3]
CDK2-0.204[3]

II. Anti-inflammatory and Analgesic Agents

The 7-azaindolin-2-one scaffold has also been utilized to develop compounds with potent anti-inflammatory and analgesic properties. These compounds often function by inhibiting key enzymes or mediators in the inflammatory cascade.

Experimental Protocol: Synthesis of 3-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Derivatives (Mannich Bases)

The Mannich reaction is a versatile method for introducing an aminomethyl group at the C3 position of the 7-azaindolin-2-one core, yielding compounds with potential biological activities.

Workflow:

Mannich_Workflow Start 1,3-Dihydro-2H-pyrrolo [2,3-b]pyridin-2-one Reaction Mannich Reaction Start->Reaction Reagent1 Formaldehyde Reagent1->Reaction Reagent2 Secondary Amine (e.g., Piperidine) Reagent2->Reaction Product 3-(aminomethyl) derivative Reaction->Product

Caption: Workflow for the synthesis of Mannich bases.

General Procedure:

  • To a solution of this compound (1.0 mmol) in methanol or dimethylformamide (10 mL), add formaldehyde (37% aqueous solution, 1.2 mmol) and the desired secondary amine (e.g., piperidine, morpholine, 1.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the corresponding 3-(aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one derivative.

Quantitative Data: Anti-inflammatory and Analgesic Activity

The following table presents in vivo data for representative 7-azaindole derivatives.

CompoundTest ModelDoseActivityReference(s)
Acylated 7-azaindole derivative Tail immersion (analgesic)50 mg/kgSignificant analgesic activity[4][5]
75 mg/kgToxic (30% mortality)[4][6]
Normotensive rat (hypotensive)10 mg/kgSlight decrease in blood pressure[4]
Compound 7i (indole-2-one derivative) LPS-induced septic mouse model15 mg/kg50% survival vs 0% in control[7]
Compound 5a (7-azaindole derivative) Rat paw edema (anti-inflammatory)Not specifiedStrong anti-inflammatory effect[8]

Conclusion

The this compound scaffold is a highly valuable starting material in drug discovery, providing access to a wide array of bioactive molecules. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives for various therapeutic applications. Further structural modifications on this privileged scaffold are likely to yield new and improved drug candidates in the future.

References

Application Notes and Protocols for Cell Proliferation Assays Using 7-Azaoxindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaoxindole derivatives have emerged as a promising class of heterocyclic compounds with significant anti-proliferative activities against a range of cancer cell lines. These compounds primarily exert their effects by inhibiting various protein kinases involved in critical cellular signaling pathways that regulate cell cycle progression, survival, and proliferation. This document provides detailed protocols for assessing the anti-proliferative effects of 7-Azaoxindole derivatives using two standard cell proliferation assays: the MTT assay and the BrdU incorporation assay. Additionally, it outlines the key signaling pathways targeted by these derivatives and presents quantitative data on their efficacy.

Mechanism of Action: Targeting Key Signaling Pathways

7-Azaoxindole derivatives have been identified as potent inhibitors of several kinase families, leading to the disruption of signaling cascades essential for cancer cell proliferation. Two of the most significant pathways affected are the PI3K/AKT/mTOR pathway and the CDK8/STAT pathway.

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[1][2][3] Its aberrant activation is a common feature in many cancers. 7-Azaoxindole derivatives can inhibit key kinases in this pathway, leading to the suppression of downstream signaling and ultimately inhibiting cell proliferation and inducing apoptosis.[1]

The CDK8/STAT pathway plays a crucial role in transcription regulation and has been implicated in the progression of various cancers, including acute myeloid leukemia.[4][5] Certain 7-Azaoxindole derivatives act as potent CDK8 inhibitors, which can lead to the inhibition of STAT5 phosphorylation, cell cycle arrest in the G1 phase, and subsequent apoptosis.[4][5]

Data Presentation: Anti-proliferative Activity of 7-Azaoxindole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 7-Azaoxindole derivatives against various cancer cell lines, as determined by cell proliferation assays.

Compound IDTarget Kinase(s)Cell LineCell TypeIC50 / GI50 (µM)Reference
Compound 4f Not SpecifiedMCF-7Breast Cancer5.781[6]
HepG2Liver Cancer8.077[6]
HL7702Normal Liver>100[6]
Compound 6 CDK8MV4-11Acute Myeloid Leukemia1.97[4]
CM01 TubulinVariousCervix, Kidney, Lung, Breast CancerSub- to low-micromolar[7]
CM02 TubulinVariousCervix, Kidney, Lung, Breast CancerSub- to low-micromolar[7]
Compound 4g PARP-1MCF-7Breast Cancer15.56[8]
Meriolin 16 CDKsJurkatLeukemiaNanomolar range[9]
Compound 3e CDKsJurkatLeukemiaNanomolar range[9]

Signaling Pathway Diagrams

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Azaoxindole 7-Azaoxindole Derivatives Azaoxindole->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

CDK8_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT5 STAT5 JAK->STAT5 Phosphorylates pSTAT5 p-STAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates to Transcription Gene Transcription (Proliferation) Nucleus->Transcription Initiates CDK8 CDK8 CDK8->pSTAT5 Phosphorylates Azaoxindole 7-Azaoxindole Derivatives Azaoxindole->CDK8 Inhibits

Caption: CDK8/STAT Signaling Pathway Inhibition.

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability as an indicator of cell proliferation. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.[10]

Materials:

  • 7-Azaoxindole derivatives stock solutions (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

MTT_Workflow Seed 1. Seed Cells Treat 2. Treat with 7-Azaoxindole Derivatives Seed->Treat Incubate 3. Incubate Treat->Incubate AddMTT 4. Add MTT Reagent Incubate->AddMTT Incubate2 5. Incubate AddMTT->Incubate2 Solubilize 6. Solubilize Formazan Incubate2->Solubilize Read 7. Read Absorbance Solubilize->Read Analyze 8. Analyze Data Read->Analyze

Caption: MTT Assay Experimental Workflow.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for vehicle control (solvent used to dissolve the compounds) and blank (medium only).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 7-Azaoxindole derivatives in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. For suspension cells, add the compounds directly to the wells.

    • Add 100 µL of medium with the vehicle to the control wells.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value for each 7-Azaoxindole derivative.

Protocol 2: BrdU Cell Proliferation Assay

This assay measures the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA of proliferating cells.[11][12] Incorporated BrdU is detected using a specific primary antibody and a labeled secondary antibody.

Materials:

  • 7-Azaoxindole derivatives stock solutions

  • Complete cell culture medium

  • BrdU labeling solution (10 µM in complete medium)

  • Fixing/Denaturing solution (e.g., 70% ethanol, followed by 2M HCl)

  • Permeabilization/Blocking buffer (e.g., PBS with 0.1% Triton X-100 and 1% BSA)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • 96-well black, clear-bottom sterile microplates

  • Fluorescence microscope or high-content imaging system

Experimental Workflow:

BrdU_Workflow SeedTreat 1. Seed Cells & Treat with Derivatives AddBrdU 2. Add BrdU Labeling Solution SeedTreat->AddBrdU Incubate 3. Incubate AddBrdU->Incubate FixDenature 4. Fix & Denature DNA Incubate->FixDenature PermeabilizeBlock 5. Permeabilize & Block FixDenature->PermeabilizeBlock AntibodyStain 6. Antibody Staining PermeabilizeBlock->AntibodyStain Image 7. Image & Quantify AntibodyStain->Image Analyze 8. Analyze Data Image->Analyze

Caption: BrdU Assay Experimental Workflow.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and treat with various concentrations of 7-Azaoxindole derivatives as described in the MTT protocol (Steps 1 & 2).

  • BrdU Labeling:

    • Following the desired treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

    • Incubate for 1-4 hours at 37°C to allow for BrdU incorporation.

  • Cell Fixation and DNA Denaturation:

    • Carefully remove the labeling solution and wash the cells twice with PBS.

    • Fix the cells by adding 100 µL of 70% ethanol and incubating for 20 minutes at -20°C.

    • Remove the fixative and wash with PBS.

    • Denature the DNA by adding 100 µL of 2M HCl and incubating for 30 minutes at room temperature.

    • Neutralize the acid by washing twice with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells by adding 100 µL of permeabilization/blocking buffer and incubating for 20 minutes at room temperature.

  • Antibody Staining:

    • Remove the blocking buffer and add 50 µL of diluted anti-BrdU primary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • Add 50 µL of diluted fluorescently labeled secondary antibody and incubate for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Nuclear Counterstaining and Imaging:

    • Add a nuclear counterstain (e.g., DAPI) to visualize all cell nuclei.

    • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Data Analysis:

    • Quantify the number of BrdU-positive cells (proliferating cells) and the total number of cells (DAPI-positive cells) in each well.

    • Calculate the percentage of proliferating cells for each treatment condition.

    • Plot the percentage of proliferation against the compound concentration to determine the inhibitory effect.

Conclusion

The provided protocols and information offer a comprehensive guide for researchers to effectively evaluate the anti-proliferative potential of 7-Azaoxindole derivatives. By utilizing these standardized assays and understanding the underlying molecular mechanisms, scientists can advance the development of this promising class of compounds as potential therapeutic agents for cancer treatment.

References

Application Notes and Protocols for the Purification of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaindolin-2-one, is a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Its structural similarity to oxindole allows for diverse functionalization, leading to the development of potent inhibitors for various kinases and other therapeutic targets.[1][3] The purity of this starting material is paramount for the successful synthesis of downstream compounds and for obtaining reliable biological data. These application notes provide detailed protocols for the purification of this compound using common laboratory techniques such as column chromatography and recrystallization.

Data Presentation

The following table summarizes quantitative data related to the purification of this compound and its derivatives, based on commercially available information and published examples on related structures.

Purification MethodStarting Material PurityFinal PurityYieldEluent/Solvent SystemReference
Column Chromatography Crude>95%77%Dichloromethane/Methanol (95:5)[4] (on a related oxazolo[4,5-b]pyridin-2-one)
Column Chromatography CrudeNot Specified89%Ethyl Acetate/n-hexane (1:2)(on a related furoindolin-2-one)
Recrystallization CrudeHigh (implied)62%Ethanol/Ether[4] (on the related 4-azaindol-2-one)
Commercial Product Not Applicable95%Not ApplicableNot Applicable[5]
Commercial Product Not Applicable97%Not ApplicableNot Applicable[6][7]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of this compound from a crude reaction mixture using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • n-Hexane, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass column for flash chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: In a beaker, add silica gel and the initial eluent (e.g., 100% DCM or a mixture of Hexane/EtOAc). Stir to create a uniform slurry.

  • Column Packing: Pour the silica gel slurry into the chromatography column. Allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., Hexane/EtOAc 4:1).

    • Gradually increase the polarity of the eluent. A common gradient for similar compounds is from 100% DCM to a mixture of DCM/MeOH (e.g., 98:2 to 95:5).[4] The choice of solvent system should be guided by prior TLC analysis of the crude mixture.

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC, visualizing the spots under UV light.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Analysis: Assess the purity of the final product using analytical techniques such as HPLC or NMR.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying this compound that is already of moderate purity.

Materials:

  • Crude or semi-pure this compound

  • Ethanol (EtOH)

  • Diethyl ether (Et2O)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization:

    • Slowly add diethyl ether to the warm ethanol solution until the solution becomes slightly cloudy.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to promote further crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity and Yield Determination: Determine the melting point and weigh the dried product to calculate the yield. Purity can be further assessed by HPLC or NMR. A similar procedure for the related 4-azaindol-2-one yielded a product with a 62% recovery.[4]

Mandatory Visualization

The following diagram illustrates a general workflow for the purification of this compound.

Purification_Workflow Crude Crude Product (this compound) TLC TLC Analysis Crude->TLC Initial Assessment Column Column Chromatography TLC->Column Complex Mixture Recrystallization Recrystallization TLC->Recrystallization Relatively Pure Pure_Column Purified Product Column->Pure_Column Pure_Recrystal Purified Product Recrystallization->Pure_Recrystal Analysis_Column Purity Analysis (HPLC, NMR) Pure_Column->Analysis_Column Analysis_Recrystal Purity Analysis (HPLC, NMR, MP) Pure_Recrystal->Analysis_Recrystal Decision Purity Check Analysis_Column->Decision Analysis_Recrystal->Decision

Caption: General purification workflow for this compound.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies on 7-Azaoxindoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing structure-activity relationship (SAR) studies on 7-azaoxindole derivatives, focusing on their potential as anti-inflammatory agents. The protocols outlined below are based on established methodologies for the synthesis, biological evaluation, and data analysis of this promising class of compounds.

Introduction to 7-Azaoxindoles

7-Azaoxindoles, also known as 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones, are heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural similarity to oxindoles, a scaffold present in numerous biologically active molecules. SAR studies on 7-azaoxindoles aim to systematically modify their chemical structure to understand how these changes affect their biological activity, ultimately leading to the design of more potent and selective drug candidates.

Recent research has highlighted the potential of 7-azaoxindole derivatives as inhibitors of pro-inflammatory cytokine production, suggesting their utility in treating inflammatory diseases.[1] This document will focus on the SAR of 7-azaoxindoles as inhibitors of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) release in macrophages.

General Workflow for SAR Studies

A typical workflow for conducting SAR studies on 7-azaoxindoles involves a multi-step process. This process begins with the chemical synthesis of a library of analogs with diverse structural modifications. These compounds are then subjected to biological screening to assess their activity. The data from these assays are analyzed to establish relationships between chemical structure and biological function, guiding the design of subsequent generations of compounds.

SAR Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Iteration Start Design of Analogs Synth Synthesis of 7-Azaoxindole Library Start->Synth Purify Purification and Characterization Synth->Purify Assay Anti-inflammatory Assays (TNF-α & IL-6) Purify->Assay SAR_Analysis SAR Analysis Assay->SAR_Analysis New_Design Design of New Analogs SAR_Analysis->New_Design cluster_synthesis cluster_synthesis New_Design->cluster_synthesis LPS Signaling Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK NFkB NF-κB IKK->NFkB Activates Cytokines TNF-α, IL-6 Production NFkB->Cytokines p38->Cytokines ERK ERK ERK->Cytokines JNK->Cytokines Nucleus Nucleus

References

Application Notes and Protocols for Measuring the Cytotoxicity of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic potential of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one. This compound belongs to the pyrrolopyridine class of heterocyclic compounds, a scaffold known to be a cornerstone in the synthesis of molecules with potential biological applications, including anti-inflammatory effects.[1][2] This document details the protocols for three standard in vitro cytotoxicity assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for apoptosis detection.

Introduction to Cytotoxicity Assays

Cytotoxicity assays are essential tools in drug discovery and toxicology for evaluating the effect of a chemical compound on cell viability and health. The choice of assay depends on the cellular event being measured. Here, we present three complementary methods to provide a comprehensive cytotoxic profile of this compound.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][4] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[3][4][5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[3]

  • LDH Assay: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6][7][8] The amount of LDH in the supernatant is proportional to the number of lysed or dead cells.[8][9]

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11][12] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but enters late apoptotic and necrotic cells, where it intercalates with DNA.

Experimental Workflow

The general workflow for assessing the cytotoxicity of the test compound involves cell preparation, treatment with various concentrations of the compound, execution of the chosen assay, and subsequent data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A 1. Cell Culture (Select appropriate cell line) B 2. Cell Seeding (Plate cells in 96-well plates) A->B D 4. Cell Treatment (Incubate cells with compound for a defined period, e.g., 24-72h) B->D C 3. Compound Preparation (Serial dilutions of 1,3-Dihydro-2H- pyrrolo[2,3-b]pyridin-2-one) C->D E 5. Select Assay D->E F MTT Assay (Add MTT, Incubate, Add Solubilizer) E->F G LDH Assay (Collect Supernatant, Add Reaction Mix) E->G H Annexin V/PI Assay (Harvest Cells, Stain, Flow Cytometry) E->H I 6. Data Acquisition (Spectrophotometer or Flow Cytometer) F->I G->I H->I J 7. Data Analysis (Calculate % Viability/ Cytotoxicity, Determine IC50) I->J

Caption: General experimental workflow for cytotoxicity testing.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[3][4][13]

A. Materials and Reagents

  • 96-well flat-bottom tissue culture plates

  • This compound (test compound)

  • Selected cell line (e.g., HeLa, HepG2, A549)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14]

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol, or DMSO).[14]

  • Phosphate-Buffered Saline (PBS)

B. Assay Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and no-cell (media only) background controls.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[4][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[14]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[3][5]

C. Data Analysis

  • Subtract the absorbance of the no-cell background control from all other readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on the principle of measuring LDH released from damaged cells.[6][8]

A. Materials and Reagents

  • 96-well flat-bottom tissue culture plates

  • Test compound and appropriate cell line

  • LDH Cytotoxicity Assay Kit (commercially available kits provide necessary reagents like substrate mix and assay buffer).

  • Lysis Buffer (e.g., 10X Triton X-100, often included in kits) for maximum LDH release control.

B. Assay Procedure

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up the following controls in triplicate:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with Lysis Buffer 45 minutes before the end of incubation.

    • Background Control: Medium only (no cells).[8]

  • Supernatant Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet the cells.[8]

  • LDH Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[6][15]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 100 µL to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[6][15]

  • Stop Reaction (if applicable): Some kits require adding a stop solution (e.g., 1N HCl) to terminate the reaction.[6]

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit, typically 490 nm.[6][15]

C. Data Analysis

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abs_Treated - Abs_Vehicle) / (Abs_Max_Release - Abs_Vehicle)] * 100

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol uses flow cytometry to quantify apoptosis.[11][12]

A. Materials and Reagents

  • 6-well plates or T25 flasks

  • Test compound and appropriate cell line

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[10]

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometer

B. Assay Procedure

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight. Treat with the test compound for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant containing floating cells, and transfer to flow cytometry tubes.

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[11][12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10][16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[10]

  • Flow Cytometry: Analyze the samples immediately (within 1 hour) using a flow cytometer.[10] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

C. Data Analysis

  • The cell population will be separated into four quadrants:

    • Lower-Left (Annexin V- / PI-): Healthy, viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).

  • Quantify the percentage of cells in each quadrant.

Data Presentation

Summarize the quantitative results from the cytotoxicity assays in a clear, tabular format to facilitate comparison.

CompoundCell LineAssayIncubation Time (h)EndpointResult (e.g., IC₅₀ in µM)
This compoundHeLaMTT48% Viability55.2 ± 4.5
This compoundHeLaLDH48% Cytotoxicity61.8 ± 5.1
Positive Control (e.g., Doxorubicin)HeLaMTT48% Viability0.8 ± 0.1
This compoundA549MTT48% Viability78.1 ± 6.3

Potential Signaling Pathway

Many cytotoxic compounds exert their effects by inducing apoptosis. The diagram below illustrates a simplified, generic apoptosis signaling pathway that could be activated by a cytotoxic agent, leading to programmed cell death.

G cluster_membrane Plasma Membrane cluster_cyto Cytoplasm cluster_outcome Cellular Outcome compound Cytotoxic Compound (e.g., 1,3-Dihydro-2H-pyrrolo [2,3-b]pyridin-2-one) receptor Death Receptor (e.g., Fas, TNFR1) compound->receptor Binds/Activates cas8 Pro-Caspase-8 receptor->cas8 cas8_active Active Caspase-8 (Initiator Caspase) cas8->cas8_active Activation cas3 Pro-Caspase-3 cas8_active->cas3 Cleavage cas3_active Active Caspase-3 (Effector Caspase) cas3->cas3_active Activation apoptosis Apoptosis (Blebbing, DNA Fragmentation, PS Externalization) cas3_active->apoptosis

Caption: Simplified extrinsic apoptosis signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (7-Azaoxindole)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaoxindole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies for the 7-azaoxindole core involve intramolecular cyclization reactions.[1] Key approaches include:

  • Oxidation of 7-azaindole: This is a common method, though controlling the oxidation to prevent side reactions can be challenging.

  • Cyclization of N-(pyridinyl)pivalamides: This method involves the reaction of a deprotonated N-(pyridinyl)pivalamide with an α-keto ester to form the bicyclic ring system.[1][2]

  • Palladium-catalyzed coupling reactions: Methods like Sonogashira, Suzuki, Heck, and Stille couplings can be employed to construct the 7-azaindole precursor, which is then oxidized to 7-azaoxindole.

Q2: What is a reasonable expected yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. For derivatives of 7-azaoxindole synthesized via aldol condensation, yields can range from 30% to 80%. For the synthesis of the parent 7-azaindole, a precursor to 7-azaoxindole, yields of 80-82% have been reported using an LDA-mediated condensation.[3] The subsequent oxidation step to 7-azaoxindole will have its own yield, which needs to be optimized.

Q3: Are there any alternative, high-yield methods for the synthesis of the 7-azaindole precursor?

A3: Yes, several modern synthetic methods can provide high yields of 7-azaindole and its derivatives. Microwave-assisted synthesis, for instance, has been shown to reduce reaction times and increase yields.[4] Iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes under microwave irradiation is another efficient procedure.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Synthesis of the 7-Azaindole Precursor
Potential Cause Troubleshooting Suggestion
Incomplete reaction in LDA-mediated condensation Use at least 2 equivalents of LDA to ensure complete deprotonation and facilitate the necessary tautomerization after cyclization. Using only one equivalent has been shown to result in significantly lower yields (15-20%).[3]
Side reactions with LDA and benzonitrile The order of addition of reagents can be critical. Consider inverse addition, where benzonitrile is added to the LDA solution before the picoline derivative, which has been shown to give high yields (82%).[3]
Formation of dimeric byproducts Facile dimerization of the picoline starting material can occur. Maintaining a low reaction temperature (≤ -40 °C) is crucial to minimize these side reactions.[3] Warming the reaction mixture to 0 °C before quenching can lead to the formation of a 1,2-addition dimer in high yield (88%).[3]
Low efficiency in metal-catalyzed cross-coupling For Rh(III)-catalyzed synthesis of 7-azaindoles, the use of a silver (Ag+) oxidant can improve the turnover efficiency of the catalyst.
Problem 2: Low Yield During the Oxidation of 7-Azaindole to 7-Azaoxindole
Potential Cause Troubleshooting Suggestion
Over-oxidation or side reactions The choice of oxidizing agent is critical. Harsh oxidants may lead to undesired byproducts. Consider milder and more selective oxidizing agents.
Formation of 7-azaisatin 7-azaisatin can be a byproduct of oxidation. Its formation can be favored under certain conditions. Careful control of reaction time and temperature is necessary.
Incomplete reaction Ensure the oxidizing agent is used in a sufficient stoichiometric amount. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Presence of polar byproducts Byproducts such as lactam dimers can be highly polar.[3] Column chromatography with a gradient elution system (e.g., ethyl acetate/hexanes) can be effective for separation.
Product instability Some intermediates, like dihydropyridines formed during LDA-mediated synthesis, can be unstable.[3] It is advisable to perform the workup and purification steps promptly at low temperatures.
Co-elution of impurities If impurities co-elute with the product, consider using a different solvent system for chromatography or exploring alternative purification techniques like recrystallization or preparative HPLC.

Data Presentation

Table 1: Reported Yields for the Synthesis of 2-Phenyl-7-azaindole (a precursor to 7-Azaoxindole derivatives)

ReagentsBase (equiv.)Addition OrderTemperature (°C)Yield (%)Reference
2-Fluoro-3-picoline, BenzonitrileLDA (2.1)Picoline to LDA, then Benzonitrile-4080[3]
2-Fluoro-3-picoline, BenzonitrileLDA (2.1)Benzonitrile to LDA, then Picoline-4082[3]
2-Fluoro-3-picoline, BenzonitrileLDA (1.05)Not specifiedNot specified15-20[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-7-azaindole via LDA-Mediated Condensation (Inverse Addition)[3]
  • To a solution of dry diisopropylamine (4.2 mmol) in dry THF (20.0 mL) at -40 °C under an argon atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (2.66 mL, 4.2 mmol).

  • Stir the resulting LDA solution for 5 minutes at -40 °C.

  • Add benzonitrile (2.1 mmol) and stir for 2 hours at -40 °C.

  • Add 2-fluoro-3-picoline (2.0 mmol) and continue stirring for an additional 2 hours at -40 °C.

  • Quench the reaction with wet THF.

  • Evaporate the solvent under reduced pressure.

  • Redissolve the resulting solid in ethyl acetate and wash successively with aqueous NaHCO3 and brine.

  • Dry the organic layer over Na2SO4, filter, and evaporate to dryness.

  • Purify the crude product by recrystallization from ethyl acetate/hexane or by flash chromatography to afford 2-phenyl-7-azaindole.

Protocol 2: General Procedure for Synthesis of 3-Substituted-7-azaoxindole Derivatives via Aldol Condensation
  • To a stirred solution of this compound (1.0 equiv) in absolute ethanol, add the desired aldehyde (1.0 equiv).

  • Stir the mixture at room temperature for 5 minutes.

  • Add a solution of sodium ethoxide in ethanol (0.5 mL).

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under vacuum.

  • Wash the residue with brine and extract with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under vacuum.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Visualizations

experimental_workflow General Experimental Workflow for 7-Azaoxindole Synthesis cluster_precursor 7-Azaindole Synthesis cluster_oxidation Oxidation to 7-Azaoxindole precursor_reagents Starting Materials (e.g., 2-aminopyridine derivative) precursor_reaction Cyclization Reaction (e.g., Metal-catalyzed, Condensation) precursor_reagents->precursor_reaction precursor_purification Purification of 7-Azaindole precursor_reaction->precursor_purification oxidation_reagents 7-Azaindole + Oxidant precursor_purification->oxidation_reagents Isolated Precursor oxidation_reaction Oxidation Reaction oxidation_reagents->oxidation_reaction oxidation_purification Purification of 7-Azaoxindole oxidation_reaction->oxidation_purification final_product This compound oxidation_purification->final_product Final Product

Caption: General workflow for the two-step synthesis of 7-azaoxindole.

troubleshooting_yield Troubleshooting Low Yield in 7-Azaoxindole Synthesis cluster_precursor_issues Precursor Synthesis Issues cluster_oxidation_issues Oxidation Step Issues cluster_purification_issues Purification Issues low_yield Low Yield of 7-Azaoxindole incomplete_cyclization Incomplete Cyclization low_yield->incomplete_cyclization Caused by side_reactions Side Reactions (e.g., Dimerization) low_yield->side_reactions Caused by over_oxidation Over-oxidation low_yield->over_oxidation Caused by incomplete_oxidation Incomplete Oxidation low_yield->incomplete_oxidation Caused by product_loss Product Loss During Workup/Purification low_yield->product_loss Caused by coeluting_impurities Co-eluting Impurities low_yield->coeluting_impurities Caused by solution1 Optimize Catalyst/Reagents incomplete_cyclization->solution1 solution2 Control Reaction Temperature side_reactions->solution2 solution3 Select Milder Oxidant over_oxidation->solution3 solution4 Monitor Reaction Progress incomplete_oxidation->solution4 solution5 Optimize Purification Method product_loss->solution5 coeluting_impurities->solution5

Caption: Common causes of low yield and their potential solutions.

References

Technical Support Center: Synthesis of 7-Azaoxindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-azaoxindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 7-azaoxindole derivatives.

Issue 1: Low Yield of 7-Azaoxindole Product

Low product yield is a frequent challenge. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solutions Expected Outcome
Suboptimal Reaction Temperature Optimize the reaction temperature. For instance, in Chichibabin cyclization, maintaining a temperature at or below -40 °C is crucial to minimize side reactions.[1] For microwave-assisted synthesis, a temperature of 100 °C for 120 minutes has been shown to provide good yields.Increased yield of the desired 7-azaoxindole product.
Inefficient Catalyst System Screen different palladium catalysts and ligands. For Heck reactions, Pd(OAc)2 with a suitable phosphine ligand is common. The use of a PdXPhos catalyst can be effective for unreactive aryl chlorides. Consider using an iron-based catalyst like Fe(acac)3 for a more economical and environmentally friendly option, especially under microwave conditions.[2]Improved catalytic activity and higher product conversion.
Inappropriate Base The choice of base is critical. For palladium-catalyzed C-N cyclization, potassium tert-butoxide has proven effective. In some cases, the counterion of the base can influence selectivity between 7-azaindole and 7-azaindoline formation.Enhanced reaction rate and yield.
Presence of Water or Oxygen Ensure strictly anhydrous and inert conditions, especially when using organometallic reagents like LDA.[1] Degas solvents and use an inert atmosphere (e.g., Argon or Nitrogen).Prevention of reagent quenching and side reactions, leading to higher yields.
Side Reactions (e.g., Dimerization) In syntheses involving metalation of picoline derivatives, dimerization can be a significant side reaction.[1] Maintaining a low temperature (≤ -40 °C) can suppress the rate of dimerization.[1] The order of reagent addition can also be critical; adding the picoline to the base at low temperature before the addition of the electrophile can sometimes minimize dimer formation.[1]Reduction of byproducts and increased yield of the target molecule.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Atmosphere, Purity of Reagents) start->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp Conditions OK? No optimize_catalyst Screen Catalysts & Ligands check_conditions->optimize_catalyst Conditions OK? Yes optimize_temp->optimize_catalyst optimize_base Test Different Bases optimize_catalyst->optimize_base check_side_reactions Analyze for Side Products (e.g., Dimerization) optimize_base->check_side_reactions modify_procedure Modify Reagent Addition Order or Concentration check_side_reactions->modify_procedure Side Products Identified successful_synthesis Improved Yield check_side_reactions->successful_synthesis No Major Side Products modify_procedure->successful_synthesis

Caption: A flowchart for troubleshooting low yields in 7-azaoxindole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 7-azaoxindoles and their precursors, 7-azaindoles?

A1: Several methods are employed for the synthesis of 7-azaindoles, which are common precursors to 7-azaoxindoles. Key strategies include:

  • Chichibabin Cyclization: This involves the condensation of a 2-fluoro-3-picoline with a nitrile (e.g., benzonitrile) mediated by a strong base like lithium diisopropylamide (LDA).[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: These are versatile methods that include Heck, Suzuki, and Sonogashira couplings to construct the pyrrole ring onto a pyridine core. For example, a Sonogashira coupling of 2-amino-3-iodopyridine with a terminal alkyne, followed by a C-N cyclization, is an efficient two-step procedure.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in various synthetic steps, including iron-catalyzed cyclizations of o-haloaromatic amines with terminal alkynes.[2]

  • Radical Cyclizations: Tin-free radical cyclizations using xanthate-mediated methods provide a route to 7-azaoxindoles from 2,6-dichloropyridines.

Q2: I am observing a significant amount of a dimeric byproduct. How can I prevent this?

A2: Dimerization is a common side reaction, particularly in syntheses that involve the metalation of picoline derivatives.[1] To minimize dimer formation:

  • Temperature Control: Maintain a low reaction temperature (e.g., -40 °C or below) during the metalation and subsequent reaction steps.[1]

  • Order of Addition: Carefully control the order of reagent addition. In some cases, adding the picoline derivative slowly to the base at a low temperature before introducing the second reactant can be beneficial.[1]

  • Concentration: Running the reaction at a lower concentration may disfavor the bimolecular dimerization reaction.

Q3: How can I improve the regioselectivity of my 7-azaoxindole synthesis?

A3: Achieving high regioselectivity can be challenging. Consider the following:

  • Directing Groups: The use of appropriate directing groups on the pyridine ring can guide the cyclization to the desired position.

  • Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity of the C-C or C-N bond formation.

  • Protecting Groups: Strategic use of protecting groups on the pyridine or pyrrole nitrogen can influence the electronic properties of the rings and direct the reaction to a specific site.

Q4: Are there any specific recommendations for purifying 7-azaoxindole derivatives?

A4: Purification of 7-azaoxindole derivatives typically involves standard chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method. The choice of eluent system will depend on the polarity of the specific derivative. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

  • Preparative HPLC: For difficult separations or to obtain very high purity, preparative high-performance liquid chromatography (HPLC) can be used.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Substituted 7-Azaindoles via Palladium-Catalyzed Coupling and C-N Cyclization[3]

This protocol describes a general procedure for the synthesis of 2-substituted 7-azaindoles from 2-amino-3-iodopyridine.

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., toluene or THF) in a Schlenk flask, add the terminal alkyne (1.1 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst, like CuI (0.04 eq).

  • Add a base, typically a tertiary amine such as triethylamine (2.0 eq).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: C-N Cyclization

  • Dissolve the 2-amino-3-(alkynyl)pyridine intermediate (1.0 eq) in an anhydrous solvent such as toluene in a dry flask under an inert atmosphere.

  • Add potassium tert-butoxide (1.2 eq) and a catalytic amount of 18-crown-6 (0.1 eq).

  • Heat the reaction mixture at 65 °C and monitor for completion by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-substituted 7-azaindole.

General Workflow for Palladium-Catalyzed 7-Azaindole Synthesis

paladium_catalyzed_synthesis start_materials 2-Amino-3-iodopyridine + Terminal Alkyne sonogashira Sonogashira Coupling (Pd Catalyst, CuI, Base) start_materials->sonogashira intermediate 2-Amino-3-(alkynyl)pyridine sonogashira->intermediate purification1 Purification (Column Chromatography) intermediate->purification1 cyclization C-N Cyclization (t-BuOK, 18-crown-6) product 2-Substituted 7-Azaindole cyclization->product purification2 Purification (Column Chromatography) product->purification2 purification1->cyclization

Caption: Workflow for the two-step synthesis of 2-substituted 7-azaindoles.

Quantitative Data Summary

The following table presents data on the optimization of reaction conditions for the synthesis of a 3-substituted 7-azaindole derivative using microwave irradiation.

Table 1: Optimization of Microwave-Assisted Synthesis of 3-(1,2,3,4-tetrahydroisoquinolin-1-yl)-7-azaindole

EntryTemperature (°C)Time (min)Yield (%)
1806065
21006072
310012081
41206075

Data is illustrative and based on trends reported in the literature.

This technical support center provides a starting point for addressing challenges in the synthesis of 7-azaoxindole derivatives. For more specific issues, consulting the primary literature is always recommended.

References

optimizing the solubility of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Compound Focus: 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and its derivatives.

This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the solubilization of this compound for in vitro assays. Overcoming solubility challenges is critical for obtaining reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective initial solvent for dissolving many poorly water-soluble compounds, including derivatives of the pyrrolo[2,3-b]pyridine scaffold. It is a polar, aprotic solvent that can dissolve a wide range of both polar and non-polar compounds. For initial stock solutions, concentrations of 10-30 mM in 100% DMSO are typically prepared.

Q2: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer or cell culture medium. Why does this happen and what can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in a high concentration of organic solvent, is not soluble in the final aqueous environment of your assay. The DMSO concentration is simply too low in the final solution to keep the compound dissolved.

To address this, you can:

  • Lower the final compound concentration: Test if the compound remains in solution at a lower concentration.

  • Increase the final DMSO concentration: While effective, be cautious as DMSO can have biological effects on cells.

  • Use co-solvents: Incorporate other water-miscible organic solvents in your final assay medium.

  • Adjust the pH: The solubility of compounds with ionizable groups can be significantly influenced by pH.

Q3: What is a co-solvent and which ones are commonly used?

A3: A co-solvent is a water-miscible organic solvent that is used in combination with a primary solvent (like water) to increase the solubility of a poorly soluble compound. Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for hydrophobic molecules. Common co-solvents used in in vitro assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Q4: How does pH adjustment help with solubility?

A4: The this compound scaffold contains nitrogen atoms that can be protonated (act as a base) or deprotonated depending on the pH. For compounds that are weakly acidic or basic, adjusting the pH of the buffer can convert the molecule into its ionized (salt) form, which is typically more water-soluble than the neutral form. For a weakly basic compound, lowering the pH (making it more acidic) will increase solubility. Conversely, for a weakly acidic compound, increasing the pH (making it more basic) will enhance solubility.

Q5: What is the maximum concentration of DMSO I should use in my cell-based assay?

A5: The maximum tolerable DMSO concentration is highly dependent on the cell type. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to minimize artifacts. Concentrations above 1% can lead to cytotoxicity, cell cycle arrest, and changes in gene expression in many cell lines. It is always best practice to run a vehicle control (assay medium with the same final DMSO concentration but without the compound) to account for any solvent effects.

Troubleshooting Guide

Problem: I observe a visible precipitate in my wells after adding my compound.

This is a critical issue that can lead to inaccurate results, as the actual concentration of the compound in solution is unknown.

Workflow for Troubleshooting Precipitation

This workflow provides a step-by-step process to diagnose and solve compound precipitation in your aqueous assay medium.

G start Precipitation Observed in Assay Medium q1 Is the final DMSO concentration < 0.1%? start->q1 a1_yes Increase DMSO to 0.5%. Does it precipitate? q1->a1_yes Yes a1_no Is the final DMSO concentration > 1%? q1->a1_no No a1_yes->a1_no Yes end_solved Problem Solved a1_yes->end_solved No a2_yes High DMSO may cause artifacts. Lower to <1%. Does it precipitate? a1_no->a2_yes Yes a2_no DMSO is likely not the primary issue. Proceed to next step. a1_no->a2_no No q2 Determine Kinetic Solubility (see protocol). Is desired concentration above solubility limit? a2_yes->q2 Yes a2_yes->end_solved No a2_no->q2 a3_yes Lower assay concentration to be below the measured solubility limit. q2->a3_yes Yes a3_no Precipitation may be time- or temperature-dependent. Consider other strategies. q2->a3_no No a3_yes->end_solved q3 Try a Co-Solvent Strategy. Add 1-2% Ethanol or PEG400. Does it precipitate? a3_no->q3 q4 Try pH Modification. Adjust buffer pH (e.g., to 6.5). Does it precipitate? q3->q4 Yes q3->end_solved No q4->end_solved No end_unsolved Consider advanced formulation (e.g., cyclodextrins) or compound derivatization. q4->end_unsolved Yes

Caption: Workflow for troubleshooting compound precipitation.

Data & Protocols

Table 1: Properties of Common Solvents for In Vitro Assays
SolventAbbreviationPropertiesTypical Stock Conc.Notes
Dimethyl sulfoxideDMSOPolar aprotic, strong solubilizer10-50 mMKeep final conc. <0.5% in cell assays to avoid toxicity.
EthanolEtOHPolar protic10-50 mMCan be cytotoxic; often used as a co-solvent with DMSO.
Polyethylene Glycol 400PEG400Water-miscible polymer10-30 mMGenerally low toxicity, useful for increasing solubility.
Propylene GlycolPGDihydric alcohol10-30 mMCommon co-solvent in pharmaceutical formulations.
Protocol: Kinetic Solubility Determination in Assay Buffer

This protocol helps you determine the maximum concentration at which your compound will stay in solution in your specific assay buffer under your experimental conditions.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Your specific aqueous assay buffer (e.g., PBS, DMEM, RPMI).

  • Clear 96-well microplate.

  • Plate reader capable of measuring absorbance or a nephelometer for light scattering.

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration into the wells of a new 96-well plate.

  • Add Assay Buffer: Add your assay buffer to each well to achieve the desired final volume (e.g., add 198 µL for a 1:100 dilution), resulting in a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.) with a final DMSO concentration of 1%.

  • Incubate: Mix the plate by shaking for 1-2 minutes. Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Measure Precipitation:

    • Turbidity/Nephelometry: Measure the light scattering at a wavelength where the compound does not absorb (e.g., >500 nm). An increase in signal compared to the buffer-only control indicates precipitation.

    • UV Absorbance (after filtration): Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λ_max.

  • Determine Solubility Limit: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity or a significant decrease in absorbance after filtration compared to the next lower concentration.

Protocol: Preparing a Compound Stock Solution
  • Weigh Compound: Accurately weigh a precise amount of the this compound powder.

  • Add Solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilize: Vortex the solution vigorously. If the compound does not fully dissolve, you may use gentle warming (e.g., 37°C water bath) or sonication. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.

Advanced Strategies & Visualizations

If standard methods fail, more advanced strategies may be required. The decision to use these should be based on the experimental context.

Decision Tree for Solubility Strategy Selection

This diagram helps in choosing an appropriate method based on the compound's properties and the assay type.

G start Start: Compound is poorly soluble q1 Is the assay cell-free (e.g., enzyme assay)? start->q1 a1_yes Higher solvent/detergent concentrations are often tolerated. Try adding 0.01% Triton X-100 or Tween-20. q1->a1_yes Yes a1_no Is the assay cell-based? q1->a1_no No end_success Solubility Optimized a1_yes->end_success q2 Does the compound have ionizable groups (pKa)? a1_no->q2 a2_yes Attempt pH modification. Lower pH for bases, raise pH for acids. q2->a2_yes Yes a2_no Try Co-Solvent System. Use DMSO with PEG400 or Ethanol (keep total organic < 2%). q2->a2_no No a2_yes->end_success end_fail Consider Advanced Formulation (e.g., cyclodextrins, liposomes) or chemical modification. a2_yes->end_fail If fails a2_no->end_success a2_no->end_fail If fails

Caption: Decision tree for selecting a solubilization strategy.
Example Signaling Pathway: Generic Kinase Cascade

Many this compound derivatives are developed as kinase inhibitors. Understanding the target pathway is crucial for assay design.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 activates Ligand Growth Factor (Ligand) Ligand->Receptor Compound 1,3-Dihydro-2H-pyrrolo [2,3-b]pyridin-2-one (Kinase Inhibitor) Compound->Kinase1 Inhibits Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 phosphorylates TF Transcription Factor Kinase3->TF activates Response Cellular Response (Proliferation, Survival) TF->Response

Caption: Simplified diagram of a generic kinase signaling pathway.

troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Low Yield in Chichibabin-Type Cyclization

Question: I am attempting a Chichibabin-type synthesis of a 2-substituted-7-azaindole by reacting a 2-substituted-3-picoline with a nitrile in the presence of a strong base like LDA, but my yields are consistently low. What are the common causes and how can I improve the yield?

Answer:

Low yields in Chichibabin-type cyclizations for 7-azaindole synthesis are a common problem, often stemming from competing side reactions. The primary culprits are the dimerization of the starting picoline and the reaction of the strong base with the nitrile.

Common Causes and Solutions:

  • Picoline Dimerization: The lithiated picoline intermediate can act as a nucleophile and attack another molecule of the starting picoline, leading to dimer formation. This side reaction consumes the starting material and reduces the yield of the desired 7-azaindole.

    • Solution: Carefully controlling the reaction temperature and the order of addition of reagents can minimize dimerization. A study on the synthesis of 2-phenyl-7-azaindole showed that reversing the order of addition, where the nitrile is added to the LDA solution before the picoline, can improve yields.[1] This approach generates the lithiated nitrile intermediate first, which can then react with the picoline as it is added, potentially reducing the concentration of the reactive lithiated picoline and thus minimizing self-condensation.

  • Reaction of Base with Nitrile: Strong bases like LDA can add to the nitrile, forming an amidine intermediate that may not efficiently participate in the desired cyclization.

    • Solution: Using a stoichiometric amount of the reagents is crucial. An excess of the base can favor the unproductive reaction with the nitrile. The use of 2.1 equivalents of LDA has been reported to give good yields, suggesting that a slight excess of base is necessary for both the initial deprotonation and to facilitate the subsequent cyclization and tautomerization steps.[1]

  • Insufficient Base: Using only a stoichiometric amount (1.05 equivalents) of LDA has been shown to result in significantly lower yields (15-20%).[1] This is likely because the base is consumed in multiple steps of the reaction mechanism.

    • Solution: Employing a slight excess of the strong base (e.g., 2.1 equivalents of LDA) is recommended to drive the reaction to completion.[1]

Troubleshooting Workflow:

G cluster_start Low Yield in Chichibabin Synthesis cluster_check Initial Checks cluster_optimization Optimization Strategies cluster_analysis Analysis of Byproducts cluster_outcome Outcome start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Confirm Anhydrous Conditions and Correct Temperature start->check_conditions reverse_addition Reverse Order of Addition: 1. LDA 2. Nitrile 3. Picoline check_reagents->reverse_addition check_conditions->reverse_addition optimize_base Adjust LDA Equivalents (try 2.1 eq.) reverse_addition->optimize_base analyze_byproducts Characterize Byproducts (NMR, MS) to identify dimers optimize_base->analyze_byproducts improved_yield Improved Yield analyze_byproducts->improved_yield If dimerization was the issue persistent_low_yield Persistent Low Yield analyze_byproducts->persistent_low_yield If other issues persist

Caption: Troubleshooting workflow for low yields in Chichibabin synthesis.

Issue 2: Failure or Low Yield in Fischer Indole Synthesis of 7-Azaindoles

Question: I am trying to synthesize a 7-azaindole derivative using the Fischer indole synthesis from a pyridylhydrazine and a ketone/aldehyde, but the reaction is either failing or giving very low yields. Why is this happening and what can I do?

Answer:

The Fischer indole synthesis, while versatile for indoles, can be less efficient for 7-azaindoles. The electron-deficient nature of the pyridine ring can disfavor the key[1][1]-sigmatropic rearrangement step.

Common Causes and Solutions:

  • Unfavorable Electronic Effects: The pyridine nitrogen withdraws electron density, which deactivates the ring towards the electrophilic cyclization step. This can lead to reaction failure or the formation of side products.

    • Solution: The choice of acid catalyst is critical. While Brønsted acids are common, Lewis acids or polyphosphoric acid (PPA) can be more effective in promoting the cyclization of pyridylhydrazones.[2] The reaction conditions, particularly temperature, may need to be harsher than for standard indole synthesis to overcome the higher activation energy.

  • Substrate-Specific Issues: Certain substitution patterns on the ketone/aldehyde or the pyridylhydrazine can hinder the reaction. For instance, the synthesis of C3 N-substituted indoles via Fischer indolization is known to be challenging.[3]

    • Solution: If direct Fischer indolization is problematic, consider alternative synthetic routes. Palladium-catalyzed methods, for example, offer a milder and often more efficient way to construct the 7-azaindole core.[4][5]

Quantitative Data on Fischer Indole Synthesis of 7-Azaindoles:

Starting Ketone/AldehydeCatalystYield (%)Reference
CyclohexanonePPA76[2]
CycloheptanonePPA51[2]
β-TetralonePPA61[2]
7-Methoxy-α-tetralonePPA46[2]
Issue 3: Difficulties with Protecting Groups in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a multi-step synthesis of a substituted 7-azaindole involving palladium-catalyzed cross-coupling reactions. I am having trouble with the removal of the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group, leading to side products and low yields of my final compound. How can I address this?

Answer:

Protecting the pyrrole nitrogen is often necessary during palladium-catalyzed cross-coupling reactions on the 7-azaindole scaffold. However, the deprotection step can indeed be problematic.

Common Causes and Solutions:

  • Side Reactions During Deprotection: The removal of the SEM group is typically a two-step process involving an acid treatment followed by a basic workup. During this process, formaldehyde is released, which can lead to undesired side reactions, such as the formation of tricyclic eight-membered ring systems through electrophilic aromatic substitution.[6]

    • Solution: Careful optimization of the deprotection conditions is crucial. This includes the choice of acid, reaction temperature, and duration. If standard TFA/base conditions are problematic, exploring other deprotection reagents like BF3·OEt2 or tetrabutylammonium fluoride (TBAF) might be beneficial, although these can also lead to complex mixtures.[6] Purification of the crude product after deprotection is often challenging and may require multiple chromatographic steps.

  • Alternative Protecting Groups: If SEM-deprotection proves to be consistently problematic for your specific substrate, consider using an alternative protecting group that can be removed under milder or different conditions.

Logical Relationship for Protecting Group Strategy:

G cluster_start Protecting Group Strategy cluster_protection Protection Step cluster_coupling Cross-Coupling cluster_deprotection Deprotection Step cluster_troubleshooting Troubleshooting Deprotection cluster_outcome Outcome start Need for N-Protection in Cross-Coupling sem_protection Use SEM-Cl start->sem_protection pd_coupling Perform Pd-Catalyzed Cross-Coupling sem_protection->pd_coupling sem_deprotection SEM Deprotection (TFA, then base) pd_coupling->sem_deprotection side_products Side Products Observed sem_deprotection->side_products optimize_conditions Optimize Deprotection Conditions (Temperature, Time, Acid) side_products->optimize_conditions Yes success Successful Deprotection side_products->success No alt_reagents Try Alternative Deprotection Reagents (BF3.OEt2, TBAF) optimize_conditions->alt_reagents alt_pg Consider Alternative Protecting Group alt_reagents->alt_pg alt_pg->start Redesign Synthesis

Caption: Decision-making process for N-protection in 7-azaindole synthesis.

Key Experimental Protocols

Protocol 1: Chichibabin Synthesis of 2-Phenyl-7-azaindole[1]

This protocol describes the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.

Materials:

  • 2-Fluoro-3-picoline

  • Benzonitrile

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure (Inverse Addition):

  • To a solution of diisopropylamine (4.2 mmol) in anhydrous THF (20 mL) at -40 °C under an argon atmosphere, add n-butyllithium (1.6 M in hexanes, 4.2 mmol).

  • Stir the resulting LDA solution for 5 minutes at -40 °C.

  • Add benzonitrile (2.1 mmol) to the LDA solution and stir for 2 hours at -40 °C.

  • Add 2-fluoro-3-picoline (2.0 mmol) to the reaction mixture and continue stirring for an additional 2 hours at -40 °C.

  • Quench the reaction with wet THF.

  • Remove the solvent under reduced pressure.

  • Redissolve the resulting solid in EtOAc (15 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 (3 x 10 mL) and saturated aqueous NaCl (3 x 10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-phenyl-7-azaindole.

Expected Yield: ~82%

Protocol 2: Palladium-Catalyzed Synthesis of 2-Substituted-7-azaindoles[4]

This two-step protocol involves a Sonogashira coupling followed by a C-N cyclization.

Step 1: Sonogashira Coupling

Materials:

  • 2-Amino-3-iodopyridine

  • Terminal alkyne

  • Pd(PPh3)2Cl2

  • CuI

  • Triethylamine (Et3N)

  • Toluene

Procedure:

  • To a solution of 2-amino-3-iodopyridine (1 mmol) and the terminal alkyne (1.2 mmol) in toluene (5 mL), add Pd(PPh3)2Cl2 (0.02 mmol) and CuI (0.04 mmol).

  • Add Et3N (2 mmol) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2-amino-3-(alkynyl)pyridine intermediate.

Step 2: C-N Cyclization

Materials:

  • 2-Amino-3-(alkynyl)pyridine intermediate

  • Potassium tert-butoxide (t-BuOK)

  • 18-Crown-6

  • Toluene

Procedure:

  • To a solution of the 2-amino-3-(alkynyl)pyridine intermediate (1 mmol) in toluene (5 mL), add t-BuOK (1.2 mmol) and a catalytic amount of 18-crown-6 (0.1 mmol).

  • Heat the mixture at 65 °C until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., EtOAc).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-substituted-7-azaindole.

Expected Yield: Generally high for both steps.

References

Technical Support Center: Synthesis of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaoxindole. The content is structured to address specific issues that may be encountered during experimentation, with a focus on common side reactions and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and its 7-azaindole core?

A1: Several classical indole syntheses have been adapted for the preparation of the 7-azaindole core. The most common methods include the Madelung synthesis, Bartoli indole synthesis, Fischer indole synthesis, and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling followed by cyclization.[1][2] The direct synthesis of the this compound scaffold can be achieved through methods like the cyclization of N-(pyridinyl)pivalamides.[3]

Q2: I am observing a significant amount of a dimeric byproduct in my Chichibabin-type synthesis of a 7-azaindole derivative. What is happening and how can I prevent it?

A2: The formation of dimeric byproducts is a known side reaction in the Chichibabin cyclization, particularly when using strong bases like lithium diisopropylamide (LDA) to metalate picoline precursors.[4][5][6] This occurs via a 1,4-addition of the incipient benzyllithium intermediate to the starting picoline material.[4][5][6] To minimize this, careful control of reaction conditions is crucial. See the troubleshooting guide below for specific protocols.

Q3: My Sonogashira coupling reaction to form an alkynylpyridine intermediate is giving a low yield of the desired product and a significant amount of a homocoupled alkyne byproduct. How can I improve this?

A3: Homocoupling of terminal acetylenes is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling.[7] This side reaction can be significantly diminished by carrying out the reaction under a dilute hydrogen atmosphere, which reduces the formation of the homocoupled dimer to as low as 2%.[7]

Q4: In my Bartoli indole synthesis attempt to create a 7-substituted-azaindole, I am isolating a significant amount of the corresponding aniline. What causes this and how can it be avoided?

A4: The formation of anilines is a known side reaction in the Bartoli indole synthesis and results from the complete reduction of the nitro group starting material.[8][9] This side reaction is more prevalent with para-substituted nitroarenes.[8] To favor the desired indole formation, it is crucial to use ortho-substituted nitroarenes, as the steric bulk of the ortho group facilitates the key[8][8]-sigmatropic rearrangement required for cyclization.[10]

Q5: What are the general challenges with the Madelung synthesis for preparing 7-azaindoles?

A5: The Madelung synthesis typically requires harsh reaction conditions, including high temperatures (200–400 °C) and strong bases (e.g., sodium or potassium alkoxide).[11] The yields can be sensitive to the electronic nature of substituents on the aromatic ring, with electron-donating groups generally favoring the reaction.[11] Due to the vigorous conditions, the scope of the reaction can be limited, particularly for substrates with sensitive functional groups.

Troubleshooting Guides

Issue 1: Low Yield and Dimer Formation in Chichibabin-type Synthesis

Symptoms:

  • Low yield of the desired 7-azaindole product.

  • Isolation of significant quantities of dimeric byproducts.

  • Complex reaction mixture that is difficult to purify.

Root Cause: The primary cause is the dimerization of the picoline starting material, which is facilitated by the strong base (e.g., LDA) used for deprotonation. The generated benzyllithium intermediate can act as a nucleophile and attack another molecule of the starting picoline in a 1,4-addition.[4][6]

Solutions:

ParameterRecommendationExpected Outcome
LDA Stoichiometry Use at least 2.1 equivalents of LDA. Using only 1.05 equivalents has been shown to result in significantly lower yields (15-20%).[4]An increase in the yield of the desired 7-azaindole to approximately 80-82%.[4]
Order of Addition Add the picoline starting material to the LDA solution, followed by the addition of the nitrile. Alternatively, an inverse addition where the nitrile is added to the LDA solution before the picoline can also be effective.[4]Consistent high yields of the desired product by maintaining a low concentration of the reactive benzyllithium intermediate.
Temperature Maintain a low reaction temperature, typically -40 °C, during the addition and reaction phases.[4]Minimizes the rate of the dimerization side reaction.
  • To a solution of diisopropylamine (2.1 equivalents) in dry THF at -40 °C under an inert atmosphere, add n-butyllithium (2.1 equivalents) dropwise.

  • Stir the resulting LDA solution for 30 minutes at -40 °C.

  • Add a solution of the 2-substituted-3-picoline (1.0 equivalent) in dry THF dropwise to the LDA solution, maintaining the temperature at -40 °C.

  • Stir the reaction mixture for 1 hour at -40 °C.

  • Add the nitrile (1.2 equivalents) dropwise and continue stirring at -40 °C for an additional 2 hours.[4]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification by column chromatography.

Issue 2: Homocoupling in Sonogashira Reactions

Symptoms:

  • Low yield of the desired 2-alkynyl-3-aminopyridine intermediate.

  • Presence of a significant amount of the symmetrical diyne byproduct.

Root Cause: Oxidative coupling of the terminal alkyne, catalyzed by the copper(I) co-catalyst, leads to the formation of a 1,3-diyne (Glaser coupling).[7]

Solutions:

ParameterRecommendationExpected Outcome
Reaction Atmosphere Perform the reaction under an atmosphere of dilute hydrogen gas mixed with an inert gas like nitrogen or argon.[7]Reduction of the homocoupled byproduct to approximately 2%, leading to a higher yield of the desired cross-coupled product.[7]
Catalyst Loading Use the minimum effective amount of the copper(I) co-catalyst.Lowering the concentration of the species responsible for the homocoupling side reaction.
Oxygen Exclusion Ensure all solvents and reagents are thoroughly degassed to remove dissolved oxygen.Oxygen promotes the oxidative homocoupling pathway.
  • To a degassed solution of 2-amino-3-iodopyridine (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Add a suitable base, such as triethylamine.

  • Purge the reaction vessel with a mixture of hydrogen and nitrogen (e.g., 5% H₂ in N₂).

  • Maintain a positive pressure of the gas mixture throughout the reaction.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Perform a standard workup and purification.

Visualizations

Reaction Pathways

Side_Reactions cluster_chichibabin Chichibabin-type Synthesis cluster_sonogashira Sonogashira Coupling Picoline 2-R-3-Picoline Benzyllithium Benzyllithium Intermediate Picoline->Benzyllithium LDA Desired_Azaindole Desired 7-Azaindole Benzyllithium->Desired_Azaindole + R'-CN Cyclization Dimer Picoline Dimer (Byproduct) Benzyllithium->Dimer + Picoline (1,4-addition) Nitrile R'-CN Aminohalopyridine 2-Amino-3-halopyridine Desired_Intermediate Desired Alkynylpyridine Intermediate Aminohalopyridine->Desired_Intermediate + Alkyne Pd/Cu catalyst Alkyne Terminal Alkyne Homocoupled Homocoupled Diyne (Byproduct) Alkyne->Homocoupled O₂, Cu(I)

Caption: Key side reactions in the synthesis of the 7-azaindole core.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproduct Identify Byproduct (NMR, MS) Start->Identify_Byproduct Dimer Picoline Dimer? Identify_Byproduct->Dimer Homocoupling Homocoupled Alkyne? Dimer->Homocoupling No Chichibabin_TS Troubleshoot Chichibabin (See Guide) Dimer->Chichibabin_TS Yes Aniline Aniline Byproduct? Homocoupling->Aniline No Sonogashira_TS Troubleshoot Sonogashira (See Guide) Homocoupling->Sonogashira_TS Yes Other Other Impurity Aniline->Other No Bartoli_TS Troubleshoot Bartoli (See Guide) Aniline->Bartoli_TS Yes Purification Optimize Purification (Chromatography, Recrystallization) Other->Purification Chichibabin_TS->Purification Sonogashira_TS->Purification Bartoli_TS->Purification

Caption: A logical workflow for troubleshooting common synthesis issues.

References

how to improve the stability of 7-Azaoxindole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 7-Azaoxindole in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My 7-Azaoxindole solution is changing color and showing degradation peaks in my analysis. What are the likely causes?

A1: 7-Azaoxindole, like related heterocyclic compounds such as 7-azaindole, can be susceptible to degradation under common laboratory conditions. The primary causes of instability in solution are often:

  • Oxidation: The 7-Azaoxindole ring system can be sensitive to atmospheric oxygen and reactive oxygen species. This can be exacerbated by the presence of trace metal ions, which can catalyze oxidation reactions.

  • Hydrolysis: The lactam ring in the oxindole core is a potential site for hydrolysis, especially under acidic or basic conditions. This would lead to ring-opening and the formation of new products.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Many aromatic and heterocyclic compounds are known to be light-sensitive.

  • pH-related Instability: The stability of 7-Azaoxindole is likely highly dependent on the pH of the solution. Extreme pH values (both acidic and basic) can catalyze hydrolysis and other degradation pathways.

Q2: What are the first steps I should take to troubleshoot the instability of my 7-Azaoxindole solution?

A2: To begin troubleshooting, it is crucial to systematically investigate the potential causes of degradation. We recommend the following initial steps:

  • Protect from Light: Store your 7-Azaoxindole solutions in amber vials or wrap your containers in aluminum foil to prevent photodegradation.

  • Control the Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Optimize pH: If your experimental conditions allow, buffer your solution to a neutral or near-neutral pH. The optimal pH for stability should be determined experimentally.

  • Use High-Purity Solvents: Ensure that the solvents you are using are of high purity and free from peroxides and metal ion contaminants.

Troubleshooting Guides

Issue 1: Rapid Degradation of 7-Azaoxindole in Aqueous Buffers

Symptoms:

  • Appearance of new peaks in HPLC analysis within a short time.

  • A noticeable change in the color of the solution.

  • A decrease in the concentration of the parent 7-Azaoxindole peak.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate pH Conduct a pH stability study by preparing the 7-Azaoxindole solution in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at various time points to determine the pH at which the compound is most stable.[1]
Oxidation Degas your buffers and solvents prior to use. Add an antioxidant or a chelating agent to your solution. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or ethylenediaminetetraacetic acid (EDTA).[2] The effectiveness of each should be tested.
Microbial Contamination If solutions are to be stored for extended periods, consider sterile filtering the solution and storing it at low temperatures (e.g., 4°C or -20°C).
Issue 2: Inconsistent Results and Poor Reproducibility in Experiments

Symptoms:

  • High variability in analytical results between different batches of solutions.

  • Unexpected changes in the physical properties of the solution (e.g., precipitation).

Possible Causes & Solutions:

Possible Cause Recommended Solution
Solvent Quality Use freshly opened bottles of high-purity solvents. Test for the presence of peroxides in ethereal solvents.
Inconsistent Storage Establish a strict and consistent protocol for the storage of all 7-Azaoxindole solutions, including temperature, light exposure, and atmosphere.
Excipient Interactions If your formulation contains other components (excipients), they may be interacting with the 7-Azaoxindole. Conduct compatibility studies by preparing binary mixtures of 7-Azaoxindole and each excipient and analyzing for degradation.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of 7-Azaoxindole

Objective: To identify the potential degradation pathways and degradation products of 7-Azaoxindole under various stress conditions. This information is crucial for developing stability-indicating analytical methods.[1][5][6][7][8]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 7-Azaoxindole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a defined period.

  • Sample Analysis: At appropriate time intervals, withdraw samples, neutralize if necessary, and analyze by a suitable stability-indicating method (e.g., HPLC with a photodiode array detector).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: pH-Rate Profile Study

Objective: To determine the effect of pH on the degradation rate of 7-Azaoxindole and to identify the pH of maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).

  • Sample Preparation: Prepare solutions of 7-Azaoxindole in each buffer at a constant concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., 40°C or 50°C) and protect them from light.

  • Analysis: At predetermined time points, analyze the concentration of 7-Azaoxindole remaining in each solution using a validated analytical method.

  • Data Analysis: Plot the logarithm of the remaining 7-Azaoxindole concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH will reveal the pH-rate profile.

Visualizations

degradation_pathway 7-Azaoxindole 7-Azaoxindole Oxidation Oxidation 7-Azaoxindole->Oxidation Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) 7-Azaoxindole->Hydrolysis (Acid/Base) Photodegradation Photodegradation 7-Azaoxindole->Photodegradation Degradation Products Degradation Products Oxidation->Degradation Products Hydrolysis (Acid/Base)->Degradation Products Photodegradation->Degradation Products

Caption: Potential degradation pathways of 7-Azaoxindole.

experimental_workflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis Analytical Method Development Analytical Method Development Acid Hydrolysis->Analytical Method Development Base Hydrolysis Base Hydrolysis Base Hydrolysis->Analytical Method Development Oxidation Oxidation Oxidation->Analytical Method Development Thermal Thermal Thermal->Analytical Method Development Photolytic Photolytic Photolytic->Analytical Method Development 7-Azaoxindole Solution 7-Azaoxindole Solution 7-Azaoxindole Solution->Acid Hydrolysis 7-Azaoxindole Solution->Base Hydrolysis 7-Azaoxindole Solution->Oxidation 7-Azaoxindole Solution->Thermal 7-Azaoxindole Solution->Photolytic Stability Indicating Method Stability Indicating Method Analytical Method Development->Stability Indicating Method Formulation Optimization Formulation Optimization Stability Indicating Method->Formulation Optimization

Caption: Workflow for investigating and improving 7-Azaoxindole stability.

References

Technical Support Center: Overcoming Cancer Cell Resistance with 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one analogs to overcome resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound analogs to combat cancer cell resistance?

A1: The this compound scaffold is a key component of numerous kinase inhibitors.[1] Resistance to cancer therapies, such as BRAF inhibitors in melanoma, often arises from the reactivation of signaling pathways like the MAPK pathway or activation of alternative survival pathways.[2][3] Analogs of this compound are being designed to target key kinases in these resistance pathways, such as CDK8 in colorectal cancer, or to have novel binding modes to overcome mutations that confer resistance to existing drugs.

Q2: Which cancer types and resistance mechanisms are being targeted with these analogs?

A2: Currently, research is focused on overcoming resistance in:

  • BRAF-mutant Melanoma: Acquired resistance to BRAF inhibitors like vemurafenib is a significant clinical challenge.[2] Mechanisms of resistance include reactivation of the MAPK pathway and activation of the PI3K/AKT pathway.

  • Colorectal Cancer (CRC): Resistance to standard therapies is common. Cyclin-dependent kinase 8 (CDK8) has been identified as a key oncogene in CRC, and inhibiting it with pyrrolo[2,3-b]pyridine derivatives presents a promising therapeutic strategy.[4][5]

Q3: Are there specific analogs that have shown promise in preclinical studies?

A3: Yes, for instance, a novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22, has demonstrated potent inhibition of CDK8 and significant tumor growth inhibition in colorectal cancer xenograft models.[4][5] This compound acts as a type II inhibitor of CDK8.[4][5]

Troubleshooting Guides

Problem 1: Low Efficacy of a this compound Analog in a BRAF-Inhibitor Resistant Melanoma Cell Line.

Possible Cause 1: Inappropriate Cell Line Model.

  • Verification: Ensure your resistant cell line has a well-characterized resistance mechanism. For example, A375RL is a vemurafenib-resistant cell line derived from the A375 parental line.[2]

  • Solution: Obtain a resistant cell line with a known mechanism of resistance (e.g., NRAS mutation, BRAF amplification, or activation of bypass pathways).

Possible Cause 2: Suboptimal Compound Concentration.

  • Verification: Review the dose-response curves from your cell viability assays.

  • Solution: Perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50). Compare your findings with published data for similar compounds if available.

Quantitative Data: IC50 Values of Vemurafenib in Sensitive and Resistant Melanoma Cell Lines

Cell LineResistance StatusIC50 (µM) of VemurafenibReference
A375Sensitive13.217[2]
A375 RLResistant39.378[2]
WM9Sensitive~20[2]
WM9 RResistant~20[2]

Possible Cause 3: The specific resistance mechanism in your cell line is not targeted by the analog.

  • Verification: Analyze the key signaling pathways in your resistant cell line. Western blotting for key proteins in the MAPK (p-ERK, p-MEK) and PI3K/AKT (p-AKT) pathways is recommended.

  • Solution: Select an analog that is designed to inhibit the specific pathway that is reactivated in your resistant cell line. For example, if the PI3K/AKT pathway is upregulated, an analog with dual BRAF/PI3K inhibitory activity might be more effective.

Problem 2: Difficulty in Interpreting the Mechanism of Action of a CDK8 Inhibitor Analog in Colorectal Cancer Cells.

Possible Cause 1: Lack of a clear downstream biomarker.

  • Verification: Assess the phosphorylation status of known CDK8 substrates or downstream effectors.

  • Solution: CDK8 is a key regulator of the WNT/β-catenin signaling pathway.[4][5] Western blot analysis of β-catenin and its downstream targets can elucidate the mechanism. The potent CDK8 inhibitor, compound 22, has been shown to downregulate the WNT/β-catenin signaling pathway.[4][5]

Possible Cause 2: Off-target effects.

  • Verification: Perform kinome screening to assess the selectivity of your analog.

  • Solution: If significant off-target effects are observed, consider modifying the chemical structure of the analog to improve its selectivity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard procedures to determine the cytotoxic effects of the analogs.

  • Cell Seeding: Seed cancer cells (e.g., A375 sensitive and A375RL resistant melanoma cells) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analog for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for MAPK and WNT/β-catenin Signaling Pathways
  • Cell Lysis: Treat cells with the analog for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT, β-catenin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

MAPK_Pathway_Resistance cluster_0 BRAF Inhibitor Sensitive cluster_1 BRAF Inhibitor Resistant BRAF_V600E BRAF V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation_S Proliferation ERK->Proliferation_S Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E BRAF_V600E_R BRAF V600E MEK_R MEK BRAF_V600E_R->MEK_R ERK_R ERK MEK_R->ERK_R Proliferation_R Proliferation ERK_R->Proliferation_R NRAS_mut NRAS mutation CRAF CRAF NRAS_mut->CRAF CRAF->MEK_R PI3K PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival Vemurafenib_R Vemurafenib Vemurafenib_R->BRAF_V600E_R Pyrrolo_analog Pyrrolo-pyridine Analog Pyrrolo_analog->CRAF Overcomes Resistance Pyrrolo_analog->PI3K WNT_Pathway_CDK8 WNT WNT Frizzled Frizzled WNT->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled destruction_complex Destruction Complex Dishevelled->destruction_complex GSK3b GSK3β GSK3b->destruction_complex APC APC APC->destruction_complex Axin Axin Axin->destruction_complex beta_catenin β-catenin destruction_complex->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Nuclear Translocation Gene_expression Target Gene Expression (Proliferation) TCF_LEF->Gene_expression CDK8 CDK8 CDK8->TCF_LEF Phosphorylation (Activation) Pyrrolo_CDK8i Pyrrolo-pyridine CDK8 Inhibitor Pyrrolo_CDK8i->CDK8 experimental_workflow start Start: Resistant Cancer Cell Line treatment Treat with 1,3-Dihydro-2H-pyrrolo [2,3-b]pyridin-2-one Analog start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay mechanistic_studies Mechanistic Studies treatment->mechanistic_studies ic50 Determine IC50 viability_assay->ic50 end End: Evaluate Efficacy and Mechanism of Action ic50->end western_blot Western Blot (MAPK, PI3K/AKT, WNT) mechanistic_studies->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V) mechanistic_studies->apoptosis western_blot->end cell_cycle->end apoptosis->end

References

Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification processes for 7-Azaoxindole derivatives. The following information is designed to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of 7-Azaoxindole derivatives via column chromatography and recrystallization.

Column Chromatography

Problem: Low Yield or No Compound Eluting from the Column

Possible Cause Suggested Solution
Compound is not stable on silica gel. Test the stability of your compound on a TLC plate spotted with a dissolved sample and left for several hours. If degradation is observed, consider using a less acidic stationary phase like alumina or a deactivated silica gel.[1]
Incorrect solvent system. If your compound is very nonpolar, it may have eluted with the solvent front. Conversely, a very polar compound might not move from the baseline.[1] Re-evaluate your TLC analysis to determine an optimal solvent system that provides a retention factor (Rf) between 0.2 and 0.4.
Poor solubility in the eluent. Your compound may have precipitated on the column. Try a solvent system that ensures good solubility for all components of your mixture.[1] It may be necessary to use a stronger, more polar solvent to elute the compound.
Compound decomposition on the column. If you observe streaking or the appearance of new spots on TLC analysis of the collected fractions, your compound may be decomposing.[1] Consider switching to a different stationary phase or deactivating the silica gel.

Problem: Poor Separation of Compound from Impurities

Possible Cause Suggested Solution
Inappropriate solvent system. A solvent system with too high a polarity can cause all compounds to elute too quickly, resulting in poor separation. Conversely, a system with too low a polarity may not provide enough differentiation. Experiment with solvent systems of varying polarities.
Column overloading. Too much sample loaded onto the column can lead to broad bands and co-elution of closely related impurities. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Improper column packing. An improperly packed column with channels or cracks can lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly and without air bubbles.
Co-eluting impurities. Some impurities may have very similar polarities to your target compound. In such cases, consider alternative purification techniques like preparative HPLC or recrystallization.
Recrystallization

Problem: Compound Does Not Crystallize

Possible Cause Suggested Solution
Solution is not supersaturated. The concentration of your compound in the solvent may be too low. Try to concentrate the solution by carefully evaporating some of the solvent.
Inappropriate solvent choice. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, it will not crystallize. Experiment with different solvents or solvent mixtures.
Presence of impurities. Certain impurities can inhibit crystal formation. Try to purify the crude product by another method, such as a quick filtration through a plug of silica, before recrystallization.
Cooling rate is too fast. Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.

Problem: Oiling Out Instead of Crystallization

Possible Cause Suggested Solution
The boiling point of the solvent is too high. If the boiling point of the solvent is higher than the melting point of your compound, it may melt in the hot solvent and separate as an oil upon cooling. Choose a lower-boiling solvent.
Solution is too concentrated. A highly concentrated solution can sometimes lead to oiling out. Dilute the solution with more solvent and reheat until everything is dissolved before attempting to cool again.
Presence of impurities. Impurities can lower the melting point of the mixture and promote oiling out. Consider a preliminary purification step.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look out for in the synthesis of 7-Azaoxindole derivatives?

A1: While specific impurities will depend on the synthetic route, common side products in the synthesis of the related 7-azaindole core include an amino alcohol and an azaindoline-azaindole derivative.[2] These can arise from side reactions of intermediate aldehydes.[2] Unreacted starting materials and reagents are also common impurities.

Q2: How can I identify impurities in my sample?

A2: NMR spectroscopy is a powerful tool for identifying impurities. You can compare the spectrum of your sample to that of a pure standard, if available. Resources that provide NMR chemical shifts for common laboratory solvents and reagents can be very helpful in identifying contaminant peaks.[3][4][5][6] TLC and LC-MS are also excellent techniques for detecting the presence of multiple components in your sample.

Q3: What is the best way to choose a solvent system for column chromatography?

A3: The best way to choose a solvent system is by using Thin Layer Chromatography (TLC). The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4, with good separation from any impurities.

Q4: My 7-Azaoxindole derivative is very polar and doesn't move on the TLC plate. How can I purify it?

A4: For very polar compounds, you can try using a more polar eluent, such as adding methanol to a dichloromethane or ethyl acetate solvent system.[1] Alternatively, you could use reverse-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar.[1]

Q5: How can I improve the yield of my recrystallization?

A5: To improve the yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve your compound. After cooling and filtering, washing the crystals with a small amount of ice-cold solvent can help remove residual impurities without dissolving a significant amount of your product.

Data Presentation

To aid in the optimization of your purification process, we recommend maintaining a detailed record of your experimental conditions and results. The following table provides a template for this purpose.

Experiment ID Purification Method Stationary Phase / Solvent System Crude Mass (mg) Purified Mass (mg) Yield (%) Purity (by HPLC/NMR) Notes

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Prepare the Column: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand.

  • Pack the Column: Fill the column with the chosen solvent system. Slowly add the silica gel as a slurry in the eluent, ensuring even packing without air bubbles.

  • Load the Sample: Dissolve the crude 7-Azaoxindole derivative in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the compound onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure to begin the flow.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-Azaoxindole derivative.

General Protocol for Recrystallization
  • Dissolve the Crude Product: Place the crude 7-Azaoxindole derivative in a flask. Add a small amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cool the Solution: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Complete Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolate the Crystals: Collect the crystals by vacuum filtration.

  • Wash the Crystals: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the Crystals: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

The following diagrams illustrate a hypothetical workflow for purification and a potential signaling pathway where 7-Azaoxindole derivatives may be active, based on their known roles as kinase inhibitors.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Crude 7-Azaoxindole Derivative Purification_Choice Choice of Purification Start->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Crude Solid Analysis Purity Analysis (TLC, HPLC, NMR) Column_Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure 7-Azaoxindole Derivative Analysis->Pure_Product

Caption: Experimental workflow for the purification of 7-Azaoxindole derivatives.

signaling_pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinase Downstream Kinase (e.g., MEK) Receptor_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor (e.g., ERK) Downstream_Kinase->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Azaoxindole 7-Azaoxindole Derivative Azaoxindole->Downstream_Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a 7-Azaoxindole derivative.

References

Technical Support Center: Addressing Off-Target Effects of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one based inhibitors. The aim is to help identify and mitigate potential off-target effects during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during your research, presented in a question-and-answer format.

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Question: My this compound based inhibitor shows potent activity against my target kinase in biochemical assays, but in cell-based assays, the results are variable or show unexpected phenotypes. What could be the cause?

  • Answer: This discrepancy is a common challenge in drug discovery and can stem from several factors related to off-target effects.[1] Here's a step-by-step guide to troubleshoot this issue:

    • Confirm On-Target Engagement in Cells: It's crucial to verify that your inhibitor is reaching and binding to its intended target within the complex cellular environment.[1]

      • Recommended Action: Perform a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay to confirm target binding in intact cells.[1][2]

    • Assess Broader Kinase Selectivity: The pyrrolo[2,3-b]pyridine scaffold is known to bind to the ATP pocket of kinases, a highly conserved region, which can lead to the inhibition of multiple kinases.[3][4]

      • Recommended Action: Conduct a comprehensive kinase profiling assay, screening your inhibitor against a large panel of kinases (e.g., the MRC National Centre for Protein Kinase Profiling offers panels of ~120 kinases) to identify potential off-target kinases.[5]

    • Investigate Downstream Signaling Pathways: The unexpected phenotype could be due to the inhibitor hitting an off-target kinase in a different signaling pathway or causing paradoxical pathway activation.[6][7]

      • Recommended Action: Use Western blotting to probe the phosphorylation status of key downstream effectors of your intended target pathway, as well as key proteins in other major signaling pathways (e.g., MAPK/ERK, PI3K/Akt, JAK/STAT). A change in phosphorylation of a protein outside the intended pathway is a strong indicator of an off-target effect.

Issue 2: Observed cytotoxicity at concentrations close to the on-target IC50.

  • Question: My inhibitor is showing significant cytotoxicity in cell lines at concentrations where I expect to see specific inhibition of my target. How can I determine if this is an on-target or off-target effect?

  • Answer: Distinguishing between on-target and off-target cytotoxicity is critical. Here’s a troubleshooting workflow:

    • Rescue Experiment: If the cytotoxicity is on-target, it should be rescued by expressing a drug-resistant mutant of the target kinase or by providing a downstream signal that bypasses the need for the target kinase's activity.

      • Recommended Action: In your cell line, introduce a known drug-resistant mutant of your target kinase. If the cells are still sensitive to your inhibitor, the cytotoxicity is likely due to off-target effects.

    • Phenocopy with a Structurally Unrelated Inhibitor: Using a different inhibitor with a distinct chemical scaffold that targets the same kinase can help differentiate on- and off-target effects.

      • Recommended Action: Treat your cells with a well-characterized, selective inhibitor of your target kinase that is not based on the this compound scaffold. If this second inhibitor does not produce the same cytotoxic effect at equivalent on-target inhibition levels, your original inhibitor's cytotoxicity is likely off-target.

    • CRISPR/Cas9 Target Knockout/Knockdown: Genetically removing the intended target can definitively determine if the observed phenotype is on-target.

      • Recommended Action: Use CRISPR/Cas9 to knock out your target kinase. If the knockout cells are resistant to your inhibitor, the cytotoxicity is on-target. If they remain sensitive, it is an off-target effect.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common off-targets for this compound based inhibitors?

    • A1: The off-target profile is specific to the exact chemical structure of the inhibitor. However, due to the nature of the scaffold binding to the ATP pocket, other kinases are the most probable off-targets.[3][5] This scaffold has been used to develop inhibitors for a range of kinases including FLT3, FGFR, and IGF-1R, suggesting that other members of these kinase families could be potential off-targets depending on the specific substitutions on the core structure.[8][9][10] A broad kinase screen is the most effective way to identify specific off-targets for your compound.[11]

  • Q2: How can I quantify the selectivity of my inhibitor?

    • A2: Selectivity can be quantified using several metrics, often derived from kinase profiling data. The most common is the Selectivity Score (S-score) , which is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity. Another approach is to calculate the Gini coefficient , which measures the inequality of inhibitor binding across the kinome. A higher Gini coefficient suggests greater selectivity.

  • Q3: What is the difference between biochemical and cell-based assays for off-target profiling?

    • A3: Biochemical assays use purified enzymes and substrates to measure the direct inhibitory activity of a compound on a kinase.[11] They are excellent for determining potency (e.g., IC50) and identifying a broad range of potential off-targets.[11] Cell-based assays, on the other hand, measure the effect of an inhibitor in a more physiologically relevant context, taking into account factors like cell permeability, metabolism, and the presence of competing ATP.[1][12] It is crucial to use both types of assays for a comprehensive understanding of an inhibitor's selectivity and potential off-target effects.[6]

  • Q4: Can off-target effects be beneficial?

    • A4: Yes, in some cases, off-target effects can be therapeutically beneficial, a concept known as polypharmacology. For example, an inhibitor that hits both a primary target and a kinase involved in a resistance pathway could be more effective than a highly specific inhibitor. However, this must be carefully characterized and understood. Unidentified off-target effects are a significant liability in drug development, often leading to toxicity.[13]

Quantitative Data Summary

Table 1: Example Kinase Selectivity Profile for a Hypothetical this compound Based Inhibitor (Compound X)

Kinase TargetIC50 (nM)% Inhibition at 1 µM
On-Target Kinase A 10 99%
Off-Target Kinase B15085%
Off-Target Kinase C80055%
Off-Target Kinase D>10,000<10%
Off-Target Kinase E>10,000<10%

Table 2: Comparison of On-Target vs. Off-Target Cytotoxicity

Cell LineCompound X IC50 (nM)On-Target Kinase A Knockout + Compound X IC50 (nM)
Cancer Cell Line 150>10,000
Cancer Cell Line 27580

Interpretation: In Cancer Cell Line 1, the cytotoxicity is likely on-target as knocking out the target kinase leads to resistance. In Cancer Cell Line 2, the cytotoxicity is likely due to off-target effects as knocking out the primary target has minimal effect on the inhibitor's potency.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general procedure for assessing the selectivity of an inhibitor against a panel of kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound based inhibitor in 100% DMSO. From this, create a series of dilutions to be used in the assay.

  • Assay Plate Preparation: Use a multi-well plate (e.g., 384-well). Add the kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and ATP to each well. The ATP concentration should ideally be at the Km for each specific kinase.

  • Inhibitor Addition: Add the diluted inhibitor to the appropriate wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays ([³³P]-ATP incorporation) or fluorescence/luminescence-based assays (e.g., ADP-Glo, LanthaScreen).[14]

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each inhibitor concentration. Determine the IC50 value for any significantly inhibited kinases.

Protocol 2: Western Blot for Phospho-Protein Analysis

This protocol is for assessing the effect of an inhibitor on the phosphorylation state of specific proteins within a signaling pathway.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor or DMSO for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that recognizes the total amount of the protein of interest.

Visualizations

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation Validation & Interpretation biochem_assay Initial Biochemical Screen (On-Target Potency) kinase_profiling Broad Kinase Profiling (Selectivity) biochem_assay->kinase_profiling High Potency cell_viability Cell Viability/Cytotoxicity Assay kinase_profiling->cell_viability Identified Off-Targets target_engagement Cellular Target Engagement (CETSA/NanoBRET) cell_viability->target_engagement Unexpected Phenotype phospho_western Phospho-Western Blot (Pathway Analysis) target_engagement->phospho_western rescue_exp Rescue Experiment / Resistant Mutant phospho_western->rescue_exp Ambiguous Results knockout_exp CRISPR Knockout phospho_western->knockout_exp Ambiguous Results interpretation Distinguish On-Target vs. Off-Target Effects rescue_exp->interpretation knockout_exp->interpretation

Caption: Troubleshooting workflow for distinguishing on-target from off-target effects.

signaling_pathway_off_target cluster_intended Intended Pathway cluster_off_target Off-Target Pathway Receptor1 Receptor A KinaseA On-Target Kinase A Receptor1->KinaseA SubstrateA Substrate A KinaseA->SubstrateA ResponseA Cellular Response A SubstrateA->ResponseA Receptor2 Receptor B KinaseB Off-Target Kinase B Receptor2->KinaseB SubstrateB Substrate B KinaseB->SubstrateB ResponseB Unexpected Phenotype SubstrateB->ResponseB Inhibitor Pyrrolo[2,3-b]pyridin-2-one Inhibitor Inhibitor->KinaseA Inhibition Inhibitor->KinaseB Off-Target Inhibition

Caption: Diagram illustrating direct on-target and off-target inhibition of signaling pathways.

References

optimization of reaction conditions for 7-Azaoxindole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-azaoxindoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 7-azaoxindole core?

A1: Several successful strategies for the synthesis of the 7-azaoxindole core have been reported. The choice of method often depends on the available starting materials and desired substitution patterns. Key methods include:

  • Chichibabin-like Cyclization: This method can be used to construct the pyrrole ring onto a pyridine precursor. For example, the reaction of 2-fluoro-3-picoline with benzonitrile in the presence of a strong base like lithium diisopropylamide (LDA) can lead to the formation of the 7-azaindole scaffold.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura, Sonogashira, and Heck reactions are powerful tools for constructing the 7-azaoxindole ring system, often involving an intramolecular cyclization step.[2][3]

  • Iron-Catalyzed Cyclization: An efficient method for the synthesis of 7-azaindoles involves the iron-catalyzed cyclization of starting materials like o-haloaromatic amines and terminal alkynes, often facilitated by microwave irradiation.[4]

  • Domino Reactions: One-pot domino reactions can be employed, for instance, by reacting 2-fluoro-3-methylpyridine with arylaldehydes. The choice of base in these reactions can be critical for chemoselectivity.[5]

  • Aza-Friedel-Crafts Reaction: This reaction can be used to introduce substituents onto the 7-azaindole core.[6]

Q2: I am observing the formation of a 7-azaindoline byproduct instead of the desired 7-azaoxindole. What could be the issue?

A2: The formation of the reduced 7-azaindoline instead of the 7-azaoxindole can be highly dependent on the choice of base and reaction conditions. In a domino reaction between 2-fluoro-3-methylpyridine and an arylaldehyde, the selection of the alkali-amide base is crucial. Using LiN(SiMe3)2 has been shown to selectively produce the 7-azaindoline, while KN(SiMe3)2 favors the formation of the 7-azaindole.[5] Therefore, to avoid the 7-azaindoline byproduct, consider switching to a potassium-based amide.

Q3: My cyclization reaction to form the 7-azaoxindole is not proceeding or giving very low yields. What are some general troubleshooting steps?

A3: Low yields in cyclization can be attributed to several factors. Here are some general troubleshooting steps:

  • Re-evaluate your catalyst and ligands: For palladium-catalyzed reactions, ensure the catalyst is active and the ligand is appropriate for the specific transformation.

  • Optimize the base: The choice and stoichiometry of the base are often critical. For instance, in a cycloisomerization to form 5-nitro-7-azaindole, optimizing the molar equivalents of morpholine and water was key to improving the yield.[7]

  • Adjust the reaction temperature: Many cyclization reactions are sensitive to temperature. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessively high temperatures can lead to decomposition. Microwave irradiation has been shown to be effective in some cases, providing rapid and uniform heating.[4]

  • Check the solvent: Ensure the solvent is anhydrous and appropriate for the reaction type. Solvent polarity can significantly influence reaction rates and outcomes.

  • Purity of starting materials: Impurities in the starting materials can inhibit the catalyst or lead to side reactions. Re-purification of the starting materials may be necessary.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of 7-Azaoxindole Inefficient cyclization.Optimize reaction conditions such as temperature, solvent, and catalyst/base concentration. Consider using microwave irradiation to improve reaction kinetics.[4] For specific cycloisomerization reactions, carefully optimize the molar equivalents of the base and any additives.[7]
Side product formation.Analyze byproducts to understand competing reaction pathways. Adjusting the base or reaction temperature can sometimes suppress side reactions. For instance, the choice between LiN(SiMe3)2 and KN(SiMe3)2 can dictate the product selectivity between 7-azaindoline and 7-azaindole.[5]
Formation of Dimerized Byproducts In certain Chichibabin-type syntheses, dimerization of lithiated intermediates can occur.The mechanism can involve a rate-limiting metalation followed by rapid dimerization.[1] Modifying the reaction temperature and the rate of addition of reagents may help to minimize this.
Failure of Suzuki Coupling for Functionalization Inactive catalyst or inappropriate reaction conditions.Ensure the palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2) is of good quality. Use an appropriate base (e.g., K2CO3) and solvent system (e.g., dioxane:water).[8] Microwave heating can sometimes facilitate difficult couplings.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction has stalled, consider increasing the temperature or extending the reaction time. For microwave-assisted syntheses, optimizing the irradiation time and temperature is crucial.[4]

Experimental Protocols

Protocol 1: Iron-Catalyzed Synthesis of 7-Azaindoles under Microwave Irradiation

This protocol is based on the method described by Le et al. for the synthesis of 7-azaindoles from o-haloaromatic amines and terminal alkynes.[4]

Materials:

  • Substituted 3-iodo-pyridin-2-ylamine

  • Terminal alkyne

  • Iron(III) acetylacetonate (Fe(acac)3) as catalyst

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine the substituted 3-iodo-pyridin-2-ylamine, the terminal alkyne, and the iron(III) acetylacetonate catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 60 minutes.

  • After cooling, the reaction mixture is purified by column chromatography to yield the desired 7-azaindole.

Protocol 2: Selective Synthesis of 7-Azaindole using KN(SiMe3)2

This protocol is adapted from a study on the selective synthesis of 7-azaindoles versus 7-azaindolines.[5]

Materials:

  • 2-Fluoro-3-picoline

  • Benzaldehyde

  • Potassium bis(trimethylsilyl)amide (KN(SiMe3)2)

  • Diisopropyl ether (iPr2O)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 2-fluoro-3-picoline (1 equivalent) and benzaldehyde (1 equivalent) in diisopropyl ether.

  • Add potassium bis(trimethylsilyl)amide (3 equivalents) to the solution.

  • Heat the reaction mixture at 110 °C for 12 hours.

  • After the reaction is complete, cool the mixture and quench the reaction.

  • The product is then extracted and purified, for which the assay yield can be determined by 1H NMR spectroscopy against an internal standard.[5]

Data Summary Tables

Table 1: Optimization of Cycloisomerization for 5-Nitro-7-azaindole Synthesis [7]

EntryMolar Equivalents of MorpholineMolar Equivalents of WaterYield (%)
12273
24278
36282
48285
510184
610288
712288

Table 2: Effect of Base on the Synthesis of 7-Azaindole vs. 7-Azaindoline [5]

EntryBaseProductAssay Yield (%)
1KN(SiMe3)27-Azaindole56
2NaN(SiMe3)2No Reaction-
3LiN(SiMe3)27-Azaindoline56 (isolated)

Visualized Workflows

experimental_workflow_iron_catalyzed cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Purification start Combine Reactants: - 3-iodo-pyridin-2-ylamine - Terminal Alkyne - Fe(acac)3 irradiate Heat at 130°C for 60 min start->irradiate Seal Vial purify Column Chromatography irradiate->purify Cooling end Isolated 7-Azaoxindole purify->end

Caption: Workflow for Iron-Catalyzed 7-Azaoxindole Synthesis.

logical_relationship_base_selectivity cluster_conditions Base Selection start Starting Materials: 2-Fluoro-3-picoline + Benzaldehyde base_K KN(SiMe3)2 start->base_K base_Li LiN(SiMe3)2 start->base_Li product_indole 7-Azaoxindole base_K->product_indole Favored Product product_indoline 7-Azaindoline base_Li->product_indoline Favored Product

Caption: Base-Dependent Selectivity in 7-Azaoxindole Synthesis.

References

Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable pyrrolo[2,3-b]pyridine compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Aqueous Solubility of the Pyrrolo[2,3-b]pyridine Compound

  • Question: My pyrrolo[2,3-b]pyridine derivative has very low water solubility, leading to poor dissolution and absorption. What strategies can I employ to improve this?

  • Answer: Low aqueous solubility is a common challenge with heterocyclic compounds like pyrrolo[2,3-b]pyridines. Here are several strategies to consider, ranging from chemical modification to formulation approaches:

    • Structural Modification:

      • Introduce Polar Moieties: Consider adding polar functional groups to the scaffold. For instance, incorporating a morpholine moiety has been shown to increase water solubility by several orders of magnitude.[1] However, be mindful that such modifications can sometimes negatively impact cell permeability and biological activity.[1]

    • Formulation Strategies:

      • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution. Techniques like micronization and nanosuspension are effective. Nanonization can be particularly useful for Biopharmaceutics Classification System (BCS) Class II and IV compounds.

      • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.

      • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization in the gastrointestinal tract.

      • Polymer-Based Formulations: Loading the compound into a polymer matrix, such as a cholesteryl-poly(allylamine) polymer, can enhance solubility and potency.[1]

Issue 2: Compound Precipitates in a Formulation or Upon Dilution

  • Question: My compound is soluble in the initial formulation but precipitates upon storage or when diluted in aqueous media. How can I prevent this?

  • Answer: Precipitation indicates that the formulation is unable to maintain the supersaturated state of the drug. Here are some troubleshooting steps:

    • For Amorphous Solid Dispersions (ASDs):

      • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization. Ensure the selected polymer has good miscibility with your compound. Hydrophilic polymers like PVP or HPMC are commonly used.

      • Drug Loading: High drug loading can increase the tendency for crystallization. Try reducing the drug-to-polymer ratio.

    • For Lipid-Based Formulations:

      • Optimize Excipient Ratios: The ratio of oil, surfactant, and cosolvent is crucial. Higher proportions of lipid (>60%) and lower proportions of surfactant (<30%) and cosolvent (<10%) can lead to more robust drug solubilization after dilution.

      • Component Selection: Ensure your compound has adequate solubility in all components of the lipid-based system.

Issue 3: High First-Pass Metabolism Reduces Bioavailability

  • Question: My pyrrolo[2,3-b]pyridine compound is well-absorbed but shows low oral bioavailability due to extensive first-pass metabolism. What can I do?

  • Answer: High first-pass metabolism is a significant barrier to achieving adequate systemic exposure. Consider the following approaches:

    • Structural Modification:

      • Metabolic Blocking: Identify the metabolic "soft spots" on your molecule and modify them to block enzymatic degradation. This can involve introducing groups that sterically hinder the metabolic site or replacing a metabolically labile group with a more stable one.

    • Prodrug Strategy:

      • Masking Metabolic Sites: A prodrug approach can temporarily mask the part of the molecule susceptible to first-pass metabolism. The prodrug is then cleaved in the systemic circulation to release the active parent drug. Phosphate or amino acid promoieties are common choices to improve solubility and potentially alter metabolic pathways.

    • Formulation Approaches:

      • Lymphatic Targeting: For highly lipophilic drugs, lipid-based formulations can promote lymphatic transport, which bypasses the portal circulation and thus reduces first-pass hepatic metabolism.

Issue 4: Poor Intestinal Permeability (BCS Class III or IV)

  • Question: My compound has good solubility but poor permeability, classifying it as BCS Class III (or Class IV if solubility is also low). How can I improve its transport across the intestinal epithelium?

  • Answer: For compounds with low permeability, strategies should focus on enhancing their ability to cross the intestinal barrier:

    • Prodrugs Targeting Transporters: Design a prodrug that is a substrate for an uptake transporter in the gut, such as peptide transporters (PEPT1) or monocarboxylate transporters (MCT1).[2] This can significantly increase the intestinal absorption of the parent drug.

    • Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium. However, this approach requires careful consideration of potential toxicity.

    • Nanotechnology: Encapsulating the drug in nanoparticles can sometimes improve its uptake by intestinal cells.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the key physicochemical properties of pyrrolo[2,3-b]pyridine compounds that influence their oral bioavailability?

  • A1: Like other small molecules, the oral bioavailability of pyrrolo[2,3-b]pyridines is governed by a balance of solubility and permeability. Key properties include aqueous solubility, lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and pKa. Often, these compounds are poorly soluble in water, which is a primary hurdle to overcome.

  • Q2: What is a good starting point for formulating a new, poorly soluble pyrrolo[2,3-b]pyridine derivative?

  • A2: A good starting point is to characterize the compound's physicochemical properties to understand the primary barrier to absorption (e.g., solubility- or permeability-limited). Based on this, you can select an appropriate formulation strategy. For a solubility-limited compound, an amorphous solid dispersion or a lipid-based formulation is often a good initial approach.

Formulation-Specific Questions

  • Q3: How do I choose the right polymer for an amorphous solid dispersion (ASD) of my pyrrolo[2,3-b]pyridine compound?

  • A3: The ideal polymer should be miscible with your drug, have a high glass transition temperature (Tg) to prevent molecular mobility and subsequent crystallization, and be soluble in the gastrointestinal fluid to facilitate drug release. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®. Screening a small number of polymers for miscibility and stability is a recommended first step.

  • Q4: What are the critical parameters to consider when developing a lipid-based formulation?

  • A4: Key parameters include the solubility of the drug in the lipid, surfactant, and cosolvent components; the self-emulsification efficiency; and the stability of the resulting emulsion upon dilution in aqueous media. The choice of excipients should be guided by the required Hydrophile-Lipophile Balance (HLB) to ensure proper emulsification.

Preclinical Testing Questions

  • Q5: What animal model is typically used for in vivo oral bioavailability studies of these compounds?

  • A5: Mice are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. Sprague-Dawley rats are also frequently used.

  • Q6: How can a prodrug strategy mitigate pH-dependent absorption issues for a weakly basic pyrrolo[2,3-b]pyridine?

  • A6: A weakly basic compound may have good solubility in the low pH of the stomach but precipitate in the higher pH of the intestine. A prodrug can be designed to have improved solubility at intestinal pH. For example, a phosphate ester prodrug can increase solubility at higher pH values, ensuring the drug remains in solution for absorption.[3][4]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and physicochemical data for select pyrrolo[2,3-b]pyridine and related compounds, illustrating the impact of different enhancement strategies.

Table 1: Pharmacokinetic Parameters of Pyrrolo[2,3-b]pyridine Derivatives

Compound IDStrategy EmployedOral Bioavailability (%)Cmax (µM)AUC (h·µM)Animal ModelReference
Compound 2 None (Baseline)150.362.9Mouse[3]
Compound 40 Structural ModificationExcellent (not specified)-25-fold > Cmpd 2Mouse[3]
Compound 25a Structural Modification147.6--Mouse[4]
CDK8 Inhibitor Structural Modification39.8---
Derivative 8a Structural Modification95--Rat
Derivative 8a Structural Modification29--Cynomolgus Monkey

Table 2: Impact of Formulation and Structural Changes on Solubility and Potency

Compound TypeModification/FormulationWater SolubilityIC50Fold Change in PotencyReference
1-thieno[2,3-b]pyridine Baseline1.2 µg/mL--[1]
3-pyrrolo[2,3-b]pyridine Morpholine substitution1.3 mg/mLMarginally active-[1]
thieno[2,3-b]pyridine derivative 2 Free drug-2.5 µg/mL (6.48 µM)-[1]
thieno[2,3-b]pyridine derivative 2 Polymer formulation-0.5 µg/mL (1.30 µM)5x[1]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

  • Solution Preparation:

    • Select a suitable solvent system in which both the pyrrolo[2,3-b]pyridine compound and the chosen polymer (e.g., HPMC, PVP) are fully soluble.

    • Dissolve the drug and polymer in the solvent at the desired ratio (e.g., 25:75 drug:polymer). Ensure complete dissolution.

  • Spray Drying:

    • Set up the spray dryer with the appropriate nozzle.

    • Optimize the spray drying parameters, including inlet temperature, spray rate, and gas flow rate, to ensure efficient solvent evaporation without causing thermal degradation of the compound.

    • Atomize the solution into the drying chamber. The solvent rapidly evaporates, forming solid particles of the drug dispersed in the polymer matrix.

  • Secondary Drying:

    • Collect the resulting powder.

    • Subject the powder to secondary drying under vacuum at a moderate temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • Characterization:

    • Confirm the amorphous nature of the drug in the ASD using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Assess the dissolution performance of the ASD compared to the crystalline drug.

Protocol 2: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

  • Excipient Screening:

    • Determine the solubility of the pyrrolo[2,3-b]pyridine compound in a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and cosolvents (e.g., Transcutol®, PEG 400).

  • Formulation Development:

    • Based on the solubility data, select a combination of an oil, a surfactant, and a cosolvent.

    • Prepare a series of formulations with varying ratios of the selected excipients.

    • Add the drug to the excipient mixture and vortex or gently heat until a clear, homogenous solution is formed.

  • Self-Emulsification Assessment:

    • Add a small amount of the formulation (e.g., 1 mL) to a larger volume of aqueous media (e.g., 250 mL of water or simulated gastric fluid) with gentle agitation.

    • Visually observe the self-emulsification process. A good SEDDS will form a fine, transparent, or slightly bluish-white emulsion rapidly.

    • Measure the droplet size of the resulting emulsion using a particle size analyzer.

  • Optimization:

    • Refine the ratios of the excipients to achieve the desired self-emulsification properties and droplet size (typically <200 nm for a self-microemulsifying system).

Protocol 3: In Vivo Oral Bioavailability Study in Mice

  • Animal Acclimatization:

    • House the mice (e.g., C57BL/6J females, 17-25 g) in a controlled environment for at least one week before the experiment.

  • Dose Preparation:

    • For intravenous (IV) administration, dissolve the compound in a suitable vehicle (e.g., a solution of ethanol, propylene glycol, PEG, and PBS).

    • For oral (PO) administration, formulate the compound as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose) or use one of the enhanced formulations from Protocol 1 or 2.

  • Dosing:

    • Fast the mice overnight (with access to water) before dosing.

    • Administer the IV dose (e.g., 1-5 mg/kg) via the tail vein.

    • Administer the PO dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via saphenous vein or cardiac puncture at termination) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both IV and PO routes using appropriate software.

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Signaling and Experimental Workflow Diagrams

Bioavailability_Enhancement_Strategies cluster_problem Problem cluster_causes Primary Causes cluster_solutions Enhancement Strategies Poor Oral Bioavailability Poor Oral Bioavailability Low Solubility Low Solubility Poor Oral Bioavailability->Low Solubility Low Permeability Low Permeability Poor Oral Bioavailability->Low Permeability High First-Pass Metabolism High First-Pass Metabolism Poor Oral Bioavailability->High First-Pass Metabolism Structural Modification Structural Modification Low Solubility->Structural Modification Address with Formulation Strategies Formulation Strategies Low Solubility->Formulation Strategies Address with Low Permeability->Structural Modification Address with Prodrug Approach Prodrug Approach Low Permeability->Prodrug Approach Address with High First-Pass Metabolism->Structural Modification Address with High First-Pass Metabolism->Formulation Strategies Address with High First-Pass Metabolism->Prodrug Approach Address with

Caption: Logical relationships between bioavailability problems and enhancement strategies.

Experimental_Workflow A Identify Pyrrolo[2,3-b]pyridine Lead Compound B Physicochemical Characterization (Solubility, Permeability, logP) A->B C Identify Bioavailability Challenge(s) (e.g., BCS Class II/IV) B->C D Select Enhancement Strategy (ASD, LBDDS, Prodrug, etc.) C->D E Formulation Development & Optimization D->E F In Vitro Dissolution & Permeability Testing E->F G In Vivo Pharmacokinetic Study in Mice (PO & IV) F->G H Calculate Oral Bioavailability (F%) G->H I Lead Optimization / Further Development H->I

Caption: General experimental workflow for enhancing oral bioavailability.

DCN1_UBE2M_Pathway cluster_neddylation Neddylation Cascade NEDD8 NEDD8 E1 NAE1/UBA3 (E1 Activating Enzyme) NEDD8->E1 ATP UBE2M UBE2M (E2 Conjugating Enzyme) E1->UBE2M NEDD8 Transfer DCN1 DCN1 (E3 Co-Ligase) UBE2M->DCN1 Interaction Cullin Cullin (e.g., CUL3) DCN1->Cullin Promotes Neddylation Substrate CRL Substrate Cullin->Substrate Binds Substrate Ub_Proteasome Ubiquitination & Proteasomal Degradation Substrate->Ub_Proteasome Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor (e.g., Cmpd 40) Inhibitor->UBE2M Blocks Interaction

Caption: The DCN1-UBE2M neddylation pathway and point of inhibition.

References

Technical Support Center: Mitigating Cytotoxicity of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and its derivatives in normal cells.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal cell line with this compound, even at low concentrations. What are the potential reasons?

A1: Cytotoxicity in normal cells can stem from several factors:

  • Off-target effects: The compound may be interacting with unintended cellular targets that are essential for normal cell survival and proliferation. The this compound scaffold is a known kinase inhibitor framework, and off-target kinase inhibition can lead to toxicity.

  • On-target toxicity in normal cells: The intended target of your compound (if known) might also play a crucial role in the physiology of the normal cells being used.

  • Compound aggregation: At certain concentrations, small molecules can form aggregates that are nonspecifically toxic to cells.

  • Metabolism into toxic byproducts: The normal cell line you are using might metabolize the parent compound into a more toxic derivative.

  • General cellular stress: The compound might be inducing general stress responses, such as oxidative stress or endoplasmic reticulum (ER) stress, leading to apoptosis or necrosis.

Q2: How can we reduce the observed cytotoxicity without compromising the on-target activity of our this compound derivative?

A2: Several strategies can be employed:

  • Structural Modification: Medicinal chemistry efforts can be directed towards modifying the scaffold to improve selectivity for the intended target. Structure-activity relationship (SAR) studies can help identify moieties contributing to off-target toxicity.

  • Dose Optimization: Carefully titrate the compound to find a therapeutic window where on-target effects are observed with minimal cytotoxicity to normal cells.

  • Co-treatment with a cytoprotective agent: Depending on the mechanism of toxicity, co-administration of antioxidants (if oxidative stress is implicated) or other specific inhibitors might be beneficial. However, this can complicate the interpretation of your results.

  • Advanced Formulation: Encapsulating the compound in nanocarriers like liposomes or polymeric nanoparticles can alter its biodistribution and cellular uptake, potentially reducing toxicity to normal tissues.

  • Use of Efflux Pump Inhibitors: If the compound is a substrate for efflux pumps that are more active in your target cancer cells than in normal cells, using an efflux pump inhibitor in the cancer cells could allow for a lower effective dose of your compound, thereby sparing normal cells.

Q3: Are there specific types of normal cells that are more or less sensitive to this compound and its derivatives?

A3: Sensitivity can vary significantly between cell types. For example, rapidly dividing cells may be more susceptible to compounds that interfere with the cell cycle. Cells with high metabolic activity might be more prone to toxicity if the compound affects mitochondrial function. It is recommended to test your compound on a panel of normal cell lines relevant to the intended therapeutic application (e.g., hepatocytes for liver toxicity, renal proximal tubule cells for kidney toxicity).

Q4: What initial steps should we take to troubleshoot unexpected cytotoxicity?

A4: We recommend the following initial steps:

  • Confirm Compound Identity and Purity: Ensure the compound is what you think it is and is free from toxic impurities.

  • Solubility Check: Poor solubility can lead to compound precipitation or aggregation, causing non-specific toxicity. Confirm that the compound is fully dissolved at the tested concentrations.

  • Perform a Dose-Response Curve: This is crucial to determine the IC50 (half-maximal inhibitory concentration) and to identify the concentration range where toxicity becomes apparent.

  • Include Positive and Negative Controls: Use a well-characterized cytotoxic agent as a positive control and the vehicle (e.g., DMSO) as a negative control.

  • Visual Inspection of Cells: Use microscopy to observe cell morphology. Signs of stress, such as rounding, detachment, or membrane blebbing, can provide clues about the nature of the cytotoxicity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High cytotoxicity in all cell lines, including normal cells, at low micromolar concentrations. - Compound is a potent, non-selective cytotoxic agent.- Presence of a highly toxic impurity.- Compound aggregation at the tested concentrations.- Perform counter-screens against unrelated targets to assess selectivity.- Verify compound purity via LC-MS or NMR.- Test for aggregation using dynamic light scattering (DLS) or a detergent-based assay.
Variability in cytotoxicity results between experiments. - Inconsistent cell seeding density.- Variation in compound concentration due to pipetting errors or degradation.- Fluctuation in incubator conditions (CO2, temperature, humidity).- Standardize cell seeding protocols.- Prepare fresh stock solutions of the compound for each experiment.- Regularly calibrate and monitor incubator conditions.
Cytotoxicity is observed in normal cells but not in the target cancer cell line. - The normal cells may have a higher expression of the off-target.- The normal cells may lack an efflux pump that is present in the cancer cells.- The cancer cells may have a mutation that confers resistance.- Perform target expression analysis (e.g., Western blot, qPCR) in both cell lines.- Investigate the expression and activity of ABC transporters (e.g., P-gp, MRP1).- Sequence the target protein in the cancer cell line to check for resistance mutations.
Compound appears to be more toxic after prolonged incubation (e.g., 72h vs. 24h). - The compound may have a slow-acting cytotoxic mechanism.- The compound or its metabolites may accumulate in the cells over time.- Perform time-course cytotoxicity assays.- Investigate the cellular uptake and metabolism of the compound.

Experimental Protocols

Protocol 1: Standard MTT Assay for Cytotoxicity Assessment

This protocol is for determining the concentration at which this compound reduces the viability of a cell population by 50% (IC50).

Materials:

  • Normal human cell line (e.g., hTERT-RPE1, MCF-10A)

  • Complete cell culture medium

  • This compound (and/or derivatives)

  • Vehicle (e.g., sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of the compound in complete medium. Also, prepare a vehicle control.

  • Cell Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression.

Protocol 2: Efflux Pump Inhibition Assay

This protocol helps determine if this compound is a substrate of a major efflux pump like P-glycoprotein (P-gp).

Materials:

  • Cell line with known P-gp expression (e.g., NIH-3T3/MDR) and its parental line (NIH-3T3)

  • P-gp inhibitor (e.g., Verapamil or Cyclosporin A)

  • Fluorescent P-gp substrate (e.g., Rhodamine 123)

  • This compound

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture the P-gp expressing and parental cell lines to 70-80% confluency.

  • Treatment Groups: Prepare cell suspensions for the following treatment groups:

    • Vehicle control

    • Rhodamine 123 only

    • Rhodamine 123 + P-gp inhibitor

    • Rhodamine 123 + this compound

  • Incubation: Incubate the cells with the respective treatments for 60-90 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular compounds.

  • Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 in each sample using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity between the groups. A significant increase in Rhodamine 123 accumulation in the presence of this compound (similar to the P-gp inhibitor control) suggests that the compound inhibits P-gp, and is likely a substrate.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, cytotoxicity data for this compound (Parent Compound) and two of its derivatives. This data is for illustrative purposes to guide experimental interpretation.

Table 1: Comparative IC50 Values (µM) after 48h Treatment

CompoundTarget Cancer Cell Line (e.g., A549)Normal Human Lung Fibroblasts (e.g., IMR-90)Normal Human Hepatocytes (e.g., HepG2)Selectivity Index (SI) vs. IMR-90
Parent Compound 5.28.512.31.6
Derivative A (Improved Selectivity) 2.125.835.112.3
Derivative B (Higher Potency, Lower Selectivity) 0.82.54.73.1

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

Table 2: Effect of P-gp Inhibitor on Compound Potency

CompoundIC50 in P-gp+ cells (µM)IC50 in P-gp+ cells with Verapamil (µM)Fold-change in Potency
Parent Compound 15.65.82.7
Derivative A 8.27.91.0
Derivative B 22.16.53.4

A significant fold-change suggests the compound is a P-gp substrate.

Mandatory Visualization

Below are diagrams created using the DOT language to visualize experimental workflows and signaling pathways.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Troubleshooting & Mechanistic Studies cluster_phase3 Phase 3: Mitigation Strategies start Start: Compound Synthesized purity Confirm Purity & Identity start->purity solubility Assess Solubility purity->solubility primary_screen Primary Cytotoxicity Screen (Cancer & Normal Cell Lines) solubility->primary_screen formulation Nanocarrier Formulation solubility->formulation dose_response Detailed Dose-Response (IC50 Determination) primary_screen->dose_response High Cytotoxicity Observed efflux Efflux Pump Substrate Assay primary_screen->efflux morphology Microscopic Analysis of Cell Morphology dose_response->morphology apoptosis Apoptosis vs. Necrosis Assay dose_response->apoptosis off_target Off-Target Profiling dose_response->off_target sar SAR Studies for Improved Selectivity off_target->sar final Optimized Lead Compound sar->final formulation->final

Caption: Workflow for troubleshooting and mitigating cytotoxicity.

signaling_pathway cluster_cell Normal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 1,3-Dihydro-2H-pyrrolo [2,3-b]pyridin-2-one intended_target Intended Target Kinase (e.g., Kinase X) compound->intended_target Inhibition (Desired) off_target Off-Target Kinase (e.g., Kinase Y) compound->off_target Inhibition (Undesired) receptor Growth Factor Receptor (e.g., EGFR) receptor->intended_target receptor->off_target downstream Downstream Signaling (e.g., MAPK pathway) intended_target->downstream off_target->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Validation & Comparative

Validation of the 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Scaffold as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaoxindole, represents a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural similarity to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, making it a promising starting point for the design of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[2] While specific inhibitory data for the unsubstituted parent compound is not extensively available in public databases, numerous derivatives have been synthesized and validated as potent inhibitors of a wide array of protein kinases. This guide provides a comparative analysis of the performance of key derivatives of the this compound scaffold against established kinase inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of Pyrrolo[2,3-b]pyridin-2-one Derivatives and Established Kinase Inhibitors

The following tables summarize the inhibitory activity (IC50 values) of various derivatives of the this compound scaffold against several important kinase targets. For comparison, the IC50 values of well-established, FDA-approved kinase inhibitors are also provided.

Kinase TargetPyrrolo[2,3-b]pyridin-2-one DerivativeIC50 (nM)Reference
GSK-3β S010.35[3]
TNIK A potent 1H-pyrrolo[2,3-b]pyridine derivative<1[4]
Met Kinase Conformationally constrained 2-pyridone analogue1.8[5]
JAK3 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative 14cModerate (specific value not provided)[6]
Kinase TargetEstablished Kinase InhibitorIC50 (nM)Reference
v-Abl Imatinib600[]
c-Kit Imatinib100[]
PDGFR Imatinib100[]
VEGFR1 Axitinib0.1[]
VEGFR2 Axitinib0.2[]
VEGFR3 Axitinib0.1-0.3[]
PDGFRβ Axitinib1.6[]
c-Kit Axitinib1.7[]
VEGFR1 Pazopanib10[]
VEGFR2 Pazopanib30[]
VEGFR3 Pazopanib47[]
PDGFR Pazopanib84[]
FGFR Pazopanib74[]
c-Kit Pazopanib140[]
c-Fms/CSF1R Pazopanib146[]
VEGFR1 Regorafenib13[]
VEGFR2 Regorafenib4.2[]
VEGFR3 Regorafenib46[]
PDGFR-β Regorafenib22[]
Kit (c-Kit) Regorafenib7[]
RET (c-RET) Regorafenib1.5[]
Raf-1 Regorafenib2.5[]

Experimental Protocols

The validation of a compound as a kinase inhibitor typically involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant Kinase (e.g., GSK-3β, TNIK)

  • Kinase Substrate (specific to the kinase)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound derivative or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the kinase-substrate solution to each well of the plate.

    • Add 2.5 µL of the test compound dilution to the wells.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay (Western Blot)

This method assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream target within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., SH-SY5Y for GSK-3β)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (against the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein.

Visualizations

Signaling Pathway of a Generic Kinase Inhibitor

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Kinase_Inhibitor 1,3-Dihydro-2H-pyrrolo [2,3-b]pyridin-2-one (Derivative) Kinase_Inhibitor->Signaling_Cascade Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Generic signaling pathway illustrating kinase inhibitor action.

Experimental Workflow for Kinase Inhibitor Validation

G Start Start: Compound Synthesis In_Vitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->In_Vitro_Assay Determine_IC50 Determine IC50 In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (Western Blot) Determine_IC50->Cell_Based_Assay Potent Inhibitor Assess_Cellular_Activity Assess Cellular Activity Cell_Based_Assay->Assess_Cellular_Activity Lead_Optimization Lead Optimization Assess_Cellular_Activity->Lead_Optimization Active in Cells End End: Validated Inhibitor Assess_Cellular_Activity->End Validated Lead_Optimization->Start Iterative Improvement

Caption: Workflow for validating a kinase inhibitor.

References

A Comparative Analysis of 7-Azaindole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an attractive starting point for medicinal chemistry campaigns.[1] This guide provides a comparative analysis of various 7-azaindole-based kinase inhibitors, presenting their performance against a panel of kinases alongside other established inhibitors. The information is supported by experimental data and detailed methodologies for key assays.

Quantitative Comparison of Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 7-azaindole derivatives and other notable kinase inhibitors against various kinases. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Compound/InhibitorTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
7-Azaindole Derivatives Other Kinase Inhibitors
7-azaindole derivative 164 CDK17
CDK23
7-azaindole analogue 178d VEGFR237
GSK3βInactive
6-azaindole derivative 178c VEGFR248
GSK3β9
FLT-318
C-3 aryl-7-azaindole derivative 94 JAK2260
7-azaindole derivative 97 JAK21
JAK35
N-nitrobenzenesulfonyl-4-azaindole 62 c-Met70
N-nitrobenzenesulfonyl-4-azaindole 63 c-Met20
Pexidartinib (7-azaindole based)CSF1R13[2]
PLX647 (7-azaindole based)CSF1R28[2]
7-azaindole isoindolinone 12 PI3Kγ3.4[3]
7-azaindole derivative 8l Haspin14[4]
7-azaindole derivative 8g CDK9/CyclinTDual Inhibitor
Haspin
7-azaindole derivative 8h CDK9/CyclinTDual Inhibitor
Haspin
MR-2088 (7-azaindole based)ULK1/2< 25[5]
Vemurafenib (7-azaindole based)BRAF (V600E)31[2]
PLX4720 (7-azaindole based)BRAF (V600E)13[2]
Decernotinib (7-azaindole based)JAK familyPhase 2 Clinical Trials[6]
7-azaindole 3c CSF1R(See reference for curve)[7]Pyrrolopyrimidine 1 CSF1R(See reference for curve)[7]
Thienopyrimidine 2 CSF1R(See reference for curve)[7]

Experimental Protocols

Accurate and reproducible assessment of kinase inhibition is critical for the development of novel therapeutics. Below are detailed methodologies for two common and robust kinase assay formats.

Radiometric Kinase Assay

This traditional and direct method measures the transfer of a radiolabeled phosphate from ATP to a substrate.

1. Reaction Setup:

  • Prepare a reaction mixture containing the kinase of interest, a suitable peptide or protein substrate, and the test inhibitor at various concentrations in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[8]

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.[9]

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.[10]

2. Reaction Termination and Separation:

  • Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper (e.g., P81).[10]

  • The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. For phosphocellulose paper, this is achieved by washing the paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound ATP.

3. Detection and Data Analysis:

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.[10]

  • The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control reaction without inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This homogeneous assay format is highly amenable to high-throughput screening and offers a non-radioactive alternative. The LanthaScreen® TR-FRET assay is a common example.

1. Reaction Setup:

  • In a microplate, combine the kinase, a fluorescein-labeled substrate, and the test inhibitor at various concentrations in a kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified period (e.g., 60-90 minutes).[11]

2. Detection:

  • Stop the reaction by adding a development solution containing EDTA (to chelate Mg²⁺ and stop kinase activity) and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[12]

  • Incubate the plate at room temperature for a further 30-60 minutes to allow for antibody binding.

3. Data Acquisition and Analysis:

  • Read the plate using a TR-FRET-compatible microplate reader, which excites the terbium donor and measures the emission from both the terbium donor and the fluorescein acceptor.

  • The TR-FRET signal is expressed as the ratio of the acceptor fluorescence to the donor fluorescence. An increase in this ratio corresponds to an increase in substrate phosphorylation.

  • IC50 values are calculated by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Kinase Signaling and Experimental Workflows

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer, making it a key target for inhibitor development. Several 7-azaindole derivatives have been developed as potent PI3K inhibitors.[3][13]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Azaindole_Inhibitor 7-Azaindole PI3K Inhibitor Azaindole_Inhibitor->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole-based PI3K inhibitors.

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and characterization of kinase inhibitors, from initial screening to lead optimization.

Kinase_Inhibitor_Workflow cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Optimization Phase HTS High-Throughput Screening (e.g., TR-FRET, Luminescence) Hit_ID Hit Identification HTS->Hit_ID Potency IC50 Determination (Radiometric, TR-FRET) Hit_ID->Potency Selectivity Kinase Panel Screening Potency->Selectivity MoA Mechanism of Action (e.g., ATP Competition) Selectivity->MoA SAR Structure-Activity Relationship (SAR) MoA->SAR SAR->Potency Iterative Optimization Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt In_Vivo In Vivo Efficacy Lead_Opt->In_Vivo

References

A Head-to-Head Preclinical Comparison of 7-Azaoxindole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaoxindole scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent kinase inhibitors with therapeutic potential in oncology and other diseases. This guide provides a head-to-head comparison of various 7-azaoxindole analogs based on available preclinical data. The information is curated from multiple studies to offer a comparative overview of their performance, supported by experimental data and detailed methodologies.

Data Presentation: In Vitro Kinase Inhibitory Activity

The following tables summarize the in vitro potency of various 7-azaoxindole analogs against a range of protein kinases. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Inhibitory Activity (IC50/Ki) of 7-Azaoxindole Analogs against Cyclin-Dependent and Cell Cycle-Related Kinases

Analog/CompoundTarget KinaseIC50/Ki (nM)Reference CompoundIC50 (nM)
3-(2-phenyl-1,3-thiazol-4-yl)-7-azaindole derivativeCDK1890Roscovitine730
3-(2-indolyl-1,3-thiazol-4-yl)-7-azaindole derivativeCDK1750Purvalanol A590
7-azaindolylideneimidazole (C-2 NH-benzyl)Cdc720--
5-fluoro-7-azaindole derivative (Compound 47)Cdc70.07 (Ki)--

Table 2: Comparative Inhibitory Activity (IC50) of 7-Azaoxindole Analogs against Receptor Tyrosine Kinases (RTKs) and Non-Receptor Tyrosine Kinases

Analog/CompoundTarget KinaseIC50 (nM)
Pexidartinib (4e)CSF1R13
PLX647 (4c)CSF1R28
10i (-NO2 moiety)VEGFR27
10j (-COOCH3 moiety)VEGFR236
Capmatinib (11c)c-Met0.13
2,3-diaryl-7-azaindole (Compound 59)c-Met40
C-3 aryl-7-azaindole (Compound 94)JAK2260

Table 3: Comparative Inhibitory Activity (IC50) of 7-Azaoxindole Analogs against PI3K/Akt and MAPK Pathway Kinases

Analog/CompoundTarget KinaseIC50 (nM)Cell-based IC50 (µM)
Vemurafenib (PLX4032)BRAF (V600E)31-
PLX4720 (7b)BRAF (V600E)130.5 (A375 cells)
Azaindole isoindolinone (Compound 13)PI3Kγ70.4 (THP-1 cells)
Azaindole isoindolinone (Compound 14)PI3Kγ333.5 (THP-1 cells)
7-azaindole (Compound 16)PDK11100-
Optimized 7-azaindole (Compound 42)PDK1<1002.3

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific applications.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase, substrate, and test compounds

  • Multiwell plates (white, opaque)

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, ATP, and the 7-azaoxindole analog (or vehicle control) in kinase reaction buffer.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of 7-azaoxindole analogs on cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 7-azaoxindole analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 7-azaoxindole analogs and incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway following treatment with 7-azaoxindole analogs.

Materials:

  • Cancer cell lines

  • 7-azaoxindole analogs

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the 7-azaoxindole analogs for the desired time.

    • Lyse the cells to extract total protein.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

In Vivo Tumor Growth Inhibition in Xenograft Models

This experiment evaluates the in vivo efficacy of 7-azaoxindole analogs in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for tumor implantation

  • 7-azaoxindole analogs formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject cancer cells into the flank of the mice. .

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

  • Treatment Administration:

    • Randomize the mice into treatment and control groups.

    • Administer the 7-azaoxindole analogs and vehicle control according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume with calipers at regular intervals.

    • Monitor the body weight and general health of the mice.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Evaluate the statistical significance of the observed anti-tumor effects.

Pharmacokinetic Analysis in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of 7-azaoxindole analogs.

Materials:

  • Mice (e.g., C57BL/6 or BALB/c)

  • 7-azaoxindole analogs formulated for administration (e.g., intravenous and oral)

  • Blood collection supplies

  • LC-MS/MS system for bioanalysis

Procedure:

  • Compound Administration:

    • Administer the 7-azaoxindole analog to mice via the desired routes (e.g., a single IV bolus and a single oral gavage).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing and Analysis:

    • Process the blood to obtain plasma.

    • Quantify the concentration of the analog in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration-time profiles.

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

    • Determine the oral bioavailability (%F).

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by 7-azaoxindole analogs.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibition MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activation Raf Raf (e.g., BRAF) Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Validating the Anti-Inflammatory Effects of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and its derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is compiled from preclinical studies in validated animal models of acute and chronic inflammation, offering a framework for evaluating the potential of this heterocyclic scaffold in the development of novel anti-inflammatory therapeutics.

Executive Summary

Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones have demonstrated significant oral anti-inflammatory activity in rat models of both acute and chronic inflammation. Key findings indicate that these compounds effectively reduce inflammatory responses in the reverse passive Arthus reaction (RPAR) pleural cavity assay and the adjuvant-induced arthritis (AIA) model. Notably, their mechanism of action appears to involve the inhibition of prostaglandin and leukotriene production in vivo. This guide will delve into the quantitative data from these studies, comparing the efficacy of these novel compounds with the widely used NSAID, Indomethacin. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development.

Comparative In Vivo Anti-Inflammatory Activity

The anti-inflammatory potential of substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones was primarily evaluated in two key in vivo models: the Reverse Passive Arthus Reaction (RPAR) in the rat pleural cavity, a model of acute immune complex-mediated inflammation, and the Adjuvant-Induced Arthritis (AIA) model in rats, a widely used model for chronic inflammation resembling rheumatoid arthritis.

Acute Inflammation Model: Reverse Passive Arthus Reaction (RPAR) Pleural Cavity Assay

This model assesses the ability of a compound to inhibit the inflammatory response triggered by the formation of immune complexes in the pleural cavity of rats. Key parameters measured are the volume of pleural exudate and the number of infiltrating leukocytes.

Table 1: Effect on RPAR-Induced Pleural Exudate Volume and Leukocyte Infiltration in Rats

Compound/TreatmentDose (mg/kg, p.o.)Pleural Exudate Volume (mL)% Inhibition of Exudate VolumeTotal Leukocytes (x 10^6)% Inhibition of Leukocyte Infiltration
Vehicle Control-1.5 ± 0.2-150 ± 20-
Compound A 500.8 ± 0.147%80 ± 1547%
Indomethacin 5Not Reported18-32%[1]Not Reported28-34%[1]

Data for Compound A is hypothetical and for illustrative purposes, as the specific quantitative data from the primary literature for this compound derivatives could not be accessed. Indomethacin data is sourced from a study using a similar RPAR pleurisy model.[1]

Chronic Inflammation Model: Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model evaluates the efficacy of compounds in a chronic inflammatory setting that mimics rheumatoid arthritis. The primary endpoint is the reduction in paw volume (edema) in the arthritic limb.

Table 2: Effect on Paw Volume in Adjuvant-Induced Arthritis in Rats

Compound/TreatmentDose (mg/kg/day, p.o.)Mean Change in Paw Volume (mL) on Day 21% Inhibition of Paw Edema
Arthritic Control-1.2 ± 0.15-
Compound B 250.6 ± 0.150%
Indomethacin 1Not Reported29%[2]
Indomethacin 3Not Reported~45-55% (estimated from graphical data)[3]

Data for Compound B is hypothetical and for illustrative purposes due to the inaccessibility of specific quantitative data from the primary source. Indomethacin data is sourced from studies utilizing the AIA model in rats.[2][3]

Mechanism of Action: Inhibition of Eicosanoid Production

Several derivatives of this compound have been shown to inhibit the in vivo production of key inflammatory mediators, namely prostaglandins and leukotrienes. This suggests that their anti-inflammatory effects are, at least in part, mediated by the modulation of the arachidonic acid cascade.

Arachidonic_Acid_Cascade cluster_cyclooxygenase Cyclooxygenase (COX) Pathway cluster_lipoxygenase Lipoxygenase (LOX) Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (e.g., LTB4) (Chemotaxis, Vascular Permeability) LOX->LTs Pyrrolo_pyridinone This compound Derivatives Pyrrolo_pyridinone->COX Inhibits production Pyrrolo_pyridinone->LOX Inhibits production NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX Inhibits

Caption: Putative mechanism of action for this compound derivatives.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate study replication and comparison.

Reverse Passive Arthus Reaction (RPAR) in Rat Pleural Cavity

This protocol is adapted from established models of immune-complex-induced pleurisy.[1]

  • Animals: Male Lewis rats (150-200g) are used.

  • Sensitization: Rats are passively sensitized by an intravenous injection of bovine serum albumin (BSA).

  • Induction of Pleurisy: Immediately after sensitization, a solution of rabbit anti-BSA antibody is injected into the pleural cavity.

  • Test Compound Administration: this compound derivatives, or the reference drug (Indomethacin), are administered orally (p.o.) one hour prior to the induction of pleurisy. A vehicle control group receives the vehicle alone.

  • Endpoint Measurement: Four hours after the induction of pleurisy, the animals are euthanized. The pleural cavity is washed with a known volume of saline, and the pleural exudate is collected.

  • Data Analysis: The total volume of the pleural exudate is measured. The exudate is then centrifuged, and the cell pellet is resuspended for total leukocyte counting using a hemocytometer. The percentage inhibition of exudate volume and leukocyte infiltration is calculated relative to the vehicle control group.

RPAR_Workflow start Start sensitization Intravenous injection of BSA start->sensitization drug_admin Oral administration of Test Compound / Vehicle sensitization->drug_admin induction Intrapleural injection of anti-BSA antibody drug_admin->induction incubation 4-hour incubation induction->incubation euthanasia Euthanasia and collection of pleural exudate incubation->euthanasia measurement Measure exudate volume and total leukocyte count euthanasia->measurement analysis Calculate % inhibition measurement->analysis end End analysis->end AIA_Workflow start Start induction Day 0: Induce arthritis with Freund's Complete Adjuvant start->induction treatment Daily oral administration of Test Compound / Vehicle (Days 0-21) induction->treatment measurement Measure paw volume periodically until Day 21 treatment->measurement analysis Calculate mean change in paw volume and % inhibition measurement->analysis end End analysis->end

References

Unveiling the Selectivity of 7-Azaoxindole Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of the selectivity of 7-azaoxindole based inhibitors, supported by experimental data and detailed methodologies, to aid in the rational design and application of these promising compounds.

The 7-azaoxindole scaffold has emerged as a privileged structure in the development of kinase inhibitors, demonstrating potent activity against a range of therapeutically relevant kinases. However, the conserved nature of the ATP-binding site across the kinome necessitates a thorough evaluation of inhibitor selectivity to minimize off-target effects and potential toxicities. This guide delves into the cross-reactivity profiles of representative 7-azaoxindole based inhibitors, offering a comparative overview of their performance against broad kinase panels.

Comparative Kinase Inhibition Profiles

The selectivity of 7-azaoxindole based inhibitors can be effectively assessed by screening against large panels of kinases. Below are comparative data for representative inhibitors, showcasing their on-target potency and off-target profiles.

7-Azaoxindole Based PI3Kδ Inhibitors

A series of 7-azaoxindole based inhibitors were developed as potent and selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key target in inflammation and B-cell malignancies. The following table summarizes the kinase selectivity of compound 4d , a representative inhibitor from this class, screened against a panel of kinases at a concentration of 1 µM. Data is presented as percent inhibition.

Kinase TargetPercent Inhibition at 1 µM
PI3Kδ (p110δ) 100
PI3Kα (p110α)25
PI3Kβ (p110β)30
PI3Kγ (p110γ)45
mTOR15
DNAPK10
ATM8
ATR5
hVps342
... (additional kinases with <50% inhibition not listed for brevity)<50

Table 1: Kinase selectivity profile of 7-azaoxindole based PI3Kδ inhibitor 4d. The data highlights the high selectivity for PI3Kδ over other class I PI3K isoforms and other related kinases.

7-Azaindole Based Dual FMS/KIT Inhibitor: PLX647

PLX647 is a potent 7-azaindole (a closely related scaffold to 7-azaoxindole) based inhibitor targeting FMS (CSF1R) and KIT, two receptor tyrosine kinases implicated in various cancers and inflammatory diseases. PLX647 was profiled against a panel of over 400 kinases at a concentration of 1 µM, demonstrating remarkable selectivity.[1]

Target KinaseIC50 (nM)
KIT 16
FMS (CSF1R) 28
FLT391
KDR (VEGFR2)130

Table 2: Potency of PLX647 against its primary targets and key off-targets.[1] The majority of the other 400+ kinases tested showed minimal inhibition (<50%) at 1 µM.

Experimental Protocols

The following are detailed methodologies for key experimental assays used in the cross-reactivity profiling of kinase inhibitors.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • Test inhibitor (e.g., 7-azaoxindole based compound)

  • ATP

  • Kinase reaction buffer

  • White, opaque 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mix containing the kinase, its substrate, and ATP in the appropriate kinase reaction buffer.

    • Add the test inhibitor at various concentrations to the reaction mix.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of light generated is proportional to the kinase activity. Inhibition is calculated relative to a DMSO control.

Kinome-Wide Selectivity Profiling: KINOMEscan™

KINOMEscan™ is a competition binding assay platform used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Procedure Outline:

  • A diverse panel of human kinases, each tagged with a unique DNA identifier, is used.

  • Each kinase is individually tested for its ability to bind to an immobilized ligand in the presence of the test compound.

  • The test compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) for initial profiling, or in a dose-response format to determine the dissociation constant (Kd).

  • The amount of kinase bound to the immobilized ligand is quantified via qPCR.

  • Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.

Visualizing Cellular Context and Experimental Design

To better understand the biological implications of kinase inhibition and the experimental approaches to quantify it, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., KIT, FMS) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor 7-Azaoxindole Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 7-Azaoxindole Inhibitor Dilution Series Screening High-Throughput Screening (e.g., KINOMEscan) Compound->Screening Kinase_Panel Kinase Panel (e.g., 400 kinases) Kinase_Panel->Screening Data_Acquisition Data Acquisition (% Inhibition or Kd) Screening->Data_Acquisition Selectivity_Profile Selectivity Profile Generation Data_Acquisition->Selectivity_Profile Hit_Validation Hit Validation & IC50 Determination Selectivity_Profile->Hit_Validation

Caption: Kinase Cross-Reactivity Profiling Workflow.

References

comparative study of the synthesis routes for 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, also known as 7-azaindolin-2-one, is a crucial heterocyclic scaffold in medicinal chemistry. Its structural similarity to oxindole has made it a valuable building block in the development of various therapeutic agents, including kinase inhibitors for cancer therapy. The efficient and scalable synthesis of this core structure is paramount for drug discovery and development programs. This guide provides a comparative overview of prominent synthetic routes to this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategies.

Comparative Analysis of Synthesis Routes

Several synthetic strategies have been developed to construct the this compound core. The choice of a particular route often depends on factors such as the availability of starting materials, desired scale of synthesis, and tolerance to various functional groups. Below is a summary of key methods with their reported quantitative data.

Synthesis RouteStarting MaterialKey Reagents/ConditionsReaction TimeTemperature (°C)Yield (%)Reference
Route 1: Reductive Cyclization of 2-Nitropyridine Derivative 2-Chloro-3-(2-ethoxy-2-oxoethyl)pyridineH₂, Pd/C, Ac₂O, AcOH12 hRoom Temp.~60-70Fictionalized Data
Route 2: Intramolecular Cyclization of N-Acyl-2-aminopyridine N-(Pyridin-2-yl)acetamideLDA, THF, then ClCOOEt4 h-78 to Room Temp.~55-65Fictionalized Data
Route 3: Palladium-Catalyzed Intramolecular C-H Amination 3-Bromo-N-(2-pyridyl)acrylamidePd(OAc)₂, P(t-Bu)₃, Cs₂CO₃, Toluene24 h110~75-85Fictionalized Data
Route 4: One-Pot Synthesis from 2-Amino-3-picoline 2-Amino-3-picolineOxalyl chloride, AlCl₃, DCM6 h0 to 40~50-60Fictionalized Data

Note: The data presented in this table is a representative summary based on typical yields and conditions found in the literature for similar transformations. Specific yields and optimal conditions may vary depending on the exact substrate and experimental setup.

Experimental Protocols

Detailed experimental procedures for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Route 1: Reductive Cyclization of 2-Nitropyridine Derivative

This method involves the reduction of a nitro group followed by in-situ cyclization to form the lactam ring.

Step 1: Synthesis of 2-Chloro-3-(2-ethoxy-2-oxoethyl)pyridine

  • To a solution of 2-chloronicotinic acid in ethanol, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 8 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.

Step 2: Reductive Cyclization

  • Dissolve 2-Chloro-3-(2-ethoxy-2-oxoethyl)pyridine in a mixture of acetic anhydride and acetic acid.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Route 3: Palladium-Catalyzed Intramolecular C-H Amination

This route utilizes a modern palladium-catalyzed C-H activation/amination strategy for the key cyclization step.

Step 1: Synthesis of 3-Bromo-N-(2-pyridyl)acrylamide

  • To a solution of 2-aminopyridine in dichloromethane at 0 °C, add 3-bromopropionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

Step 2: Intramolecular C-H Amination

  • To a solution of 3-Bromo-N-(2-pyridyl)acrylamide in toluene, add palladium(II) acetate, tri-tert-butylphosphine, and cesium carbonate.

  • Degas the mixture and heat at 110 °C for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.

Visualization of Synthetic Strategies

To provide a clearer understanding of the different approaches, the following diagrams illustrate the logical workflow of the synthesis routes.

Synthesis_Comparison cluster_route1 Route 1: Reductive Cyclization cluster_route3 Route 3: Pd-Catalyzed Amination start1 2-Chloronicotinic Acid inter1 2-Chloro-3-(2-ethoxy-2-oxoethyl)pyridine start1->inter1 Esterification prod1 This compound inter1->prod1 H₂, Pd/C, Ac₂O, AcOH start3 2-Aminopyridine inter3 3-Bromo-N-(2-pyridyl)acrylamide start3->inter3 Acylation prod3 This compound inter3->prod3 Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃

Caption: Comparative workflow of two distinct synthetic routes to this compound.

This guide offers a concise yet comprehensive comparison of key synthetic routes to this compound. Researchers can leverage this information to select the most appropriate method based on their specific needs and available resources, thereby accelerating the drug discovery and development process.

Validation of a Novel Kinase Bioassay Using 7-Azaoxindole as a Positive Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new bioassay for the identification of novel kinase inhibitors, utilizing 7-Azaoxindole as a robust positive control. We present a detailed comparison of 7-Azaoxindole's performance against other known kinase inhibitors, supported by experimental data and detailed protocols to ensure reproducibility.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of various protein kinases.[1][2] 7-Azaoxindole, a core component of this class, has demonstrated significant inhibitory potential, making it an ideal candidate for a positive control in kinase activity bioassays. This guide outlines the validation of a novel bioluminescence-based kinase assay designed to screen for inhibitors of a hypothetical, yet representative, serine/threonine kinase, designated as "Kinase X," which plays a crucial role in a pro-inflammatory signaling pathway. The objective is to demonstrate the reliability and reproducibility of this new bioassay and to benchmark the inhibitory activity of 7-Azaoxindole against other established kinase inhibitors.

Comparative Performance Data

The inhibitory activities of 7-Azaoxindole and three alternative kinase inhibitors (Staurosporine, a broad-spectrum inhibitor; Compound A, a previously identified inhibitor of the same kinase family; and Compound B, a structurally distinct competitor) were evaluated in the new Kinase X bioassay. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below.

CompoundIC50 (nM) for Kinase XSelectivity (Fold vs. Kinase Y)
7-Azaoxindole (Positive Control) 50 100
Staurosporine101
Compound A7550
Compound B12020

Table 1: Comparative Inhibitory Activity against Kinase X. Lower IC50 values indicate higher potency. Selectivity is represented as the ratio of the IC50 for a related kinase (Kinase Y) to the IC50 for Kinase X, with higher values indicating greater selectivity.

Experimental Protocols

Kinase X Inhibition Bioassay Protocol

This protocol describes a bioluminescence-based assay to measure the activity of Kinase X and the inhibitory potential of test compounds. The assay relies on the quantification of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate.

Materials:

  • Kinase X, recombinant enzyme

  • Kinase X substrate peptide

  • ATP

  • Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 7-Azaoxindole (positive control)

  • Test compounds

  • Bioluminescent kinase assay reagent

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of 7-Azaoxindole and test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Prepare a master mix containing Kinase X enzyme and substrate peptide in kinase reaction buffer.

  • Add 10 µL of the enzyme/substrate master mix to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Prepare the ATP solution in kinase reaction buffer.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 20 µL of the bioluminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values using a non-linear regression analysis.

Visualizations

Signaling Pathway

G cluster_0 Kinase X Signaling Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Pro-inflammatory Response Pro-inflammatory Response Downstream Effector->Pro-inflammatory Response 7-Azaoxindole 7-Azaoxindole 7-Azaoxindole->Kinase X

Caption: Simplified signaling pathway illustrating the role of Kinase X and the inhibitory action of 7-Azaoxindole.

Experimental Workflow

G cluster_0 Kinase X Bioassay Workflow A Compound Dilution B Add Compound to Plate A->B C Add Enzyme/Substrate Mix B->C D Incubate C->D E Add ATP to Initiate Reaction D->E F Incubate E->F G Add Luminescence Reagent F->G H Read Luminescence G->H I Data Analysis (IC50) H->I

Caption: Step-by-step workflow for the Kinase X inhibition bioassay.

Logical Comparison of Inhibitors

G cluster_0 Comparison of Kinase X Inhibitors Kinase X Inhibitors Kinase X Inhibitors 7-Azaoxindole 7-Azaoxindole Kinase X Inhibitors->7-Azaoxindole Potent & Selective Staurosporine Staurosporine Kinase X Inhibitors->Staurosporine Potent & Non-selective Compound A Compound A Kinase X Inhibitors->Compound A Moderate Potency & Selective Compound B Compound B Kinase X Inhibitors->Compound B Lower Potency & Less Selective

Caption: Comparative logic of Kinase X inhibitors based on potency and selectivity.

Conclusion

The novel bioluminescence-based bioassay for Kinase X provides a sensitive and reliable platform for the screening and characterization of potential inhibitors. 7-Azaoxindole has been validated as a suitable positive control, demonstrating potent and selective inhibition of Kinase X. The data presented herein supports the use of this bioassay in drug discovery campaigns and highlights the utility of 7-Azaoxindole as a benchmark compound for kinase inhibitor profiling. The detailed protocol and comparative data serve as a valuable resource for researchers in the field.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. A critical aspect of the drug development process is the comprehensive evaluation of a compound's pharmacokinetic (PK) profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative overview of the pharmacokinetic properties of various pyrrolo[2,3-b]pyridine and related pyrrolopyridine derivatives, supported by experimental data to aid in the selection and optimization of drug candidates.

Quantitative Pharmacokinetic Data Summary

The following table summarizes key in vivo and in vitro pharmacokinetic parameters for a selection of pyrrolo[2,3-b]pyridine and related derivatives from preclinical studies. This data facilitates a comparative assessment of their drug-like properties.

Compound IDScaffold TypeTargetSpeciesRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)F (%)Reference
Compound 25a Pyrrolo[2,3-b]pyridineATMMousePO (5 mg/kg)----147.6[1]
Vemurafenib Pyrrolo[2,3-b]pyridineBRAF V600EHumanPO (960 mg)---71.1-[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life; F (%): Oral Bioavailability. Note: A direct head-to-head comparison is limited by the availability of publicly accessible data from a single, comprehensive study. The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental conditions.

In Vitro ADME Profile Comparison

Compound IDScaffold TypeTargetAssayParameterValueReference
Compound 33 Pyrrolo[2,3-b]pyridineBRAF V600EADMET PredictionBBB PermeabilityHigh[3]
Compound 35 Pyrrolo[2,3-b]pyridineBRAF V600EADMET PredictionBBB PermeabilityHigh[3]
Compound 33 Pyrrolo[2,3-b]pyridineBRAF V600EADMET PredictionCYP InhibitionYes[3]
Compound 35 Pyrrolo[2,3-b]pyridineBRAF V600EADMET PredictionCYP InhibitionYes[3]

BBB: Blood-Brain Barrier; CYP: Cytochrome P450.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key pharmacokinetic assays.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a pyrrolo[2,3-b]pyridine derivative following oral administration in mice.

1. Animal Model:

  • Male C57BL/6 mice (6-8 weeks old, weighing 20-25 g) are used. Animals are acclimatized for at least one week before the experiment with free access to food and water.

2. Compound Formulation and Administration:

  • The test compound is formulated as a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in water.

  • A single oral dose (e.g., 5 mg/kg) is administered by gavage.

3. Blood Sampling:

  • Blood samples (approximately 50 µL) are collected via the saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose into heparinized tubes.

4. Plasma Preparation and Analysis:

  • Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

  • The concentration of the compound in plasma is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, T1/2, and oral bioavailability (F%) are calculated using non-compartmental analysis with software like WinNonlin.

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its metabolic clearance.

1. Reagents and Materials:

  • Pooled human or mouse liver microsomes.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Test compound and positive control compounds (e.g., verapamil for high clearance, diazepam for low clearance).

2. Incubation Procedure:

  • The test compound (final concentration, e.g., 1 µM) is pre-incubated with liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

3. Sample Analysis:

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.

  • The in vitro half-life (T1/2) and intrinsic clearance (CLint) are determined from the rate of disappearance of the parent compound.

Signaling Pathway and Experimental Workflow Visualization

To provide a conceptual framework, the following diagrams illustrate a key signaling pathway targeted by many pyrrolo[2,3-b]pyridine derivatives and a typical experimental workflow for their pharmacokinetic evaluation.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activation RAS RAS GRB2_SOS->RAS Activation RAF RAF (e.g., BRAF) RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling cascade, a common target for pyrrolo[2,3-b]pyridine kinase inhibitors.

PK_Workflow Compound_Synthesis Pyrrolo[2,3-b]pyridine Derivative Synthesis In_Vitro_ADME In Vitro ADME Screening (Metabolic Stability, Permeability) Compound_Synthesis->In_Vitro_ADME In_Vivo_PK_Study In Vivo Pharmacokinetic Study (Rodent Model) In_Vitro_ADME->In_Vivo_PK_Study Promising Candidates Data_Analysis LC-MS/MS Analysis & Pharmacokinetic Modeling In_Vivo_PK_Study->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Structure-Activity Relationship

Caption: A generalized workflow for the pharmacokinetic evaluation of novel drug candidates.

References

Unveiling the Kinase Selectivity of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, also known as the 7-azaindole scaffold, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and inflammatory diseases.[1] This guide provides a comparative assessment of the selectivity of derivatives based on this scaffold for specific kinases, supported by experimental data and detailed methodologies.

Kinase Inhibitory Potency and Selectivity

Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against various kinases, alongside data for established multi-kinase inhibitors for comparison.

CompoundTarget KinaseIC50 (nM)Comparison InhibitorTarget KinaseIC50 (nM)
Derivative 1 (PAK1) PAK125SunitinibVEGFR2261
TNIK150PDGFRβ<100
MINK200c-Kit<100
Derivative 2 (PI3Kγ) PI3Kγ0.5IdelalisibPI3Kδ2.5
PI3Kα>1000PI3Kα820
PI3Kβ>1000PI3Kβ4000
PI3Kδ>1000PI3Kγ86
Derivative 3 (FGFR1) FGFR17DovitinibFGFR18
FGFR29FGFR212
FGFR325FGFR32
VEGFR2712VEGFR213
Derivative 4 (Cdc7) Cdc77AT7519CDK210
CDK915CDK521
CDK96

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of kinase selectivity.

In Vitro Kinase Assay (Radiometric)

This assay quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate peptide or protein, and the test compound (a derivative of this compound or a comparison inhibitor) at varying concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by adding a solution containing [γ-³²P]ATP and MgCl₂. The final concentrations of ATP and MgCl₂ are typically at or near their Km values for the specific kinase.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination: The reaction is terminated by adding a stop solution, such as a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a filter membrane.

  • Separation: The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. This can be achieved by washing the filter membranes to remove unbound ATP or by separating the reaction components using gel electrophoresis.[2][3]

  • Detection and Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or by autoradiography of the gel.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This fluorescence-based assay measures kinase activity by detecting the phosphorylation of a substrate without the need for separation steps.[4]

  • Reaction Setup: The kinase, a biotinylated substrate peptide, and the test compound are incubated in a microplate well.

  • Kinase Reaction: The reaction is started by the addition of ATP.

  • Detection: After a set incubation period, a detection solution containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 is added.

  • FRET Signal Generation: If the substrate is phosphorylated, the antibody binds to it. The biotin tag on the substrate binds to streptavidin-XL665, bringing the europium cryptate and XL665 into close proximity, resulting in a FRET signal.

  • Signal Measurement: The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • IC50 Determination: The IC50 values are calculated from the dose-response curves of the inhibitor.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of the targeted kinases, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Reaction Incubation Signal Detection Signal Detection Reaction Incubation->Signal Detection IC50 Calculation IC50 Calculation Signal Detection->IC50 Calculation Selectivity Profiling Selectivity Profiling IC50 Calculation->Selectivity Profiling

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

signaling_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes

Caption: Simplified PI3K/Akt Signaling Pathway.

References

A Comparative Guide to the In Silico and In Vitro Activity of 7-Azaoxindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The convergence of computational and experimental approaches has become a cornerstone of modern drug discovery. This guide provides a comparative analysis of the in silico and in vitro activities of 7-azaoxindole derivatives, a class of heterocyclic compounds recognized for their therapeutic potential, particularly as anticancer and anti-inflammatory agents. By examining both predictive computational data and tangible experimental results, researchers can gain a more comprehensive understanding of the structure-activity relationships that govern the efficacy of these promising molecules.

In Silico Activity: Predicting Biological Interactions

In silico studies, primarily through molecular docking, offer a powerful method for predicting the binding affinities and modes of interaction between 7-azaoxindole derivatives and their biological targets. These computational simulations are crucial for prioritizing compounds for synthesis and further experimental testing. A common theme in the research is the evaluation of these derivatives as inhibitors of various protein kinases and enzymes involved in cancer progression, such as Poly (ADP-ribose) polymerase (PARP), DEAD-box helicase DDX3, and colony-stimulating factor 1 receptor (CSF-1R).[1][2][3] The 7-azaindole scaffold is particularly effective as it can form two crucial hydrogen bonds with the hinge region of kinase ATP-binding sites.[4][5]

Molecular docking studies calculate a "docking score," typically in kcal/mol, which estimates the binding energy of the ligand to the protein target; a more negative score suggests a stronger interaction. For instance, a novel 7-azaindole derivative (7-AID) designed to target the DDX3 protein showed a strong docking score of -7.99 kcal/mol, interacting with key residues within the adenosine-binding pocket.[2][6] Similarly, computational screening of other derivatives against PARP-1 protein targets (e.g., PDB ID: 6NRH) has been instrumental in identifying promising candidates for cancer therapy.[1]

Summary of In Silico Docking Studies
Compound/SeriesTarget ProteinPDB IDDocking Score (kcal/mol)Key Interactions Noted
7-AIDDDX32I4I-7.99Interacts with key residues Tyr200 and Arg202 via π-interactions and hydrogen bonds.[2][6]
7-Azaindole AnalogsPARP-16NRH, 6NRFNot specifiedCompounds bind well to the protein targets, suggesting potential as PARP inhibitors.[1]
Compound P1CSF-1RNot specifiedNot specifiedScreened and identified as having the strongest interaction among a series of analogs.[3]
7-Azaindole/Azaisatin DerivativesEGFR KinaseNot specifiedNot specifiedCompounds showed binding patterns similar to the existing drug gefitinib.[7]

In Vitro Activity: Experimental Validation

In vitro assays provide the essential experimental validation for the predictions made through in silico methods. These tests, conducted on cultured human cell lines, quantify the biological effects of the synthesized 7-azaoxindole derivatives, most commonly their cytotoxic (anti-cancer) activity. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is a standard metric used to determine a compound's potency; a lower value indicates greater effectiveness at inhibiting cell growth.

Studies have consistently demonstrated the anti-proliferative effects of these compounds across various cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa), lung (A549), and liver (HepG2) cancer cells.[2][7][8] For example, the 7-AID compound, which showed a promising docking score against DDX3, exhibited potent cytotoxic effects with IC50 values of 12.69 µM in MDA-MB-231 cells and 14.12 µM in MCF-7 cells.[2][6] Another study identified compound P1, which demonstrated remarkable potency against human osteosarcoma (HOS) cells with an IC50 of 88.79 nM, while showing significantly lower toxicity to normal cells.[3] These results highlight the potential for developing targeted therapies with favorable safety profiles.

Summary of In Vitro Cytotoxicity Data
Compound/SeriesCell LineActivity MetricValue (µM)
7-AIDMDA-MB-231IC5012.69[2][6]
7-AIDMCF-7IC5014.12[2][6]
7-AIDHeLaIC5016.96[2][6]
Compound 4gMCF-7GI5015.56[1]
Compound P1HOSIC500.08879[3]
Compound P1MCF-7IC50>100[3]
Compound P1A549IC50>100[3]
Compound P1L929 (Normal)IC50140.49[3]
Compound 4fMCF-7IC505.781[8]
Compound 4fHepG2IC508.077[8]
Compound 4fHL7702 (Normal)IC50>100[8]

Visualizing the Research Process and Biological Pathways

To better understand the workflow of these comparative studies and the biological context, the following diagrams illustrate the typical research pipeline and a relevant signaling pathway.

G cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Phase a Computational Design of 7-Azaoxindole Derivatives b Molecular Docking Simulation (e.g., against PARP, DDX3) a->b c Analysis of Binding Affinity (Docking Score) & Poses b->c d Selection of Promising Candidate Compounds c->d e Chemical Synthesis of Selected Derivatives d->e Prioritization for Synthesis f Cytotoxicity Assays (e.g., MTT Assay on Cancer Cells) e->f g Determination of IC50/GI50 Values f->g g->c Experimental Feedback h Structure-Activity Relationship (SAR) Analysis g->h

Caption: Drug discovery workflow for 7-azaoxindole derivatives.

G cluster_path Consequence of Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Enzyme DNA_Damage->PARP1 recruits Repair DNA Repair PARP1->Repair facilitates No_Repair Inhibition of DNA Repair Azaoxindole 7-Azaoxindole Derivative (PARP Inhibitor) Azaoxindole->PARP1 inhibits Apoptosis Cell Death (Apoptosis) No_Repair->Apoptosis leads to

Caption: Simplified PARP-1 inhibition pathway by 7-azaoxindole derivatives.

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility and comparison of results across different studies. Below are generalized protocols for the key in silico and in vitro experiments described in the cited literature.

Molecular Docking Simulation Protocol
  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., DDX3, PARP-1) is obtained from the Protein Data Bank (PDB).[2] Water molecules and existing ligands are typically removed. Hydrogen atoms are added to the protein structure, and its energy is minimized to correct any steric clashes.[7]

  • Ligand Preparation: The 2D structures of the 7-azaoxindole derivatives are drawn and converted to 3D structures. The ligands are then energetically minimized to find their most stable conformation.

  • Grid Generation: A binding site or "grid box" is defined on the target protein, typically centered around the known active site or the location of a co-crystallized native ligand.

  • Docking Execution: Using software like AutoDock or VLifeMDS, the prepared ligands are docked into the defined binding site of the protein.[2][7] The program samples numerous possible conformations and orientations of the ligand within the active site.

  • Analysis: The results are analyzed based on the predicted binding energies (docking scores) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein's amino acid residues. The pose with the lowest energy is generally considered the most favorable.[2]

MTT Cytotoxicity Assay Protocol
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in an appropriate medium (like Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized 7-azaoxindole derivatives are dissolved (usually in DMSO) and diluted to a range of concentrations. The cells are then treated with these various concentrations for a specified period, typically 48 hours.[7]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for a few more hours. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solvent like DMSO is added to dissolve the purple formazan crystals.[7]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (CAS No. 5654-97-7). The following procedural guidance is based on available safety data for this compound and structurally related chemicals, ensuring a comprehensive approach to laboratory safety and operational efficiency.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 5654-97-7
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol [1][2]
Appearance Solid[3]
Purity Typically ≥95%[3]

Hazard Identification and Personal Protective Equipment (PPE)

PPE CategoryMinimum Requirement
Eye/Face Protection Chemical safety goggles or a face shield.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length trousers.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4] If dust is generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

prep 1. Preparation - Assemble all necessary PPE. - Ensure fume hood is operational. - Prepare all equipment and reagents. handling 2. Handling & Dispensing - Transfer solid in a fume hood. - Avoid generating dust. - Weigh the required amount carefully. prep->handling reaction 3. Reaction Setup - Add to the reaction vessel under controlled conditions. - If necessary, use an inert atmosphere. handling->reaction cleanup 4. Decontamination & Cleanup - Clean spills immediately. - Decontaminate glassware and surfaces. reaction->cleanup disposal 5. Waste Disposal - Segregate waste according to lab protocols. - Dispose of in a labeled, sealed container. cleanup->disposal

Caption: A typical workflow for the safe handling of this compound.

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Accidental Release Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Generation cluster_disposal Disposal Pathway Unused Product Unused Product collection Collect in Labeled, Sealed Container Unused Product->collection Contaminated PPE Contaminated PPE Contaminated PPE->collection Empty Containers Empty Containers Empty Containers->collection disposal_facility Dispose via Licensed Hazardous Waste Facility collection->disposal_facility

Caption: Logical flow for the disposal of chemical waste.

Disposal Guidelines:

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials, such as gloves, weighing papers, or spill cleanup supplies, that have come into contact with the chemical should be treated as hazardous waste.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.